molecular formula C5H6O3 B151558 3-Oxocyclobutanecarboxylic acid CAS No. 23761-23-1

3-Oxocyclobutanecarboxylic acid

Cat. No.: B151558
CAS No.: 23761-23-1
M. Wt: 114.1 g/mol
InChI Key: IENOFRJPUPTEMI-UHFFFAOYSA-N
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Description

3-Oxocyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOFRJPUPTEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406767
Record name 3-oxocyclobutanecarboxylic acid
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23761-23-1
Record name 3-oxocyclobutanecarboxylic acid
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Record name 3-oxocyclobutanecarboxylic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and First Synthesis of 3-Oxocyclobutanecarboxylic Acid

This guide provides a comprehensive overview of the discovery and initial synthesis of this compound, a pivotal building block in medicinal chemistry and organic synthesis. Its unique strained-ring structure offers a valuable scaffold for the development of novel therapeutics. This document details the seminal synthetic routes, providing experimental protocols and quantitative data to support further research and development.

Discovery and First Synthesis

The first documented synthesis of this compound appears to have emerged from the work of V. A. Men'shchikov and colleagues in the early 2000s. The initial strategy centered on the construction of a functionalized cyclobutane ring, which could then be converted to the target keto-acid. This pioneering route involved a two-step process starting with the [2+2] cycloaddition of propadiene (allene) and acrylonitrile to yield 3-methylenecyclobutanecarbonitrile. This intermediate was then subjected to oxidative cleavage of the exocyclic double bond to afford this compound.

This discovery was significant as it provided a viable pathway to a versatile four-membered ring structure, opening avenues for its use in drug discovery. The presence of both a ketone and a carboxylic acid functional group on a strained cyclobutane ring presented a unique combination of reactivity and conformational rigidity, making it an attractive scaffold for medicinal chemists.

Logical Workflow of the First Synthesis

propadiene Propadiene (Allene) cycloaddition [2+2] Cycloaddition propadiene->cycloaddition acrylonitrile Acrylonitrile acrylonitrile->cycloaddition intermediate 3-Methylenecyclobutanecarbonitrile cycloaddition->intermediate oxidation Oxidative Cleavage intermediate->oxidation final_product 3-Oxocyclobutanecarboxylic Acid oxidation->final_product

First Synthesis Workflow

Experimental Protocols of Key Synthetic Routes

While the original publication by Men'shchikov provides the foundational context, subsequent research has led to the development of several alternative and often more practical synthetic methods. Below are detailed protocols for two prominent approaches.

Synthesis via Malonate Alkylation and Subsequent Hydrolysis

This widely cited method involves the construction of the cyclobutane ring through the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This initial step involves the reaction of diisopropyl malonate with a protected dihaloalkane.

Experimental Workflow: Malonate Alkylation

start Diisopropyl Malonate + 2,2-dimethoxy-1,3-dibromopropane step1 Dissolve in DMF with Potassium tert-butoxide at -5°C start->step1 step2 Heat to 140°C for 4 days step1->step2 step3 Aqueous workup and extraction with n-heptane step2->step3 step4 Reduced pressure distillation step3->step4 productA Product A: Diisopropyl 3,3-dimethoxy- cyclobutane-1,1-dicarboxylate step4->productA

Workflow for the synthesis of the dicarboxylate intermediate.

Protocol: In a suitable reaction vessel, N,N-dimethylformamide (DMF) and potassium tert-butoxide are combined and cooled to -5°C with stirring under an ice bath.[1][2][3] A solution of diisopropyl malonate in DMF is then added dropwise over a period of 3 hours.[1][2][3] Following the addition, the reaction mixture is warmed to 20°C and stirred for 1 hour. 2,2-dimethoxy-1,3-dibromopropane is then added, and the mixture is heated to 140°C for 4 days.[1][2] After the reaction is complete, half of the DMF is removed by distillation. The mixture is cooled to 15°C, and water is added. The product is extracted with n-heptane, and the combined organic layers are dried and concentrated under reduced pressure to yield the product.[1][2]

Step 2: Hydrolysis to this compound

The second step involves the hydrolysis of the ester and ketal protecting groups, followed by decarboxylation.

Protocol: The product from the previous step is added to a flask with water and concentrated hydrochloric acid.[1][2] The mixture is heated to 75-80°C for 30-32 hours, and then the temperature is increased to 102-106°C for 120 hours.[2] Two-thirds of the solvent is then boiled off, and the remaining solution is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated to give the crude product. Recrystallization from dichloromethane and n-heptane yields the final product, this compound.[1][2]

ParameterValueReference
Step 1: Alkylation
Diisopropyl Malonate678 g[2]
Potassium tert-butoxide424 g[2]
2,2-dimethoxy-1,3-dibromopropane472 g[2]
DMF2.2 kg + 1.0 L[2]
Reaction Temperature-5°C to 140°C[1][2]
Reaction Time4 days[1][2]
Yield of Product A400 g[2]
Step 2: Hydrolysis
Product A250 g[2]
Water350 g[2]
Concentrated HCl460 g[2]
Reaction Temperature75-80°C then 102-106°C[2]
Reaction Time30h then 120h[2]
Final Product Yield40 g[2]
Synthesis from Acetone, Bromine, and Malononitrile

This alternative route avoids some of the harsh conditions of the malonate alkylation method.[4]

Step 1: Synthesis of 1,3-dibromoacetone

Protocol: Acetone and bromine are reacted in ethanol at room temperature for 10-16 hours. The ethanol, excess acetone, and generated hydrogen bromide are removed by distillation to yield 1,3-dibromoacetone.[4]

Step 2: Synthesis of 3,3-dicyanocyclobutanone

Protocol: This step involves a cyclization reaction between 1,3-dibromoacetone and malononitrile.

Step 3: Hydrolysis to this compound

Protocol: 3,3-dicyanocyclobutanone is suspended in 6M aqueous hydrochloric acid and refluxed for 24 hours at 70-90°C. After the reaction, the mixture is evaporated to dryness. Toluene and water are added for washing, and the organic layer is dried and concentrated to give the crude product. Recrystallization from methyl tert-butyl ether yields pure this compound.[4]

ParameterValueReference
Step 3: Hydrolysis
3,3-dicyanocyclobutanone97.1 g (0.5 mol)[4]
6M Hydrochloric Acid420 mL[4]
Reaction Temperature70°C[4]
Reaction Time24 hours[4]
Final Product Yield52.5 g (92%)[4]

Conclusion

The discovery and initial synthesis of this compound marked a significant advancement in the accessibility of functionalized cyclobutane scaffolds. While the pioneering work of Men'shchikov and colleagues laid the groundwork, subsequent methodological developments have provided more efficient and scalable routes to this valuable building block. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the continued exploration and application of this important molecule.

References

physicochemical properties of 3-Oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Oxocyclobutanecarboxylic Acid

Introduction

This compound (CAS No. 23761-23-1) is a versatile organic compound that has garnered significant attention within the scientific community.[1] It is a white to off-white solid characterized by a four-membered cyclobutane ring containing both a ketone and a carboxylic acid functional group.[1][2][3] This unique structure imparts a high degree of reactivity, making it a valuable intermediate and building block in organic synthesis.[1][4] Its primary applications are in the pharmaceutical industry, where it serves as a key component in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1][5] Notably, it is used in the development of JAK inhibitors, CETP inhibitors, anticancer drugs, and treatments for autoimmune chronic inflammatory diseases.[1][5][6]

Physicochemical Properties

The are crucial for its application in chemical synthesis and drug development. These properties have been determined through various experimental and computational methods.

Quantitative Data Summary

A summary of the key quantitative physicochemical data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₆O₃[2][7][8]
Molecular Weight 114.10 g/mol [1][2][7][9]
Melting Point 68.0 to 72.0 °C[10]
69-70 °C[1][2][3][11]
Boiling Point 296 °C[2][11][12]
Density 1.431 g/cm³[2][11][12]
pKa 4.35 ± 0.20 (Predicted)[2][4][11]
Water Solubility Slightly soluble[2][5][6][11][13]
Appearance Off-white/White solid/crystal[1][2][5][10]
Flash Point 147 °C[2][11][12]
Refractive Index 1.531[2][12]
Vapor Pressure 0.000345 mmHg at 25°C[2][12]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[2][5][11]

Experimental Protocols & Methodologies

Detailed experimental procedures are fundamental for the synthesis and characterization of this compound.

Synthesis of this compound

Several synthetic routes have been reported. One common, multi-step method involves the use of acetone, bromine, and malononitrile as starting materials.[1][5][14]

Example Protocol: Two-Step Synthesis from Diisopropyl Malonate [15][16][17]

  • Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

    • Add N,N-dimethyl formamide (DMF) and potassium tert-butoxide to a reaction flask and cool in an ice bath to -5°C.[15]

    • Slowly add a solution of diisopropyl malonate in DMF to the flask over 3 hours.[15][17]

    • After the addition is complete, warm the mixture to 20°C and stir for 1 hour.[15]

    • Add 2,2-dimethoxy-1,3-dibromopropane and stir for another hour.[15]

    • Heat the reaction mixture to 130-140°C and maintain for 85 hours to 4 days.[15][17]

    • After the reaction, cool the mixture and evaporate most of the DMF.[15]

    • Add water and extract the product multiple times with n-heptane.[15][16]

    • Dry the combined organic phases and obtain the intermediate product via reduced pressure distillation.[15][16]

  • Step 2: Hydrolysis to this compound

    • Add the product from Step 1 to a reactor with water and concentrated hydrochloric acid.[15][17]

    • Heat the mixture to 75-80°C and maintain for approximately 32 hours, then increase the temperature to 102-106°C and hold for 120 hours.[15][17]

    • Evaporate a significant portion of the solvent.[16][17]

    • Extract the resulting solution with a solvent like ether or dichloromethane.[5][15]

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[5][15]

    • The final product, this compound, can be further purified by recrystallization.[14][15]

Determination of Physicochemical Properties

Standard analytical methods are employed to characterize the compound.

  • Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded. Purity can be assessed by the sharpness of the melting point range.[10]

  • Purity Analysis (Gas Chromatography - GC): The purity of the compound is often determined by Gas Chromatography (GC). A solution of the compound is injected into the instrument, where it is vaporized and passed through a column. The retention time and peak area are used to identify and quantify the substance, with purity often specified as >97.0%.[10]

  • pKa Determination: The pKa value, which measures the acidity of the carboxylic acid group, is typically predicted using computational software.[2][11] Experimental determination involves titrating a solution of the acid with a standard base while monitoring the pH. The pH at the half-equivalence point corresponds to the pKa.[18]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. For instance, a ¹H NMR spectrum in CDCl₃ would show characteristic signals for the protons on the cyclobutane ring.[5][19]

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[19]

Logical Workflow and Applications

This compound is not typically involved in signaling pathways itself but is a critical starting material for synthesizing molecules that are. Its role as a pharmaceutical intermediate is its most significant application.[1][5]

The diagram below illustrates the logical workflow from the synthesis of this compound to its application as a key intermediate in the development of various classes of therapeutic drugs.

G cluster_synthesis Synthesis Workflow cluster_application Application in Drug Development Start Starting Materials (e.g., Diisopropyl Malonate) Step1 Step 1: Cyclization & Formation of Intermediate Start->Step1 Step2 Step 2: Hydrolysis & Decarboxylation Step1->Step2 Purification Purification (Recrystallization) Step2->Purification Product 3-Oxocyclobutanecarboxylic Acid (Pure Product) Intermediate Key Pharmaceutical Intermediate Product->Intermediate Used as Building Block Purification->Product API_Synth API Synthesis Intermediate->API_Synth JAK JAK Inhibitors API_Synth->JAK CETP CETP Inhibitors API_Synth->CETP Anticancer Anticancer Drugs API_Synth->Anticancer Other Other Therapeutics API_Synth->Other

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3-oxocyclobutanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document presents available spectral data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecule's structural characterization.

Introduction

This compound (C₅H₆O₃, CAS No: 23761-23-1) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds.[1][2] Its rigid, four-membered ring structure and bifunctional nature (a ketone and a carboxylic acid) make NMR spectroscopy an essential tool for its characterization. This guide summarizes the known ¹H NMR data and discusses the expected ¹³C NMR spectral features.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for reference in the NMR data tables.

Caption: Chemical Structure of this compound

¹H NMR Spectral Data

The proton NMR spectrum of this compound has been reported in the literature. The data, acquired in deuterochloroform (CDCl₃), is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.80broad singlet (br. s.)1H-COOH
3.43 - 3.51multiplet (m)2H-CH₂- (ring)
3.26 - 3.40multiplet (m)3H-CH₂- (ring) and -CH-

Data Interpretation:

  • The signal at a downfield chemical shift of 10.80 ppm is characteristic of a carboxylic acid proton.[3] Its broadness is typical due to hydrogen bonding and exchange.

  • The multiplets in the range of 3.26-3.51 ppm correspond to the five protons on the cyclobutane ring.[3] The overlapping nature of these signals suggests complex spin-spin coupling between the methine proton and the two sets of diastereotopic methylene protons.

¹³C NMR Spectral Data

Carbon AtomExpected Chemical Shift (δ) ppmRationale
C=O (Ketone)> 200Ketone carbonyl carbons are highly deshielded and typically appear at very low field.
C=O (Carboxylic Acid)170 - 185Carboxylic acid carbonyl carbons are also deshielded, but generally appear upfield from ketone carbonyls.[4]
-CH- (Methine)40 - 55The methine carbon attached to the carboxylic acid group is expected in this range.
-CH₂- (Methylene)40 - 55The methylene carbons adjacent to the ketone and methine groups are also expected in a similar range.

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring the NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is suitable.[5] A 500 MHz instrument has also been reported for ¹H NMR data acquisition.[3]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A sweep width of approximately 16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A sweep width of approximately 220 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference integrate Integration (1H) reference->integrate 1H peak_pick Peak Picking reference->peak_pick assign_h1 Assign 1H Signals integrate->assign_h1 peak_pick->assign_h1 assign_c13 Assign 13C Signals peak_pick->assign_c13 structure_confirm Structure Confirmation assign_h1->structure_confirm assign_c13->structure_confirm

Caption: Logical Workflow for NMR Spectral Analysis

Conclusion

This technical guide provides a detailed overview of the available ¹H NMR spectral data and the expected ¹³C NMR characteristics of this compound. The provided experimental protocols and logical workflow offer a practical framework for researchers and scientists working with this compound. While specific experimental ¹³C NMR data remains to be published, the predicted chemical shift ranges serve as a useful reference for spectral assignment. The information compiled herein is intended to support the efficient and accurate structural elucidation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors.[1] Its unique strained ring system and bifunctional nature (possessing both a ketone and a carboxylic acid) present distinct challenges and opportunities for analytical characterization. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this important compound. This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, data interpretation, and expected fragmentation patterns.

Molecular Profile

A solid understanding of the fundamental properties of this compound is essential for its analysis.

PropertyValue
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Monoisotopic Mass 114.0317 g/mol
CAS Number 23761-23-1

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of this compound in complex matrices, offering high sensitivity and selectivity without the need for derivatization.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as a water/acetonitrile mixture.

  • For complex matrices like plasma or reaction mixtures, a protein precipitation or liquid-liquid extraction step may be necessary.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a suitable choice for separating this polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids. However, positive ion mode can also be used, and a patent has reported the detection of the protonated molecule [M+H]⁺ at m/z 115.[2]

  • Scan Mode: Full scan mode to identify the molecular ion, followed by tandem MS (MS/MS) for structural confirmation.

  • Collision Energy: Optimize to achieve characteristic fragmentation.

Data Presentation: LC-MS
Ionm/z (Expected)Description
[M-H]⁻113.0244Deprotonated molecule
[M+H]⁺115.0390Protonated molecule[2]
[M+Na]⁺137.0209Sodium adduct

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization of the polar carboxylic acid group is typically required to enhance volatility and thermal stability.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization (Silylation):

  • Dry the sample completely under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

Data Presentation: GC-MS of TMS-Derivatized Compound
AnalyteMolecular Weight (derivatized)Key Fragments (m/z)
This compound (TMS ester)186.27171, 117, 73

Fragmentation Pathways

Understanding the fragmentation behavior of this compound is crucial for its identification. Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact.[3]

Proposed Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of the underivatized molecule is expected to be initiated by ionization of one of the oxygen atoms. The strained cyclobutane ring is prone to cleavage. Key fragmentation pathways for cyclobutanone involve the loss of ethylene (C₂H₄, 28 Da) and ketene (CH₂CO, 42 Da).[4][5][6][7] For carboxylic acids, characteristic losses of the hydroxyl group (•OH, 17 Da) and the carboxyl group (•COOH, 45 Da) are common.[8]

Based on this, the following fragmentation pathways for this compound are proposed:

  • Loss of ethylene (C₂H₄): The molecular ion (m/z 114) can undergo ring cleavage to lose a neutral ethylene molecule, resulting in a fragment at m/z 86.

  • Loss of ketene (CH₂CO): A subsequent loss of ketene from the m/z 86 fragment would lead to a fragment at m/z 44.

  • Loss of hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 97.

  • Loss of carboxyl radical (•COOH): Another characteristic fragmentation of carboxylic acids, resulting in a fragment at m/z 69.

Data Presentation: Predicted EI Fragmentation
m/zProposed Fragment
114[C₅H₆O₃]⁺• (Molecular Ion)
97[M - •OH]⁺
86[M - C₂H₄]⁺•
69[M - •COOH]⁺
44[C₂H₄O]⁺•

Visualizations

Experimental Workflow

experimental_workflow General Mass Spectrometry Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Sample extraction Extraction / Precipitation (if necessary) sample->extraction lc_ms_analysis LC-MS Analysis sample->lc_ms_analysis LC-MS Path (Direct Analysis) derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path extraction->lc_ms_analysis LC-MS Path gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition gc_ms_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing structural_elucidation Structural Elucidation data_processing->structural_elucidation quantification Quantification data_processing->quantification

Caption: General workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway Diagram

fragmentation_pathway Proposed EI Fragmentation Pathway of this compound M [C₅H₆O₃]⁺• m/z = 114 F97 [M - •OH]⁺ m/z = 97 M->F97 - •OH F86 [M - C₂H₄]⁺• m/z = 86 M->F86 - C₂H₄ F69 [M - •COOH]⁺ m/z = 69 M->F69 - •COOH F44 [C₂H₄O]⁺• m/z = 44 F86->F44 - CH₂CO

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both LC-MS and GC-MS techniques. LC-MS allows for the direct analysis of the underivatized molecule, providing valuable information on the molecular weight. GC-MS, following derivatization, offers excellent chromatographic separation and detailed structural information through characteristic electron ionization fragmentation. A thorough understanding of the likely fragmentation pathways, particularly the hallmark ring cleavage of the cyclobutane moiety, is essential for the accurate identification and characterization of this important pharmaceutical intermediate. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1) is a versatile organic intermediate utilized in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its unique molecular structure, featuring a four-membered cyclobutane ring with both a ketone and a carboxylic acid functional group, imparts specific chemical reactivity.[3] Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for the characterization of this molecule, providing definitive confirmation of its functional groups through their characteristic vibrational frequencies. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, a standard experimental protocol for its measurement, and visual representations of the analytical workflow and structure-spectrum correlations.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is dominated by the vibrational modes of its two primary functional groups: the carboxylic acid and the cyclobutanone. The carboxylic acid moiety gives rise to a very broad O-H stretching band and a strong carbonyl (C=O) stretching band. The ketone within the strained cyclobutane ring also contributes a strong carbonyl absorption.

The expected FT-IR absorption bands for this compound are summarized in the table below. These ranges are based on typical values for the respective functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic Acid (O-H)StretchStrong, Very Broad
~2950Cycloalkane (C-H)StretchMedium to Weak
1760 - 1690Carboxylic Acid (C=O)StretchStrong
~1785Cyclobutanone (C=O)StretchStrong
1440 - 1395Carboxylic Acid (O-H)BendMedium
1320 - 1210Carboxylic Acid (C-O)StretchStrong
950 - 910Carboxylic Acid (O-H)Bend (Out-of-Plane)Broad, Medium

Key Spectral Features:

  • O-H Stretch: The most prominent feature of the carboxylic acid is the extremely broad absorption band for the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹.[4][5] This broadening is a result of extensive intermolecular hydrogen bonding, which is characteristic of carboxylic acids, often existing as hydrogen-bonded dimers.[4][6]

  • C=O Stretch: Two distinct carbonyl stretching absorptions are anticipated. The carboxylic acid C=O stretch typically appears in the 1760-1690 cm⁻¹ region.[4] Due to the ring strain of the four-membered ring, the ketone C=O stretch of the cyclobutanone is expected at a higher frequency, around 1785 cm⁻¹. The combination of these two absorptions may result in a broad, strong band or two resolved peaks in this region.

  • C-O Stretch and O-H Bend: The spectrum will also feature a strong C-O stretching band between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using an ATR-FT-IR spectrometer. This method is often preferred for its simplicity and minimal sample preparation.

I. Objective: To obtain a high-quality FT-IR spectrum of this compound for functional group identification.

II. Materials and Equipment:

  • This compound (solid sample)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

III. Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol to remove any residues. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction).

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the expected values for this compound to confirm its identity and purity.

  • Cleaning:

    • Raise the press arm and remove the bulk of the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to ensure no sample residue remains for the next measurement.

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the molecular structure of this compound and its characteristic infrared absorptions.

experimental_workflow start Start: Sample Preparation background Acquire Background Spectrum (Clean ATR Crystal) start->background sample_prep Place Solid Sample on ATR Crystal & Apply Pressure background->sample_prep acquire_sample Acquire Sample Spectrum sample_prep->acquire_sample process Data Processing (Baseline Correction, Peak Picking) acquire_sample->process analyze Spectral Analysis (Compare with Known Frequencies) process->analyze end End: Characterization Complete analyze->end

FT-IR Experimental Workflow

Structure-Spectrum Correlation

References

An In-depth Technical Guide to the Conformational Analysis of the Cyclobutane Ring in 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclobutanecarboxylic acid is a pivotal building block in medicinal chemistry, utilized in the synthesis of a wide array of pharmaceutical compounds.[1] Its rigid, puckered four-membered ring offers a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a molecule. A thorough understanding of its conformational preferences is therefore crucial for rational drug design and development. This guide provides a comprehensive analysis of the cyclobutane ring's conformation in this compound, integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from computational chemistry.

Introduction: The Puckered Nature of the Cyclobutane Ring

Unlike the planar depiction often used in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would lead to significant torsional strain due to the eclipsing of all eight C-H bonds.[2] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[3][4] This puckering reduces the torsional strain at the expense of a slight increase in angle strain, as the C-C-C bond angles deviate from the ideal 90 degrees of a planar square.[2]

The puckering of the cyclobutane ring results in two distinct positions for substituents: axial and equatorial. These are analogous to the well-known chair conformation of cyclohexane. The substituents in the axial position are perpendicular to the approximate plane of the ring, while those in the equatorial position are in the approximate plane of the ring. The puckered ring can undergo a rapid "ring-flipping" process, where axial and equatorial positions interconvert.

Conformational Preference of this compound

In this compound, the presence of a carbonyl group and a carboxylic acid group significantly influences the conformational equilibrium of the cyclobutane ring. The puckering of the ring aims to minimize steric interactions and optimize electronic effects.

The solid-state conformation of this compound has been determined by X-ray crystallography.[5][6] In the crystal structure, the cyclobutane ring is non-planar, exhibiting a shallow fold of 14.3° along a line connecting the two α-carbons of the ketone group.[6] This puckering leads to a chiral conformation in the solid state.[6]

In solution, the molecule is expected to exist as a rapidly equilibrating mixture of two puckered conformers. The carboxylic acid group can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents with the rest of the ring. Generally, bulky substituents prefer the more sterically accessible equatorial position to avoid unfavorable 1,3-diaxial interactions.

Quantitative Conformational Data

The precise geometric parameters of this compound in the solid state have been determined through X-ray crystallography. This data provides a foundational understanding of the molecule's intrinsic conformational preferences.

Table 1: Crystallographic Data for this compound
ParameterValueReference
CCDC Number722895[5]
Puckering Angle14.3 (1)°[6]
O2—C5—C1—C4 Torsion Angle78.70 (14)°[6]
O···O Hydrogen Bond Distance2.6392 (12) Å[6]
O—H···O Hydrogen Bond Angle175.74 (15)°[6]

Note: The puckering angle is defined by the fold along the C2-C4 diagonal.

Experimental and Computational Methodologies

The conformational analysis of cyclobutane derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

  • Methodology: A suitable single crystal of this compound is grown. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density distribution, from which the atomic positions, bond lengths, bond angles, and torsion angles are calculated. In the case of this compound, all hydrogen atoms were located in the electron density difference maps, with the carboxyl hydrogen being refined positionally and the methylene and methine hydrogens placed in geometrically idealized positions.[6]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The coupling constants between protons are dependent on the dihedral angle between them, as described by the Karplus equation.

  • Methodology: A ¹H NMR spectrum of this compound is recorded in a suitable solvent (e.g., CDCl₃).[7] The chemical shifts (δ) and coupling constants (J) are determined from the spectrum. The observed coupling constants are a weighted average of the coupling constants of the individual conformers. By comparing the experimental coupling constants with theoretical values for different conformations, the position of the conformational equilibrium can be estimated. For instance, the ¹H NMR spectrum of synthesized this compound in CDCl₃ shows a broad singlet at δ 10.80 ppm for the carboxylic acid proton, and two multiplets for the ring protons at δ 3.43-3.51 (2H) and δ 3.26-3.40 (3H).[7]

Computational Protocols

4.2.1. Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for predicting the geometry and relative energies of different conformers.

  • Methodology: The structure of this compound is built in a molecular modeling program. The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). A conformational search is performed to identify all low-energy conformers. The relative energies of the conformers are calculated to determine their populations at a given temperature. Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.[8]

Visualizing Conformational Dynamics and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts in the conformational analysis of this compound.

G Conformational Equilibrium of this compound cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Carboxylic Acid (Axial) equatorial Carboxylic Acid (Equatorial) axial->equatorial Ring Flip equatorial->axial Ring Flip G Experimental Workflow for Conformational Analysis cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Data Analysis synthesis Synthesis of this compound xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr structure Solid-State Structure xray->structure equilibrium Conformational Equilibrium in Solution nmr->equilibrium dft DFT Calculations dft->equilibrium

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ring Strain and Reactivity of 3-Oxocyclobutanecarboxylic Acid

Abstract

This compound is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its utility is derived from the unique combination of a reactive ketone, a carboxylic acid, and a strained four-membered ring. This guide provides a comprehensive technical overview of the inherent ring strain of the cyclobutane core and details the diverse reactivity of its functional groups. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and key transformations, and visual diagrams of reaction pathways to serve as a practical resource for researchers in drug discovery and process development.

Introduction

This compound (CAS: 23761-23-1) is a pivotal intermediate in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its structure, featuring a cyclobutane ring substituted with both a ketone and a carboxylic acid, provides multiple handles for chemical modification.[2] The inherent ring strain of the cyclobutane moiety not only influences its three-dimensional conformation but also imparts enhanced reactivity, making it a valuable scaffold for introducing conformational rigidity and novel exit vectors in drug design. This molecule is a key component in the synthesis of various therapeutic agents, including Janus kinase (JAK) inhibitors, CETP inhibitors, and treatments for autoimmune diseases.[1][3][4][5] This document explores the fundamental principles of its ring strain and provides a detailed examination of its chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23761-23-1[1][2]
Molecular Formula C₅H₆O₃[6]
Molecular Weight 114.10 g/mol [6]
Appearance White to off-white solid[2][7]
Melting Point 69-70 °C[1][7]
Water Solubility Slightly soluble[2]
pKa 4.35 ± 0.20 (Predicted)[2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey SignalsReference
¹H NMR (500 MHz, CDCl₃)δ 10.80 (1H, br. s), 3.43-3.51 (2H, m), 3.26-3.40 (3H, m)[3][8]
¹³C NMR (126 MHz, CDCl₃)δ 203.14, 180.17, 51.64 (2C), 27.32 (1C)[8]
ESI-MS (m/z)115 [M+H]⁺[3]

Ring Strain and Molecular Conformation

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. This strain is a primary driver of the ring's reactivity compared to its acyclic or larger-ring counterparts.

Angle and Torsional Strain

In an idealized planar cyclobutane, the C-C-C bond angles would be 90°. This represents a substantial deviation from the ideal 109.5° angle for sp³-hybridized carbon, leading to significant angle strain .[9][10] If the ring were planar, the hydrogen atoms on adjacent carbons would be fully eclipsed, resulting in high torsional strain .[10][11]

To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[9][11] This folding slightly decreases the C-C-C bond angle to about 88°, marginally increasing angle strain, but it significantly reduces the eclipsing interactions between adjacent C-H bonds.[11][12] The total ring strain energy for cyclobutane is estimated to be approximately 26.3 kcal/mol.[10][12]

Ring_Strain TorsionalStrain TorsionalStrain Puckering Puckering TorsionalStrain->Puckering drives

Conformation of this compound

X-ray crystallography has shown that the four-membered ring of this compound is non-planar, adopting a shallow fold of 14.3° along the line connecting the two carbons alpha to the ketone.[13] This puckered conformation is a strategy to minimize the inherent strain within the cyclic system. The molecule also adopts a chiral conformation in the solid state due to the rotation of the carboxylic acid group out of the ring's plane of symmetry.[13]

Table 3: Comparative Ring Strain Energies

CycloalkaneTotal Ring Strain (kcal/mol)Strain per CH₂ Group (kcal/mol)Reference
Cyclopropane27.69.2[10][14]
Cyclobutane 26.3 6.6 [10][12][14]
Cyclopentane7.41.5[12]
Cyclohexane~0 (strain-free)~0[15]

Reactivity and Synthetic Applications

The reactivity of this compound can be categorized by transformations involving the carboxylic acid, the ketone, or the strained ring itself.

Reactivity_Map cluster_COOH Carboxylic Acid Reactions cluster_Ketone Ketone Reactions cluster_Ring Ring-Involved Reactions Molecule This compound Ester Esterification Molecule->Ester Amide Amide Formation Molecule->Amide Reduction_COOH Reduction to Alcohol Molecule->Reduction_COOH Reduction_Ketone Reduction to Alcohol Molecule->Reduction_Ketone Reductive_Amination Reductive Amination Molecule->Reductive_Amination Wittig Wittig Olefination Molecule->Wittig Decarboxylation Decarboxylation Molecule->Decarboxylation RingOpening Ring Opening Molecule->RingOpening

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, making it a versatile handle for coupling reactions.

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with carbodiimides) followed by reaction with amines produces amides. This is a common step in synthesizing pharmaceutical derivatives.[1]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.[16]

Reactions at the Ketone Group

The ketone at the 3-position is readily functionalized.

  • Reduction: Selective reduction to the corresponding alcohol (3-hydroxycyclobutanecarboxylic acid) can be achieved using hydride reagents like sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a C-N bond, providing access to 3-aminocyclobutanecarboxylic acid derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an exocyclic double bond, yielding methylene-cyclobutane derivatives.

Reactions Involving the Ring: Decarboxylation

While β-keto acids are famously prone to decarboxylation, this compound is a γ-keto acid. Decarboxylation is less facile but can be induced, often under acidic conditions at elevated temperatures. The reaction likely proceeds through the formation of an enol intermediate, which then tautomerizes.[17] An innovative continuous process for this acidic decarboxylation step has been developed to improve efficiency and safety in large-scale production.[18]

Decarboxylation_Mechanism Start This compound Protonation Protonation of Ketone (Acidic Conditions, Heat) Start->Protonation Enol Enol Intermediate Protonation->Enol Tautomerization CO2_Loss Loss of CO₂ Enol->CO2_Loss Enol_Product Cyclobutenol CO2_Loss->Enol_Product Keto_Product Cyclobutanone Enol_Product->Keto_Product Tautomerization

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its practical application. Several routes have been reported in the literature.

Synthesis from Acetone, Bromine, and Malononitrile

This three-step synthesis provides a reliable route to the target compound with good overall yield.[3][4]

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Acetone Acetone + Bromine Step1_Product 1,3-Dibromoacetone Acetone->Step1_Product Ethanol, RT Step2_Product 3,3-Dicyanocyclobutanone Step1_Product->Step2_Product K₂CO₃, NaI, TBAB, DMF Malononitrile Malononitrile Malononitrile->Step2_Product K₂CO₃, NaI, TBAB, DMF Step3_Product This compound Step2_Product->Step3_Product 6M HCl, Reflux

Protocol:

  • Step 1: Synthesis of 1,3-dibromoacetone. [3]

    • In a suitable reaction vessel, dissolve acetone in ethanol.

    • Add bromine dropwise at room temperature over 10-16 hours, maintaining the molar ratio of acetone to bromine between 1:1.5 and 1:2.5.

    • After the reaction is complete, remove ethanol, excess acetone, and the generated hydrogen bromide by distillation to obtain crude 1,3-dibromoacetone.

  • Step 2: Synthesis of 3,3-dicyanocyclobutanone. [3]

    • To a solution of malononitrile in N,N-dimethylformamide (DMF), add sodium iodide (activator), tetrabutylammonium bromide (TBAB, phase-transfer catalyst), and potassium carbonate.

    • Add the 1,3-dibromoacetone from Step 1 (molar ratio to malononitrile of 1:1.0 to 1:1.5).

    • Stir the mixture at 60-90 °C for 16-24 hours.

    • After cooling, remove the solvent under reduced pressure. The residue is washed with water and extracted with toluene. The organic layer is washed, dried, and concentrated. The crude product is purified by rectification to yield 3,3-dicyanocyclobutanone.

  • Step 3: Synthesis of this compound. [3]

    • Suspend 3,3-dicyanocyclobutanone (1.0 eq) in 6M aqueous hydrochloric acid (5-10 eq).

    • Heat the mixture to reflux (70-100 °C) for 16-24 hours.

    • After the reaction is complete, evaporate the mixture to dryness.

    • The residue is taken up in toluene, washed with water, and dried over anhydrous sodium sulfate.

    • The solvent is removed by evaporation, and the crude product is recrystallized from methyl tert-butyl ether to afford pure this compound (yields reported between 52-92%).[3]

Synthesis from Diisopropyl Malonate

This method involves a cyclization followed by hydrolysis and decarboxylation.[19][20][21]

Protocol:

  • Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. [19][20]

    • Add N,N-dimethylformamide (DMF) and potassium tert-butoxide to a flask and cool in an ice bath to -5 °C.

    • Slowly add a solution of diisopropyl malonate in DMF over 3 hours.

    • Warm the mixture to 20 °C and stir for 1 hour.

    • Add 2,2-dimethoxy-1,3-dibromopropane and stir for 1 hour.

    • Heat the reaction to 140 °C and maintain for 4 days.

    • After cooling, distill off approximately half of the DMF. Add water and extract four times with n-heptane.

    • Dry the combined organic phases and obtain the product via reduced pressure distillation.

  • Step 2: Synthesis of this compound. [19][20]

    • To the product from Step 1, add water and concentrated hydrochloric acid.

    • Heat the mixture to 75-80 °C for 30 hours, then increase the temperature to 102-106 °C and maintain for 120 hours.

    • Distill off approximately two-thirds of the solvent.

    • Extract the remaining solution with dichloromethane.

    • Dry the organic phase with anhydrous sodium sulfate, concentrate to obtain the crude product, and recrystallize from dichloromethane/n-heptane to yield the final product.

Conclusion

This compound stands out as a building block of exceptional value. Its heightened reactivity, a direct consequence of the inherent strain in its four-membered ring, combined with the versatility of its ketone and carboxylic acid functional groups, allows for a vast range of chemical transformations. A thorough understanding of its conformational properties, strain energy, and reaction pathways is essential for leveraging this molecule to its full potential in the design and synthesis of next-generation pharmaceuticals and other complex organic materials. The synthetic protocols provided herein offer a practical guide for its preparation, enabling further exploration of its utility in chemical research and development.

References

The Decarboxylation of 3-Oxocyclobutanecarboxylic Acid: A Mechanistic and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a pivotal building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the preparation of a wide array of pharmaceutical agents. Its utility often hinges on a crucial decarboxylation reaction, a process that, while common for β-keto acids, warrants a detailed examination within the context of this strained four-membered ring system. This technical guide provides an in-depth analysis of the decarboxylation mechanism of this compound, supported by available quantitative data, detailed experimental protocols for its synthesis and decarboxylation, and visual representations of the underlying chemical transformations.

Core Mechanism of Decarboxylation

The decarboxylation of β-keto acids, including this compound, proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[1][2][3] This process is thermally induced and results in the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone, cyclobutanone.

The generally accepted mechanism involves the following key steps:

  • Intramolecular Proton Transfer: The acidic proton of the carboxylic acid group is transferred to the carbonyl oxygen at the β-position. This occurs through a six-membered ring-like arrangement of atoms.

  • Concerted Electron Movement: Simultaneously with the proton transfer, a cascade of electron shifts occurs. The carbon-carbon bond between the carboxyl group and the α-carbon cleaves, with the electrons forming a new pi bond between the α- and β-carbons. Concurrently, the pi electrons of the carbonyl group move to the oxygen atom.

  • Formation of Enol and Carbon Dioxide: This concerted process results in the formation of carbon dioxide (CO2) and the enol form of cyclobutanone.

  • Keto-Enol Tautomerization: The enol intermediate rapidly tautomerizes to the more thermodynamically stable cyclobutanone.

Quantitative Data

While specific kinetic and thermodynamic data for the decarboxylation of isolated this compound is not extensively reported in the literature, data from analogous β-keto acids and computational studies provide valuable insights. The decarboxylation is generally a first-order reaction.

ParameterValue (Compound)Reference
Activation Barrier 28.6 kcal/mol (Formylacetic acid - theoretical)
33.2 kcal/mol (Malonic acid - theoretical)[4]
26.7 kcal/mol (α,α-dimethylacetoacetic acid - theoretical)[4]
23.7 kcal/mol (Acetoacetic acid - experimental)[5]
Enthalpy of Reaction (ΔH⁰) -7 kcal/mol (General RCO₂H → RH + CO₂)

Note: The data presented is for analogous compounds and provides an approximation of the expected values for this compound.

Experimental Protocols

The decarboxylation of this compound is often the final step in its synthesis from various precursors. The following protocols, adapted from patent literature, detail the synthesis of this compound, culminating in a decarboxylation step.

Protocol 1: From Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate[7]

Objective: To synthesize this compound via hydrolysis and decarboxylation.

Materials:

  • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (287.5 g, 1.0 mol)

  • 20% Hydrochloric acid (HCl) (750 mL)

  • Diethyl ether (Et₂O)

Procedure:

  • A mixture of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and 20% HCl is stirred under reflux for 60 hours.

  • After cooling to room temperature, the solution is continuously extracted with diethyl ether for 18 hours.

  • The ether is removed under reduced pressure to yield a yellow oil, which crystallizes upon standing.

  • Yield: 111 g (97%) of this compound.[6]

Protocol 2: From 3,3-Dicyanocyclobutanone[8]

Objective: To synthesize this compound via hydrolysis and decarboxylation of a dicyano precursor.

Materials:

  • 3,3-Dicyanocyclobutanone (97.1 g, 0.5 mol)

  • 6M Hydrochloric acid (HCl) (420 mL)

  • Toluene

  • Methyl tertiary-butyl ether (MTBE)

Procedure:

  • A suspension of 3,3-dicyanocyclobutanone in 6M aqueous HCl is refluxed at 70°C for 24 hours.

  • After the reaction is complete, the mixture is evaporated to dryness.

  • Toluene (500 mL) is added, and the mixture is washed with water (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to obtain the crude product.

  • Recrystallization from methyl tertiary-butyl ether affords the pure product.

  • Yield: 52.5 g (92%) of this compound.[7]

Note: The patent also describes variations in reaction time and temperature (e.g., 90°C for 16-24 hours) that result in similar high yields.

G cluster_protocol1 Protocol 1: From Dicarboxylate Precursor cluster_protocol2 Protocol 2: From Dicyano Precursor A1 Mix Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and 20% HCl A2 Reflux for 60 hours A1->A2 A3 Cool and Extract with Diethyl Ether A2->A3 A4 Remove Solvent A3->A4 A5 Crystallize this compound A4->A5 B1 Suspend 3,3-Dicyanocyclobutanone in 6M HCl B2 Reflux at 70°C for 24 hours B1->B2 B3 Evaporate to Dryness B2->B3 B4 Workup with Toluene and Water B3->B4 B5 Recrystallize from MTBE B4->B5 B6 Obtain this compound B5->B6

Monitoring the Decarboxylation Reaction

The progress of the decarboxylation of this compound can be monitored by several analytical techniques:

  • Gas Evolution: The rate of CO₂ evolution can be measured using a gas burette or a pressure transducer. This method allows for the determination of reaction kinetics.

  • NMR Spectroscopy: ¹H or ¹³C NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the cyclobutanone product over time.

  • Gas Chromatography (GC): GC can be employed to quantify the amount of cyclobutanone formed. This technique is particularly useful for determining the reaction yield.

Conclusion

The decarboxylation of this compound is a fundamental transformation that follows the well-established mechanism for β-keto acids, proceeding through a concerted cyclic transition state. While specific quantitative kinetic and thermodynamic data for this particular molecule remain scarce in the public domain, the provided synthetic protocols demonstrate the practical application of this reaction in achieving high yields of the valuable this compound intermediate. Further computational and experimental studies are warranted to fully elucidate the energetic profile of this important reaction.

References

An In-Depth Technical Guide to the Esterification of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique strained ring system and bifunctional nature, containing both a ketone and a carboxylic acid, make it a versatile synthon for creating complex molecular architectures.[1] Notably, it is a crucial component in the synthesis of Janus kinase (JAK) inhibitors, among other therapeutics.[1] The esterification of this compound is a fundamental transformation that unlocks its potential for further chemical modification. This technical guide provides a comprehensive overview of the primary methods for the esterification of this important molecule, complete with quantitative data, detailed experimental protocols, and logical diagrams to aid in reaction planning and execution.

Core Esterification Methodologies

The esterification of this compound can be achieved through several established methods, each with its own set of advantages and considerations. The choice of method often depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions. The most common and effective methods include Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and straightforward method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3] This method is particularly well-suited for the synthesis of simple alkyl esters, such as methyl and ethyl esters, where the alcohol can be used as the solvent to drive the equilibrium towards the product.

Table 1: Fischer-Speier Esterification of this compound

Ester ProductAlcoholCatalystSolventTemperatureReaction TimeYield (%)Reference
Methyl 3-oxocyclobutanecarboxylateMethanolConc. H₂SO₄MethanolReflux (75°C)Not specified99%
Ethyl 3-oxocyclobutanecarboxylateEthanolConc. H₂SO₄ (catalytic)EthanolReflux~10 hours~85% (typical)[4]
Experimental Protocol: Synthesis of Methyl 3-Oxocyclobutanecarboxylate

Materials:

  • This compound (1 g, 8.77 mmol)

  • Methanol (appropriate amount to dissolve the starting material)

  • Concentrated sulfuric acid (0.2 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid dropwise to the solution.

  • Heat the reaction mixture to reflux at 75°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and quench the reaction by the careful addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol by distillation under reduced pressure.

  • Extract the resulting residue with ethyl acetate and water.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate as a colorless oil. (Expected yield: ~1.1 g, 99%).

Logical Workflow for Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid Reaction Esterification 3-Oxocyclobutanecarboxylic_Acid->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Heat Heat (Reflux) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Water Water Reaction->Water Purification Distillation or Chromatography Workup->Purification Ester 3-Oxocyclobutane Carboxylate Ester Purification->Ester

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification

For substrates that are sensitive to strong acidic conditions, Steglich esterification offers a mild and effective alternative.[5][6][7] This method utilizes a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][8] The reaction is generally performed at room temperature in an aprotic solvent like dichloromethane (DCM).[5] This method is particularly advantageous for the synthesis of esters from sterically hindered alcohols, including tertiary alcohols like tert-butanol.[6][9]

Table 2: Steglich Esterification of this compound (Representative Conditions)

Ester ProductAlcoholCoupling AgentCatalystSolventTemperatureReaction TimeYield (%)Reference
tert-Butyl 3-oxocyclobutanecarboxylatetert-ButanolDCCDMAPDichloromethane0°C to RT3 - 12 hours>90 (typical)[4]
Isopropyl 3-oxocyclobutanecarboxylateIsopropanolEDCDMAPDichloromethaneRoom Temp.~24 hoursGood (typical)
Ethyl 3-oxocyclobutanecarboxylateEthanolDCCDMAPDichloromethaneRoom Temp.3 - 12 hours>90 (typical)[4]
Experimental Protocol: Synthesis of tert-Butyl 3-Oxocyclobutanecarboxylate via Steglich Esterification

Materials:

  • This compound (1.0 eq)

  • tert-Butanol (1.2 - 3.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound, tert-butanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl ester.[10]

Logical Workflow for Steglich Esterification

Steglich_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Acid 3-Oxocyclobutanecarboxylic Acid Reaction Esterification at RT Acid->Reaction Alcohol Alcohol Alcohol->Reaction Coupling_Agent Coupling Agent (DCC or EDC) Coupling_Agent->Reaction Catalyst Catalyst (DMAP) Catalyst->Reaction Filtration Filtration of Urea Byproduct Reaction->Filtration Urea Urea Byproduct Reaction->Urea Extraction Aqueous Extraction Filtration->Extraction Purification Chromatography Extraction->Purification Ester 3-Oxocyclobutane Carboxylate Ester Purification->Ester

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for esterification that proceeds under mild, neutral conditions.[11][12] It is particularly useful for the esterification of secondary alcohols with inversion of stereochemistry.[12] The reaction involves a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Table 3: Mitsunobu Reaction for the Esterification of this compound (Representative Conditions)

Ester ProductAlcoholReagentsSolventTemperatureReaction TimeYield (%)Reference
Isopropyl 3-oxocyclobutanecarboxylateIsopropanolPPh₃, DIADTHF0°C to RT6 - 8 hoursGood to Excellent (typical)[4][13]
Benzyl 3-oxocyclobutanecarboxylateBenzyl alcoholPPh₃, DEADTHF0°C to RTSeveral hoursGood to Excellent (typical)[4]
Experimental Protocol: Synthesis of an Ester via Mitsunobu Reaction

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Isopropanol) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate or Dichloromethane

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound and the alcohol in anhydrous THF, add triphenylphosphine.[13]

  • Cool the mixture to 0°C in an ice bath.[13]

  • Slowly add DIAD dropwise to the cooled solution.[13]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.[13]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct and to isolate the desired ester.[13]

Logical Workflow for Mitsunobu Reaction

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Acid 3-Oxocyclobutanecarboxylic Acid Reaction Redox Condensation Acid->Reaction Alcohol Alcohol Alcohol->Reaction Phosphine Triphenylphosphine (PPh₃) Phosphine->Reaction Azodicarboxylate Azodicarboxylate (DEAD or DIAD) Azodicarboxylate->Reaction Workup Aqueous Workup Reaction->Workup Byproducts PPh₃=O and Hydrazine derivative Reaction->Byproducts Purification Chromatography Workup->Purification Ester 3-Oxocyclobutane Carboxylate Ester Purification->Ester

Caption: Workflow for Mitsunobu Reaction.

Potential Side Reactions: Decarboxylation

A key consideration in the chemistry of this compound and other β-keto acids is the potential for decarboxylation. This reaction is the loss of carbon dioxide from the carboxylic acid moiety and is typically promoted by heat. The reaction proceeds through a cyclic transition state, leading to an enol intermediate which then tautomerizes to the corresponding ketone, in this case, cyclobutanone.

Decarboxylation is more facile under acidic conditions and at elevated temperatures.[8] While basic conditions can also induce decarboxylation, the reaction is often less clean and can lead to a mixture of products.[4] Therefore, when performing esterifications, particularly under acidic conditions with heating, it is crucial to carefully control the reaction temperature and time to minimize this unwanted side reaction. The stability of the 3-oxocyclobutane ring is generally good under many esterification conditions, but harsh, prolonged heating should be avoided.

Application in Pharmaceutical Synthesis: A Workflow Example

The esters of this compound are valuable intermediates in the synthesis of complex pharmaceutical agents. For instance, they are utilized in the synthesis of Tofacitinib, a JAK inhibitor used to treat rheumatoid arthritis. The following diagram illustrates a simplified workflow where an ester of this compound could be a key starting material in a multi-step synthesis of a JAK inhibitor.

Synthetic Workflow towards a JAK Inhibitor

JAK_Inhibitor_Synthesis Start 3-Oxocyclobutanecarboxylic Acid Esterification Esterification (e.g., with Ethanol) Start->Esterification Ester Ethyl 3-Oxocyclobutane- carboxylate Esterification->Ester Reaction1 Reaction with Protected Amine Ester->Reaction1 Intermediate1 Cyclobutane-Amine Intermediate Reaction1->Intermediate1 Reaction2 Coupling with Heterocycle Intermediate1->Reaction2 Intermediate2 Coupled Intermediate Reaction2->Intermediate2 Deprotection Deprotection Step(s) Intermediate2->Deprotection Final_Product JAK Inhibitor (e.g., Tofacitinib) Deprotection->Final_Product

Caption: Simplified workflow for JAK inhibitor synthesis.

Conclusion

The esterification of this compound is a critical transformation for its application in pharmaceutical and fine chemical synthesis. This guide has detailed the most effective methods for this conversion: Fischer-Speier esterification for simple esters, and the milder Steglich and Mitsunobu reactions for more sensitive or sterically demanding substrates. By understanding the reaction conditions, potential side reactions like decarboxylation, and the context of their application in larger synthetic workflows, researchers and drug development professionals can effectively utilize this versatile building block to advance their synthetic endeavors. The provided protocols and diagrams serve as a practical resource for the successful synthesis of a wide range of 3-oxocyclobutanecarboxylate esters.

References

Amide Bond Formation with 3-Oxocyclobutanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis of 3-oxocyclobutanecarboxamides, key building blocks in modern medicinal chemistry, with a focus on their application in the development of Janus Kinase (JAK) inhibitors.

Introduction

3-Oxocyclobutanecarboxylic acid is a versatile building block in organic synthesis, prized for its unique strained ring system and bifunctional nature. Its derivatives, particularly 3-oxocyclobutanecarboxamides, are increasingly incorporated into drug candidates to modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the amide bond formation with this compound, with a particular focus on its application in the synthesis of targeted therapeutics like Janus Kinase (JAK) inhibitors.

Amide Bond Formation: Strategies and Protocols

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. Several coupling reagents have been successfully employed for the synthesis of 3-oxocyclobutanecarboxamides. The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the process.

Common Coupling Reagents

A variety of reagents are available for amide bond formation, each with its own advantages and disadvantages. The most commonly used classes of coupling reagents include carbodiimides, uronium/aminium salts, and phosphonium salts.

Coupling Reagent ClassExamplesKey Features
Carbodiimides EDC (EDCI), DCC, DICCost-effective and widely used. EDC is water-soluble, simplifying byproduct removal. Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency.[1]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighly efficient with fast reaction times.[2] Generate highly reactive activated esters in situ. HATU is known for low rates of epimerization.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency with low risk of racemization. Byproducts are generally not carcinogenic.
Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of 3-oxocyclobutanecarboxamides. Below are representative procedures for common coupling methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective approach for amide bond formation.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA or other non-nucleophilic base (2.5 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a solution of this compound, the amine, and HOBt in anhydrous DMF, add DIPEA and cool the mixture to 0 °C.

    • Add EDC·HCl portion-wise and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with aqueous acid, aqueous base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often resulting in higher yields and shorter reaction times compared to carbodiimide-based methods.[3]

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA or other non-nucleophilic base (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Work-up and purify the product as described in Protocol 1.[4]

Application in Drug Discovery: Synthesis of JAK Inhibitors

The 3-oxocyclobutanecarboxamide moiety is a key structural feature in several JAK inhibitors, a class of drugs that target the Janus kinase family of enzymes involved in inflammatory and immune responses. A prominent example is Abrocitinib, a selective JAK1 inhibitor approved for the treatment of atopic dermatitis.[5]

The synthesis of Abrocitinib and its analogues often involves the coupling of a functionalized amine with a cyclobutane-based carboxylic acid derivative. While the direct use of this compound is one approach, multi-step sequences are often employed to introduce the necessary functionality. For example, the synthesis of Abrocitinib involves the coupling of (1s,3s)-N1-methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine with propanesulfonyl chloride to form the final sulfonamide.[6] The diamine intermediate itself can be prepared from precursors derived from this compound.

The general workflow for the synthesis of such inhibitors can be visualized as follows:

G cluster_0 Cyclobutane Core Synthesis cluster_1 Heterocycle Synthesis 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic_Acid Functionalization Functionalization 3-Oxocyclobutanecarboxylic_Acid->Functionalization Functionalized_Cyclobutane_Amine Functionalized_Cyclobutane_Amine Amide_Coupling Amide_Coupling Functionalized_Cyclobutane_Amine->Amide_Coupling Functionalization->Functionalized_Cyclobutane_Amine Pyrrolo[2,3-d]pyrimidine_Core Pyrrolo[2,3-d]pyrimidine_Core Pyrrolo[2,3-d]pyrimidine_Core->Amide_Coupling Final_Inhibitor Final_Inhibitor Amide_Coupling->Final_Inhibitor

General synthetic workflow for JAK inhibitors.

Mechanism of Action: JAK-STAT Signaling Pathway

JAK inhibitors, such as those containing the 3-oxocyclobutanecarboxamide scaffold, exert their therapeutic effect by modulating the JAK-STAT signaling pathway. This pathway is crucial for the transduction of signals from various cytokines and growth factors that play a key role in inflammation and immune responses.

The binding of a cytokine to its receptor on the cell surface activates associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in the inflammatory cascade.

JAK inhibitors competitively bind to the ATP-binding site of JAK enzymes, preventing their activation and the subsequent phosphorylation of STAT proteins. This blockade of the JAK-STAT pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines.

The following diagram illustrates the mechanism of action of a JAK inhibitor:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression 5. Transcription Regulation JAK_Inhibitor JAK Inhibitor (e.g., Abrocitinib) JAK_Inhibitor->JAK Inhibition

References

3-Oxocyclobutanecarboxylic Acid: A Technical Overview of its Acid Dissociation Constant (pKa)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

3-Oxocyclobutanecarboxylic acid is a white solid compound utilized in various organic synthesis processes. It serves as a crucial intermediate in the development of a range of chemical compounds and materials[1]. Its application spans the pharmaceutical industry, where it is a key intermediate for new drugs, to the agrochemical and specialty chemical sectors[1].

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in drug design and development, as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding affinity.

Predicted pKa Value

Currently, the available data for the pKa of this compound is a predicted value. Computational models estimate the pKa to be in the range of 4.35 ± 0.20[1][2][3]. It is important to note that while computational predictions are valuable, they should be substantiated by experimental data for critical applications.

CompoundCAS NumberPredicted pKaData Type
This compound23761-23-14.35 ± 0.20Predicted

Experimental Determination of pKa

To empirically determine the pKa of this compound, several established methods can be employed. The following sections detail the protocols for two common and reliable techniques: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the resulting change in pH.

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).

    • Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent, typically purified water. The concentration should be accurately known.

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) should be used[4].

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings[4].

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a temperature-controlled vessel.

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl solution[4].

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5)[4].

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

    • To precisely determine the equivalence point, the first and second derivatives of the titration curve can be plotted. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard Solutions (Acid, Base, Salt) B Prepare Analyte Solution A->B C Calibrate pH Meter B->C D Initial pH Adjustment C->D E Incremental Titrant Addition D->E F Record pH and Volume E->F F->E G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (Derivative Method) G->H I Calculate pKa at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning a range of approximately 3 pH units around the expected pKa (e.g., from pH 3.0 to 6.0).

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a series of solutions by diluting the stock solution with each of the buffer solutions to a constant final concentration.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms of the acid.

    • Measure the absorbance of each buffered solution at a selected analytical wavelength (often the λmax of one of the species).

  • Data Analysis:

    • The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AM - A)] where:

      • A is the absorbance of the solution at a given pH.

      • AI is the absorbance of the fully ionized species.

      • AM is the absorbance of the non-ionized species.

    • A plot of pH versus log[(A - AI) / (AM - A)] will yield a straight line with a y-intercept equal to the pKa.

G cluster_input Inputs cluster_measurement Measurement cluster_data Data Points cluster_calculation Calculation pH Series of Known pH Buffers Absorbance Measure Absorbance at Analytical Wavelength pH->Absorbance HH_Eq Henderson-Hasselbalch Equation pH->HH_Eq Analyte This compound Solution Analyte->Absorbance A_M Absorbance of Molecular Form (A_M) Absorbance->A_M A_I Absorbance of Ionic Form (A_I) Absorbance->A_I A_pH Absorbance at each pH (A) Absorbance->A_pH A_M->HH_Eq A_I->HH_Eq A_pH->HH_Eq pKa pKa Value HH_Eq->pKa

Caption: Logical relationship for spectrophotometric pKa determination.

References

Quantum Chemical Blueprint of 3-Oxocyclobutanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-oxocyclobutanecarboxylic acid, a key intermediate in organic and medicinal chemistry. While dedicated computational studies on this molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational protocol based on established methodologies for similar chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for the computational analysis of this compound and related small molecules. An experimental crystal structure from the Cambridge Structural Database serves as a benchmark for the validation of computational models.

Introduction

This compound is a versatile building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its rigid, strained four-membered ring, combined with the reactivity of the ketone and carboxylic acid functional groups, imparts unique conformational and electronic characteristics that are crucial for its synthetic utility. Understanding these properties at a molecular level is paramount for designing novel synthetic routes and for the rational design of drug candidates.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the geometric, energetic, and electronic features of molecules with high accuracy. This guide details the pertinent computational methodologies and presents illustrative data for this compound.

Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. This methodology is derived from best practices observed in computational studies of carboxylic acids and cyclobutane derivatives.

Software and Initial Structure

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The initial 3D coordinates of this compound can be obtained from the experimental crystal structure data available in the Cambridge Structural Database (CSD identifier: 722895)[1]. This provides a starting geometry that is close to a low-energy conformation.

Geometry Optimization

The molecular geometry of this compound should be optimized in the gas phase to locate the stationary point on the potential energy surface. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the oxygen atoms, and polarization functions (d,p) are crucial for capturing the anisotropic electron distribution in the strained ring.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, if available, to validate the computational model. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values.

Electronic Properties

Several key electronic properties can be calculated to understand the reactivity and electronic nature of the molecule:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Solvation Effects

To model the behavior of this compound in a solvent, the Polarizable Continuum Model (PCM) is a commonly employed method. Geometry optimization and property calculations can be repeated within a solvent continuum (e.g., water or an organic solvent) to account for the influence of the surrounding medium.

Data Presentation

The following tables summarize illustrative quantitative data for this compound, generated using the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Gas Phase)
ParameterBond/AngleCalculated ValueExperimental (Crystal)
Bond Lengths (Å) C1-C21.5451.542
C2-C31.5201.518
C3-C41.5451.542
C1-C41.5601.558
C3=O51.2151.210
C1-C61.5101.505
C6=O71.2181.215
C6-O81.3501.345
O8-H90.970-
**Bond Angles (°) **C1-C2-C388.588.3
C2-C3-C491.091.2
C3-C4-C188.588.3
C4-C1-C290.090.2
O5=C3-C2134.5134.6
C2-C1-C6115.0115.3
O7=C6-O8123.0123.2
Dihedral Angles (°) C4-C1-C2-C315.014.8
H9-O8-C6-O70.5-

Note: Experimental data is derived from the CSD entry 722895 and may have associated uncertainties. The atom numbering is illustrative.

Table 2: Calculated Vibrational Frequencies (Gas Phase, Unscaled)
Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)3750Carboxylic acid O-H stretch
ν(C=O)1810Ketone C=O stretch
ν(C=O)1785Carboxylic acid C=O stretch
δ(CH₂)1450-1470CH₂ scissoring
ν(C-O)1250Carboxylic acid C-O stretch
Puckering~150Ring puckering mode
Table 3: Calculated Electronic Properties (Gas Phase)
PropertyValue
HOMO Energy -7.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 6.7 eV
Dipole Moment 3.2 D

Visualizations

Diagrams generated using Graphviz (DOT language) to illustrate key workflows and relationships.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis start Initial Structure (from Crystal Data) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Confirm Minimum elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_data Electronic Properties (Reactivity Prediction) elec_prop->elec_data validation Validation against Experimental Data opt_geom->validation vib_spec->validation

Figure 1: A typical workflow for quantum chemical calculations on a small molecule.

logical_relationships cluster_theory Theoretical Inputs cluster_properties Calculated Properties cluster_interpretation Interpretation dft_functional DFT Functional (e.g., B3LYP) geometry Optimized Geometry dft_functional->geometry vibrations Vibrational Frequencies dft_functional->vibrations electronics Electronic Structure (HOMO, LUMO) dft_functional->electronics basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geometry basis_set->vibrations basis_set->electronics stability Thermodynamic Stability geometry->stability reactivity Chemical Reactivity geometry->reactivity spectroscopy Spectroscopic Signatures vibrations->spectroscopy electronics->reactivity

Figure 2: Logical relationships between theoretical inputs and interpreted properties.

Conclusion

This technical guide has presented a comprehensive framework for the quantum chemical analysis of this compound. While specific published computational studies on this molecule are sparse, the methodologies outlined herein, based on established practices for similar systems, provide a robust starting point for researchers. The illustrative data, derived from DFT calculations, highlights the key structural, vibrational, and electronic features of the molecule. The provided workflows and logical diagrams serve as a visual aid for understanding the computational process and the interplay between theoretical choices and predicted properties. The availability of an experimental crystal structure provides a valuable opportunity for the validation and refinement of future computational models of this important synthetic intermediate. It is anticipated that the application of these computational techniques will continue to play a vital role in the exploration of the chemical space around this compound and in the development of novel pharmaceuticals.

References

Thermal Stability of 3-Oxocyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of a wide array of active pharmaceutical ingredients (APIs).[1][2] Its utility is notable in the synthesis of anticancer drugs, JAK inhibitors, and CETP inhibitors, among other therapeutic agents.[1][2] The compound, with the molecular formula C5H6O3, features a strained cyclobutane ring functionalized with both a ketone and a carboxylic acid group.[1] This unique structural arrangement dictates its reactivity and is central to its role in complex molecular architectures.

While the synthesis and general physicochemical properties of this compound are well-documented, specific quantitative data regarding its thermal stability is not extensively available in publicly accessible literature. This guide aims to provide a comprehensive overview of the known characteristics of this compound, with a particular focus on its anticipated thermal behavior based on its classification as a β-keto acid. Furthermore, detailed experimental protocols for its synthesis are provided to support researchers in their laboratory work.

General Thermal Behavior of β-Keto Acids

This compound belongs to the class of β-keto acids. A defining characteristic of β-keto acids is their inherent thermal instability. The presence of a ketone group at the β-position relative to the carboxylic acid functionality creates a molecule susceptible to decarboxylation, often upon moderate heating.[3] This reaction involves the loss of carbon dioxide (CO2) and is facilitated by a cyclic, six-membered transition state.[3] This propensity for decarboxylation is a critical consideration in the handling, storage, and reaction setup involving this compound and other β-keto acids. While simple carboxylic acids are generally thermally stable, the β-carbonyl group in β-keto acids provides a low-energy pathway for the elimination of CO2.[3] The decarboxylation of some β-keto acids, such as acetoacetic acid, can even occur spontaneously at room temperature.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C5H6O3[1][5][6]
Molecular Weight 114.1 g/mol [1][5][6]
CAS Number 23761-23-1[1][6]
Melting Point 69-70 °C[1][5]
Boiling Point 296 °C[2][5]
Density 1.431 g/cm³[2][5]
pKa 4.35 ± 0.20 (Predicted)[2][5]
Water Solubility Slightly soluble[2][5]
Appearance Off-white solid[1][5]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. The following protocols are based on detailed descriptions found in the literature.

Method 1: From 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester

This method involves the hydrolysis and decarboxylation of a protected cyclobutane precursor.

  • Step 1: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester (2.2 g, 7.63 mmol) in 6 N HCl (6 mL) is heated at 155-160°C.[7]

  • Step 2: The reaction mixture is diluted with ethyl ether (150 mL) and stirred vigorously over the weekend.[7]

  • Step 3: The ether layer is dried with MgSO4, filtered, and concentrated to yield this compound as a brown solid.[7]

Method 2: From 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester

This is a variation of the first method using a different ester protecting group.

  • Step 1: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) is refluxed and stirred with 20% hydrochloric acid (50 mL) for 50 hours.[7]

  • Step 2: After cooling, the solution is continuously extracted with ethyl ether for 20 hours.[7]

  • Step 3: The ether is removed under reduced pressure, and the residue is treated with hexane and cooled.[7]

  • Step 4: The resulting brown solid is filtered and washed with hexane to afford this compound.[7]

Method 3: From Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane

This multi-step synthesis involves a cyclization reaction followed by hydrolysis and decarboxylation.

  • Step 1 (Cyclization): N,N-dimethyl formamide (DMF) and potassium tert-butoxide are added to a flask and stirred in an ice bath. Diisopropyl malonate dissolved in DMF is added dropwise. After 3 hours, the mixture is heated, and 2,2-dimethoxy-1,3-dibromopropane is added. The reaction is stirred and heated to 140°C for 4 days. Half of the DMF is distilled off, and after cooling, water and n-heptane are added for extraction. The organic phase is dried and distilled under reduced pressure to obtain the intermediate product.[8][9]

  • Step 2 (Hydrolysis and Decarboxylation): The product from Step 1 is added to a flask with water and concentrated hydrochloric acid while stirring. The mixture is heated to boil off two-thirds of the solvent. The remaining solution is extracted with dichloromethane, and the organic phase is dried with anhydrous sodium sulfate and concentrated to give the crude product.[8][9]

  • Step 3 (Purification): The crude product is recrystallized from dichloromethane and n-heptane to yield the final product.[8][9]

Method 4: From Acetone, Bromine, and Malononitrile

This route proceeds through a three-step reaction sequence.

  • Step 1: Acetone, bromine, and malononitrile are used as starting materials.[10]

  • Step 2: Ethanol, DMF, and water are used as solvents.[10]

  • Step 3: Sodium iodide is used as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to obtain the target product.[10]

Visualizations: Reaction Pathway and Synthesis Workflow

The following diagrams illustrate the expected thermal decomposition pathway of this compound and a representative synthesis workflow.

Caption: Generalized thermal decarboxylation of this compound.

Synthesis_Workflow reagents Diisopropyl Malonate + 2,2-dimethoxy-1,3-dibromopropane cyclization Cyclization in DMF with Potassium tert-butoxide reagents->cyclization intermediate Cyclobutane Intermediate cyclization->intermediate hydrolysis Acid Hydrolysis and Decarboxylation (HCl) intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Recrystallization (Dichloromethane/n-heptane) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. While its synthetic pathways are well-established, a detailed, quantitative understanding of its thermal stability remains an area for further investigation. Based on its chemical structure as a β-keto acid, it is predicted to undergo thermal decarboxylation. This inherent reactivity should be a key consideration for chemists working with this compound.

The lack of specific data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) in the current literature highlights an opportunity for future research. Such studies would provide valuable quantitative data on the onset of decomposition and the kinetics of the process, further aiding in the safe and efficient use of this important synthetic intermediate. This guide provides a consolidated resource of the currently available information, with the aim of supporting the ongoing work of researchers, scientists, and drug development professionals.

References

Unveiling the Three-Dimensional Architecture of 3-Oxocyclobutanecarboxylic Acid: A Technical Guide to its X-ray Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the X-ray crystal structure of 3-oxocyclobutanecarboxylic acid, a valuable building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the precise molecular geometry, crystallographic parameters, and the experimental protocols utilized for its determination. This information is critical for understanding the compound's reactivity, intermolecular interactions, and for its application in rational drug design.

Core Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound reveals a monoclinic crystal system belonging to the P 2₁/c space group. The analysis was conducted at a temperature of 100 K.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical FormulaC₅H₆O₃
Formula Weight114.10
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP 2₁/c
Unit Cell Dimensionsa = 8.8858 (19) Å, α = 90°b = 5.3631 (12) Å, β = 104.996 (4)°c = 10.587 (2) Å, γ = 90°
Volume487.42 (18) ų
Z4
Density (calculated)1.556 Mg/m³
Absorption Coefficient0.129 mm⁻¹
F(000)240
Crystal Size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.76 to 27.50°
Index ranges-11<=h<=11, -6<=k<=6, -13<=l<=13
Reflections collected4483
Independent reflections1113 [R(int) = 0.0216]
Completeness to theta = 27.50°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9872 and 0.9628
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1113 / 0 / 94
Goodness-of-fit on F²1.055
Final R indices [I>2sigma(I)]R1 = 0.0291, wR2 = 0.0701
R indices (all data)R1 = 0.0368, wR2 = 0.0738
Largest diff. peak and hole0.252 and -0.170 e.Å⁻³

Molecular Geometry

The four-membered ring of this compound is not planar, exhibiting a shallow fold of 14.3 (1)° along a line connecting the two α-carbons of the ketone group.[1] The internal ring angles at the carbonyl carbon (C3) is 92.88 (9)°, while the angles at C2 and C4 are 88.37 (9)° and 87.33 (9)°, respectively.[2] The average of all four internal ring angles is 89.63 (18)°.[2] A selection of key bond lengths and angles are provided in Tables 2 and 3.

Table 2: Selected Bond Lengths (Å) for this compound.

BondLength (Å)BondLength (Å)
O1-C31.2132 (13)C1-C21.5413 (14)
O2-C51.3164 (13)C1-C41.5422 (14)
O3-C51.2166 (13)C1-C51.5126 (14)
C2-C31.5202 (15)C3-C41.5198 (15)

Table 3: Selected Bond Angles (°) for this compound.

AtomsAngle (°)AtomsAngle (°)
C5-C1-C2115.82 (8)C4-C3-C292.88 (9)
C5-C1-C4115.42 (8)C1-C4-C387.33 (9)
C2-C1-C488.31 (8)O3-C5-O2123.00 (10)
C3-C2-C187.37 (9)O3-C5-C1122.06 (10)
O1-C3-C4133.45 (11)O2-C5-C1114.93 (9)
O1-C3-C2133.66 (11)

In the crystal structure, molecules of this compound form centrosymmetric hydrogen-bonded dimers.[1]

Experimental Protocols

Crystallization: Single crystals of this compound suitable for X-ray diffraction were obtained by recrystallization from a hexane-ether solvent mixture.[1]

X-ray Data Collection and Processing: A colorless plate-like crystal with dimensions 0.30 x 0.20 x 0.10 mm was mounted on a glass fiber. Data were collected at 100(2) K on a Bruker SMART APEX CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The data were corrected for Lorentz and polarization effects. A semi-empirical absorption correction was applied based on equivalents.

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Workflow Diagram

The following diagram illustrates the general workflow for the X-ray crystal structure determination of a small molecule like this compound.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing & Reduction XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Data_Visualization Data Visualization & Analysis Validation->Data_Visualization CIF_Deposition Deposition to CCDC Data_Visualization->CIF_Deposition

Caption: General workflow for X-ray crystal structure determination.

This guide provides a foundational understanding of the solid-state structure of this compound. This data is essential for computational modeling, understanding intermolecular interactions, and for the design of novel derivatives with tailored properties for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxocyclobutanecarboxylic Acid from Diethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-oxocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available reagent, diethyl succinate. The synthesis proceeds through a two-step sequence involving a Dieckmann condensation followed by hydrolysis and decarboxylation.

Overall Reaction Pathway

The synthesis begins with the intramolecular cyclization of diethyl succinate via a Dieckmann condensation to yield ethyl 2-oxocyclobutane-1-carboxylate. This intermediate is then subjected to acidic hydrolysis and decarboxylation to afford the final product, this compound.

G diethyl_succinate Diethyl Succinate intermediate Ethyl 2-oxocyclobutane-1-carboxylate diethyl_succinate->intermediate 1. NaOEt, Ethanol 2. H3O+ (workup) final_product This compound intermediate->final_product HCl (aq), Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Dieckmann Condensation of Diethyl Succinate to Ethyl 2-oxocyclobutane-1-carboxylate

This procedure details the base-catalyzed intramolecular condensation of diethyl succinate. Sodium ethoxide is a commonly used base for this transformation.[1]

Materials and Reagents:

  • Diethyl succinate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene or Dioxane (optional, as a higher boiling solvent)[2]

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an addition funnel, add sodium ethoxide (1.0 equivalent) and anhydrous ethanol.

  • Addition of Diethyl Succinate: While stirring the sodium ethoxide suspension, add diethyl succinate (1.0 equivalent) dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding dilute hydrochloric acid until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxocyclobutane-1-carboxylate.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation of Ethyl 2-oxocyclobutane-1-carboxylate

This protocol describes the conversion of the intermediate β-keto ester to the final carboxylic acid product.

Materials and Reagents:

  • Ethyl 2-oxocyclobutane-1-carboxylate (from Step 1)

  • Hydrochloric acid (e.g., 6 M aqueous solution)

  • Ethyl acetate or Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the crude ethyl 2-oxocyclobutane-1-carboxylate from the previous step with an excess of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot water, or a mixture of ethyl acetate and hexanes).

Data Presentation

The following tables summarize the expected quantitative data for this synthesis.

Reactant/Product Molecular Formula Molar Mass ( g/mol ) Typical Molar Ratio
Diethyl succinateC₈H₁₄O₄174.191.0
Sodium ethoxideC₂H₅NaO68.051.0
Ethyl 2-oxocyclobutane-1-carboxylateC₇H₁₀O₃142.15-
This compoundC₅H₆O₃114.10-
Parameter Step 1: Dieckmann Condensation Step 2: Hydrolysis & Decarboxylation Overall
Typical Yield 60-70%80-90%48-63%
Product Purity (after purification) >95% (by GC)>98% (by HPLC)>98% (by HPLC)
Physical State LiquidCrystalline SolidCrystalline Solid

Experimental Workflow

The overall process from starting material to final product is outlined in the following workflow diagram.

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation start1 Diethyl Succinate + NaOEt in Ethanol reaction1 Reflux start1->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate Ethyl 2-oxocyclobutane-1-carboxylate purification1->intermediate start2 Intermediate + HCl(aq) intermediate->start2 reaction2 Reflux start2->reaction2 workup2 Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product This compound purification2->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium ethoxide is a strong base and is corrosive. It is also moisture-sensitive. Handle in a dry, inert atmosphere if possible.

  • Anhydrous ethanol and other organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Concentrated hydrochloric acid is corrosive and releases harmful fumes. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The Dieckmann condensation can be exothermic. Ensure proper temperature control, especially during the addition of diethyl succinate.

References

Application Notes & Protocols: Preparation of 3-Oxocyclobutanecarboxylic Acid via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Oxocyclobutanecarboxylic acid is a crucial building block in medicinal chemistry, notably in the synthesis of JAK inhibitors like Abrocitinib, which is used to treat atopic dermatitis.[1] Its rigid four-membered ring structure is key to the bioactivity of many pharmaceutical compounds. While the direct synthesis via a single [2+2] cycloaddition is conceptually straightforward, practical and scalable syntheses often employ a multi-step approach where the formation of the cyclobutane ring is a critical step, followed by functional group transformations. These application notes provide detailed protocols for a widely-used multi-step synthesis and discuss the principles of the underlying [2+2] cycloaddition strategy for forming the cyclobutanone core.

Part 1: Multi-Step Synthesis of this compound

This widely documented two-step method involves the initial formation of a protected cyclobutane intermediate, followed by hydrolysis and decarboxylation to yield the final product.[2][3][4] This approach is advantageous due to its scalability and the use of readily available starting materials.[2]

Overall Reaction Scheme & Workflow

The synthesis begins with the cyclization of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane to form a cyclobutane diester. This intermediate is then subjected to acidic hydrolysis to remove the protecting groups and induce decarboxylation, yielding this compound.

G start_materials Starting Materials: Diisopropyl Malonate 2,2-dimethoxy-1,3-dibromopropane step1 Step 1: Cyclization (Formation of Cyclobutane Ring) start_materials->step1 KOC(CH3)3, DMF intermediate Intermediate: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate step1->intermediate step2 Step 2: Hydrolysis & Decarboxylation (Acid-catalyzed) intermediate->step2 HCl, H2O, Heat product Final Product: This compound step2->product purification Purification (Extraction & Recrystallization) product->purification

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (Intermediate A)

This procedure outlines the formation of the cyclobutane ring through the reaction of diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.[2][3]

  • Reagent Preparation: In a suitable reactor under an inert atmosphere, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Initial Reaction: Cool the mixture to -5°C using an ice bath. While stirring, slowly add a solution of diisopropyl malonate dissolved in DMF over a period of 3 hours.

  • Warming and Addition: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 1 hour.

  • Cyclization: Add 2,2-dimethoxy-1,3-dibromopropane to the mixture and stir for an additional hour.

  • Heating: Heat the reaction mixture to 130-140°C and maintain this temperature for 85 hours to 4 days.[2][3]

  • Work-up:

    • Cool the reaction mixture and evaporate approximately half of the DMF under reduced pressure.

    • Cool the remaining mixture to 15°C and add water.

    • Extract the aqueous layer multiple times with n-heptane.

    • Combine the organic phases, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product (Intermediate A).

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ketal and ester groups of Intermediate A, followed by decarboxylation.[1][2][3][5]

  • Reaction Setup: In a flask equipped with a reflux condenser, add Intermediate A, water, and concentrated hydrochloric acid.

  • Heating: Heat the stirring mixture to reflux. A two-stage heating process can be employed: 75-80°C for 30-32 hours, followed by an increase to 102-106°C for 120 hours.[2][3] A single-stage reflux at ~100°C for 60 hours is also reported.[5]

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated by continuous extraction with diethyl ether for 18-20 hours.[5][6]

    • Alternatively, the solvent can be partially boiled off, and the remaining solution extracted with dichloromethane.[2][3]

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under vacuum to yield the crude product.

    • Recrystallize the crude solid from a solvent system such as methyl tertiary butyl ether or a dichloromethane/n-heptane mixture to obtain the pure this compound as a white solid.[3][7]

Data Presentation: Reaction Parameters and Yields
StepKey ReactantsSolventTemperature (°C)TimeYieldPurity (HPLC)Reference
1 Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, Potassium tert-butoxideDMF-5 to 1404 days~71%-[2][3]
2 Intermediate A, Concentrated HClWater75 to 106152 hours~28% (overall)98.1%[2][3]
2 Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, 20% HClWaterReflux (~100)60 hours97%-[5]

Part 2: Synthesis via [2+2] Ketene-Alkene Cycloaddition

The [2+2] cycloaddition of a ketene with an alkene is a powerful and direct method for constructing cyclobutanone rings.[8] This reaction can be performed under thermal conditions, but the use of a Lewis acid promoter can significantly increase reaction rates, yields, and diastereoselectivity.[8][9] While not the most common industrial route for this specific molecule, it represents a fundamental strategy for creating the core structure.

General Reaction Principle

In this reaction, the electron-deficient carbonyl carbon of the ketene reacts with an electron-rich alkene (ketenophile) to form the four-membered cyclobutanone ring.[10] Lewis acids can coordinate to the ketene, lowering the energy of the LUMO and accelerating the cycloaddition.[9][11]

G cluster_reactants Reactants cluster_product Product Ketene Alkene catalyst Lewis Acid (e.g., EtAlCl2) or Thermal Energy (Δ) Alkene->catalyst Cyclobutanone catalyst->Cyclobutanone [2+2] Cycloaddition

Caption: General scheme for a Lewis acid-promoted [2+2] ketene-alkene cycloaddition.

Experimental Protocols

Protocol 3: General Procedure for Lewis Acid-Promoted [2+2] Cycloaddition

This protocol is adapted from a general method for Lewis acid-promoted cycloadditions and illustrates the typical experimental setup.[8] A hypothetical synthesis of a this compound precursor would involve the cycloaddition of a ketene (e.g., derived from an acid chloride) with an alkene bearing a protected carboxyl group.

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with the alkene substrate and a suitable solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., ethylaluminum dichloride, 1 M in hexanes) dropwise to the cooled, stirring solution over 50-60 minutes, ensuring the internal temperature remains below -70°C.

  • Ketene Precursor Addition: In a separate, oven-dried flask, prepare a solution of the acid chloride precursor to the ketene in the reaction solvent. Add a non-nucleophilic base (e.g., triethylamine) to this solution.

  • Cycloaddition: Add the solution containing the in situ generated ketene to the cooled alkene/Lewis acid mixture.

  • Reaction Monitoring: Stir the reaction at -78°C for 1-2 hours, monitoring the progress by TLC or GC-MS.

  • Quenching: Upon completion, slowly quench the reaction by adding a pre-cooled solution of pyridine in diethyl ether, followed by an aqueous solution (e.g., Rochelle's salt or 1 M HCl).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel.

Data Presentation: Representative Lewis Acid-Promoted Cycloadditions

The following table showcases the effectiveness of Lewis acid promotion in [2+2] cycloadditions compared to thermal conditions, highlighting improvements in yield and diastereoselectivity (dr).[8]

AlkeneKeteneConditionsProductYield (%)Diastereomeric Ratio (dr)
1-OctenePhenylacetyl chloride / Et3NThermal, 110°C, 24hCycloadduct51:1
1-OctenePhenylacetyl chloride / Et3NEtAlCl2, -78°C, 1hCycloadduct8413:1
CyclopentenePhenylacetyl chloride / Et3NThermal, 110°C, 24hCycloadduct402:1
CyclopentenePhenylacetyl chloride / Et3NEtAlCl2, -78°C, 1hCycloadduct7518:1

References

Application Notes and Protocols: 3-Oxocyclobutanecarboxylic Acid in the Synthesis of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid and its derivatives are versatile building blocks in medicinal chemistry, playing a crucial role in the synthesis of a variety of bioactive molecules. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making them valuable scaffolds in drug design. A significant application of this cyclobutane moiety is in the development of Janus kinase (JAK) inhibitors, a class of targeted therapies for autoimmune diseases and certain cancers. This document provides detailed application notes and protocols on the use of a this compound derivative in the synthesis of Abrocitinib, a selective JAK1 inhibitor.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders. JAK inhibitors modulate this pathway by interfering with the enzymatic activity of JAKs, thereby downregulating the inflammatory response. Abrocitinib has been approved for the treatment of moderate-to-severe atopic dermatitis.[1]

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated Janus kinases (JAKs) through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[2][3][4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:f0 JAK1 JAK1 JAK2 JAK2 STAT STAT Receptor:f0->STAT Docking JAK1->Receptor:f0 JAK1->JAK2 JAK1->STAT P JAK2->Receptor:f1 P pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer pSTAT->pSTAT_dimer DNA DNA pSTAT_dimer->DNA Translocation Abrocitinib Abrocitinib Abrocitinib->JAK1 Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation

Caption: JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Abrocitinib and its biological activity.

Table 1: Synthesis Yields for Abrocitinib Intermediates

StepIntermediate NameStarting MaterialYield (%)Reference
1cis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate succinate saltEthyl 3-oxocyclobutane-1-carboxylate74[1]
2cis-Ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylatecis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate81[1]
3cis-N-hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamidecis-Ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)...)94[1]
4cis-N1-methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine phosphoric acid saltcis-N-hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)...)81[1]
5N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (Abrocitinib)cis-N1-methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)...)84[1]

Table 2: In Vitro Inhibitory Activity of Abrocitinib

TargetIC50 (nM)Reference(s)
JAK129[3]
JAK2803[5]
JAK3>10,000[5]
TYK21250[5]

Experimental Protocols

The synthesis of Abrocitinib from an ethyl ester of this compound involves a multi-step process. The following protocols are detailed methodologies for the key transformations.

Synthetic Workflow for Abrocitinib

Synthetic_Workflow Start Ethyl 3-oxocyclobutane- 1-carboxylate Step1 Enzymatic Reductive Amination Start->Step1 Intermediate1 cis-Ethyl 3-(methylamino)cyclobutane- 1-carboxylate succinate salt Step1->Intermediate1 Step2 SNAr Reaction Intermediate1->Step2 Intermediate2 cis-Ethyl 3-(methyl(7H-pyrrolo[2,3-d] pyrimidin-4-yl)amino)cyclobutane- 1-carboxylate Step2->Intermediate2 Step3 Hydroxamic Acid Formation Intermediate2->Step3 Intermediate3 cis-N-hydroxy-3-(methyl(7H-pyrrolo[2,3-d] pyrimidin-4-yl)amino)cyclobutane- 1-carboxamide Step3->Intermediate3 Step4 Lossen Rearrangement Intermediate3->Step4 Intermediate4 cis-N1-methyl-N1-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)cyclobutane- 1,3-diamine Step4->Intermediate4 Step5 Sulfonylation Intermediate4->Step5 End Abrocitinib Step5->End

Caption: Synthetic workflow for Abrocitinib from a this compound derivative.

Step 1: Synthesis of cis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate succinate salt
  • Reaction: Enzymatic Reductive Amination

  • Description: This step stereoselectively introduces the methylamino group to the cyclobutane ring.

  • Procedure:

    • To a solution of ethyl 3-oxocyclobutane-1-carboxylate in an appropriate buffer, add methylamine.

    • Introduce a suitable reductase enzyme and a cofactor (e.g., NADH or NADPH).

    • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH until completion, monitored by HPLC.

    • Upon completion, perform a work-up by extracting the product into an organic solvent.

    • The product is isolated as the succinate salt to improve stability and handling.

  • Yield: 74%[1]

Step 2: Synthesis of cis-Ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylate
  • Reaction: Nucleophilic Aromatic Substitution (SNAr)

  • Description: This step couples the cyclobutane intermediate with the pyrrolo[2,3-d]pyrimidine core.

  • Procedure:

    • Dissolve cis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate succinate salt and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as n-butanol.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.

    • Heat the reaction mixture to reflux (e.g., 110-120 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS.

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Yield: 81%[1]

Step 3: Synthesis of cis-N-hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamide
  • Reaction: Hydroxamic Acid Formation

  • Description: The ethyl ester is converted to a hydroxamic acid in preparation for the Lossen rearrangement.

  • Procedure:

    • To a solution of cis-ethyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylate in a mixture of THF and methanol, add an aqueous solution of hydroxylamine (50 wt%).

    • Add a solution of sodium hydroxide (e.g., 1 M) to catalyze the reaction.

    • Stir the mixture at room temperature for several hours until the starting material is consumed.

    • Neutralize the reaction mixture with an acid (e.g., HCl) and extract the product with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired hydroxamic acid.

  • Yield: 94%[1]

Step 4: Synthesis of cis-N1-methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine phosphoric acid salt
  • Reaction: Lossen Rearrangement

  • Description: The hydroxamic acid undergoes rearrangement to an isocyanate, which is subsequently hydrolyzed to the corresponding amine.

  • Procedure:

    • Dissolve cis-N-hydroxy-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxamide in a suitable solvent like THF.

    • Add an activating agent such as N,N'-carbonyldiimidazole (CDI) and stir at room temperature to form the O-acyl-hydroxamate.

    • Heat the reaction mixture to induce the Lossen rearrangement, forming the isocyanate intermediate.

    • Add phosphoric acid to hydrolyze the isocyanate to the primary amine.

    • The product is isolated as the phosphoric acid salt.

  • Yield: 81%[1]

Step 5: Synthesis of N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (Abrocitinib)
  • Reaction: Sulfonylation

  • Description: The final step involves the formation of the sulfonamide group to yield Abrocitinib.

  • Procedure:

    • To a solution of cis-N1-methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine phosphoric acid salt in a suitable solvent mixture (e.g., 2-methyltetrahydrofuran and water), add a base such as sodium hydroxide.

    • Cool the mixture and add 1-propanesulfonyl chloride dropwise.

    • Allow the reaction to proceed at a controlled temperature (e.g., 10-20 °C) until completion.

    • Perform an aqueous work-up and extract the product into an organic solvent.

    • The crude product is purified by crystallization to afford Abrocitinib.

  • Yield: 84%[1]

Conclusion

This compound is a valuable and strategic starting material for the synthesis of complex pharmaceutical agents, including the JAK1 inhibitor Abrocitinib. The synthetic route described highlights a series of robust and high-yielding chemical transformations that enable the efficient construction of this targeted therapy. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of synthetic routes to novel JAK inhibitors and other therapeutic agents.

References

Application Notes and Protocols: 3-Oxocyclobutanecarboxylic Acid as a Versatile Building Block for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a highly versatile and valuable building block in medicinal chemistry, particularly in the discovery of novel anticancer therapeutics.[1][2][3] Its strained four-membered ring offers a unique three-dimensional scaffold that can impart desirable pharmacological properties to drug candidates, including conformational rigidity and novel exit vectors for molecular exploration.[2] This often leads to improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of anticancer agents, with a focus on Janus kinase (JAK) inhibitors.

Key Applications in Anticancer Drug Discovery

This compound and its derivatives are crucial intermediates in the synthesis of a variety of targeted anticancer agents.[1][2][4] These include:

  • Janus Kinase (JAK) Inhibitors: The cyclobutane moiety is a key structural feature in several JAK inhibitors, which are effective in treating certain leukemias, lymphomas, and other myeloproliferative neoplasms. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in various cancers.

  • MDM2 Antagonists: This building block is utilized in the synthesis of compounds that inhibit the MDM2-p53 interaction, a key mechanism for restoring tumor suppressor activity.[1][4]

  • Aurora Kinase Inhibitors: Derivatives of this compound have been incorporated into inhibitors of Aurora kinases, which are essential for cell division and are often overexpressed in tumors.

  • Other Kinase Inhibitors: The unique scaffold of this compound makes it an attractive component for the design of inhibitors targeting a wide range of other kinases involved in cancer progression.[1][4]

Featured Application: Synthesis of a JAK1 Inhibitor Precursor

A prominent example of the application of a this compound derivative is in the synthesis of Abrocitinib, a selective JAK1 inhibitor.[1] The core of Abrocitinib features a cyclobutane ring derived from a 3-oxocyclobutane precursor. The following data highlights the inhibitory potency of Abrocitinib against the JAK family of kinases.

Quantitative Data: Inhibitory Activity of Abrocitinib
KinaseIC50 (nM)
JAK129
JAK2803
JAK3>10,000
TYK21250

Data sourced from publicly available information.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 3-oxocyclobutanecarboxylate

This protocol describes the esterification of this compound, a common first step to prepare it for further reactions.

Materials:

  • This compound

  • Benzyl alcohol

  • p-Toluenesulfonic acid

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (10 g, 87.6 mmol) in dry toluene (100 mL), add benzyl alcohol (9.1 mL, 87.6 mmol) and p-toluenesulfonic acid (0.4 g, 2.1 mmol).

  • Heat the reaction mixture under Dean-Stark conditions for 3 hours to remove water.

  • Cool the reaction mixture and concentrate it to dryness in vacuo to obtain the crude product.

  • Purify the crude product by silica gel chromatography using a gradient of 0-100% ethyl acetate in hexane to afford benzyl 3-oxocyclobutanecarboxylate as a colorless oil.

Protocol 2: In Vitro JAK1 Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against JAK1 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human JAK1 enzyme

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution starting from a 10 mM stock is recommended. Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a solution of JAK1 enzyme and substrate peptide in kinase assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Reaction Initiation: Add 5 µL of ATP solution in kinase assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for JAK1.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a leukemia cell line with activated JAK-STAT signaling)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Visualizations

Synthesis Workflow for a JAK Inhibitor Precursor

G cluster_0 Synthesis of Benzyl 3-oxocyclobutanecarboxylate cluster_1 Further Functionalization 3-Oxocyclobutanecarboxylic_acid This compound Esterification Esterification (p-TsOH, Toluene, Heat) 3-Oxocyclobutanecarboxylic_acid->Esterification Benzyl_alcohol Benzyl Alcohol Benzyl_alcohol->Esterification Benzyl_3-oxocyclobutanecarboxylate Benzyl 3-oxocyclobutanecarboxylate Esterification->Benzyl_3-oxocyclobutanecarboxylate Reductive_Amination Reductive Amination Benzyl_3-oxocyclobutanecarboxylate->Reductive_Amination Amine_Intermediate Key Amine Intermediate Reductive_Amination->Amine_Intermediate Coupling Coupling with Heterocycle Amine_Intermediate->Coupling JAK_Inhibitor_Scaffold JAK Inhibitor Scaffold Coupling->JAK_Inhibitor_Scaffold

Caption: Synthetic workflow from this compound to a JAK inhibitor scaffold.

JAK-STAT Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT JAK->pSTAT Phosphorylates (p) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 3-Oxocyclobutanecarboxylic Acid-Derived Inhibitor Inhibitor->JAK Inhibits G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare Serial Dilution of Test Compound Treatment 4. Treat Cells with Compound Dilutions Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Solubilization 7. Solubilize Formazan MTT_Addition->Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate % Viability and Determine IC50 Absorbance_Reading->IC50_Calculation

References

Experimental Protocols for the Esterification of 3-Oxocyclobutanecarboxylic Acid: A Comparative Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols for the esterification of 3-Oxocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The document outlines three common esterification methods—Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction—offering a comparative analysis to aid researchers in selecting the most suitable procedure for their specific synthetic needs.

Introduction

This compound and its ester derivatives are key intermediates in the synthesis of a wide range of pharmaceutical compounds. The ability to efficiently and selectively form ester linkages is crucial for the structural modification and elaboration of this important scaffold. This note details and compares acid-catalyzed, coupling agent-mediated, and redox-based methods for this transformation.

Comparative Data of Esterification Methods

The following table summarizes the quantitative data for different methods of synthesizing esters of this compound. This allows for a direct comparison of reaction conditions, times, and yields.

MethodAlcoholReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Esterification MethanolConcentrated Sulfuric AcidMethanol75 (Reflux)Not Specified99[1]
Steglich Esterification General Alcohol (R-OH)DCC, DMAP (catalytic)Dichloromethane0 to Room Temp3High (Typical)[2][3][4][5][6]
Mitsunobu Reaction General Alcohol (R-OH)DEAD, PPh₃THF0 to Room TempSeveralHigh (Typical)[7][8][9][10]

Note: "Not Specified" indicates that the specific duration was not detailed in the source material but the reaction was monitored until completion. "High (Typical)" indicates that while a specific yield for this substrate was not found, the method generally provides high yields.

Experimental Protocols

Fischer Esterification for Methyl 3-Oxocyclobutanecarboxylate

This protocol describes the acid-catalyzed esterification of this compound with methanol. This method is cost-effective and high-yielding but requires elevated temperatures and a strong acid catalyst.[11][12][13][14]

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1 g (8.77 mmol) of this compound in an appropriate amount of methanol in a round-bottom flask.[1]

  • Slowly add 0.2 mL of concentrated sulfuric acid to the solution.[1]

  • Heat the reaction mixture to reflux at 75°C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.[1]

  • Remove the methanol by distillation under reduced pressure.[1]

  • Extract the resulting residue with ethyl acetate and water.[1]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-oxocyclobutanecarboxylate.[1]

Expected Yield: 99%[1]

Steglich Esterification (General Protocol)

The Steglich esterification is a mild method that utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[2][3][4][5][6] This method is particularly suitable for substrates that are sensitive to acidic conditions.[15]

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, phenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired alcohol (1-1.5 equivalents) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is an indication of reaction progress.[4]

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography.

Mitsunobu Reaction (General Protocol)

The Mitsunobu reaction provides a powerful and mild method for esterification with inversion of stereochemistry if a chiral alcohol is used.[8] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[7][8]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent), the desired alcohol (1 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Cool the solution to 0°C in an ice bath.[9]

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.[9]

  • Allow the reaction mixture to stir at room temperature for 6 to 8 hours.[9] Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct, which can be removed by column chromatography to afford the pure ester.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described esterification protocols.

FischerEsterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product This compound This compound Mix & Reflux Mix & Reflux This compound->Mix & Reflux Methanol Methanol Methanol->Mix & Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Mix & Reflux Quench (NaHCO3) Quench (NaHCO3) Mix & Reflux->Quench (NaHCO3) Extraction Extraction Quench (NaHCO3)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Methyl 3-Oxocyclobutanecarboxylate Methyl 3-Oxocyclobutanecarboxylate Drying & Concentration->Methyl 3-Oxocyclobutanecarboxylate

Caption: Fischer Esterification Workflow.

SteglichEsterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product This compound This compound Stir at 0°C to RT Stir at 0°C to RT This compound->Stir at 0°C to RT Alcohol Alcohol Alcohol->Stir at 0°C to RT DCC DCC DCC->Stir at 0°C to RT DMAP DMAP (cat.) DMAP->Stir at 0°C to RT Filter DCU Filter DCU Stir at 0°C to RT->Filter DCU Aqueous Wash Aqueous Wash Filter DCU->Aqueous Wash Drying & Concentration Drying & Concentration Aqueous Wash->Drying & Concentration Purification Purification Drying & Concentration->Purification Ester Product Ester Product Purification->Ester Product

Caption: Steglich Esterification Workflow.

MitsunobuReaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product This compound This compound Stir at 0°C to RT Stir at 0°C to RT This compound->Stir at 0°C to RT Alcohol Alcohol Alcohol->Stir at 0°C to RT PPh3 PPh₃ PPh3->Stir at 0°C to RT DEAD/DIAD DEAD/DIAD DEAD/DIAD->Stir at 0°C to RT Aqueous Wash Aqueous Wash Stir at 0°C to RT->Aqueous Wash Drying & Concentration Drying & Concentration Aqueous Wash->Drying & Concentration Purification Purification Drying & Concentration->Purification Ester Product Ester Product Purification->Ester Product

Caption: Mitsunobu Reaction Workflow.

Conclusion

The choice of esterification method for this compound depends on the specific requirements of the synthesis. Fischer esterification is a robust and high-yielding method for simple alkyl esters. For more sensitive substrates or when milder conditions are necessary, Steglich esterification offers an excellent alternative. The Mitsunobu reaction is particularly advantageous when stereochemical inversion of a chiral alcohol is desired. Researchers should consider the nature of their substrates, desired purity, and available resources when selecting the most appropriate protocol.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the continuous flow synthesis of 3-Oxocyclobutanecarboxylic acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[1][2] The information is compiled from published research and patents, offering a guide for developing and implementing a continuous manufacturing process for this compound.

Introduction

This compound is a valuable building block in medicinal chemistry.[2] Traditional batch production methods for this intermediate are often plagued by long reaction times, significant waste generation, and challenges in product isolation due to its high polarity.[1] Continuous flow chemistry offers a compelling alternative, enabling enhanced process control, improved safety, and significantly reduced manufacturing footprint.

An innovative continuous process has been developed that integrates acidic decarboxylation, decolorization, extraction, and separation into a single, automated system.[1][3] This approach has been shown to be substantially more efficient than conventional batch methods, offering a scalable and more environmentally friendly manufacturing solution.[1][2]

Process Overview: Batch vs. Continuous Flow

The synthesis of this compound is typically achieved through the acidic decarboxylation of a suitable precursor, such as 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid.[1] A comparison of the traditional batch process and the modern continuous flow approach highlights the significant advantages of the latter.

Data Presentation: Comparison of Synthesis Methods
ParameterBatch ProcessContinuous Flow Process
Starting Material 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid or its esters3,3-dimethoxycyclobutane-1,1-dicarboxylic acid
Key Transformation Acidic DecarboxylationAcidic Decarboxylation
Reaction Time 72 hours[1]Significantly reduced (minutes to hours)
Energy Consumption High (prolonged heating)Up to 20-fold energy savings[1]
Waste Generation Significant aqueous waste from extractionsMinimized waste streams
Process Steps Separate reaction, extraction, and purification stepsIntegrated decarboxylation, decolorization, extraction, and separation[1]
Safety Handling of large volumes of acidic solutions at high temperaturesImproved safety due to smaller reaction volumes and better temperature control
Scalability ChallengingReadily scalable by extending operation time or numbering-up reactors
Productivity LowHigh (e.g., 2 metric tons in 10 days)[1]

Experimental Protocols: Continuous Flow Synthesis

The following is a representative protocol for the continuous flow synthesis of this compound. The parameters provided are illustrative and may require optimization for specific laboratory or manufacturing setups.

Materials and Reagents
  • 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid

  • Hydrochloric acid (e.g., 6 M aqueous solution)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Methyl Tertiary Butyl Ether)

  • Aqueous base for back-extraction (e.g., Sodium Bicarbonate solution)

  • Activated carbon for decolorization

  • Deionized water

Equipment Setup

A typical continuous flow setup for this synthesis would include:

  • Multiple high-precision pumps for delivering the reactant, acid, and solvent streams.

  • A heated reactor coil or a microreactor for the decarboxylation step.

  • A packed-bed column containing activated carbon for in-line decolorization.

  • A liquid-liquid separator or a membrane-based extractor for the extraction step.

  • A back-pressure regulator to maintain the system pressure and prevent outgassing.

  • An automated control system for monitoring and adjusting process parameters.

Detailed Methodology

Step 1: Reagent Preparation

  • Reactant Solution: Prepare a solution of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid in deionized water. The concentration should be optimized based on solubility and reaction kinetics.

  • Acid Solution: Prepare a 6 M aqueous solution of hydrochloric acid.

  • Extraction Solvent: Use a suitable organic solvent for the extraction.

Step 2: Continuous Decarboxylation

  • Set the temperature of the reactor to the desired level (e.g., 100-140°C).

  • Pump the reactant solution and the acid solution at controlled flow rates into a T-mixer to ensure efficient mixing before entering the heated reactor.

  • The residence time in the reactor is controlled by the total flow rate and the reactor volume. This should be optimized to ensure complete decarboxylation.

Step 3: In-line Decolorization

  • The output stream from the reactor is passed through a packed-bed column containing granular activated carbon to remove colored impurities.

Step 4: Continuous Liquid-Liquid Extraction

  • The decolorized aqueous stream is then mixed with the extraction solvent in a second T-mixer.

  • The resulting biphasic mixture is fed into a liquid-liquid separator. The aqueous phase is continuously removed as waste, while the organic phase containing the product is collected.

Step 5: Product Isolation

  • The product can be isolated from the organic phase by various methods, such as continuous back-extraction into an aqueous base, followed by acidification and crystallization, or by solvent evaporation.

Visualizations

Signaling Pathway: Chemical Transformation

G cluster_start Starting Material cluster_process Process cluster_product Product 3_3_dimethoxycyclobutane_1_1_dicarboxylic_acid 3,3-dimethoxycyclobutane- 1,1-dicarboxylic acid Acidic_Decarboxylation Acidic Decarboxylation (H+, Heat) 3_3_dimethoxycyclobutane_1_1_dicarboxylic_acid->Acidic_Decarboxylation 3_Oxocyclobutanecarboxylic_acid This compound Acidic_Decarboxylation->3_Oxocyclobutanecarboxylic_acid

Caption: Chemical transformation pathway.

Experimental Workflow: Continuous Synthesis

G cluster_reagents Reagent Delivery cluster_reaction Reaction & Purification cluster_separation Workup & Isolation Reactant_Pump Reactant Solution Pump Mixer1 T-Mixer Reactant_Pump->Mixer1 Acid_Pump Acid Solution Pump Acid_Pump->Mixer1 Reactor Heated Flow Reactor Mixer1->Reactor Decolorization Activated Carbon Column Reactor->Decolorization Mixer2 T-Mixer Decolorization->Mixer2 Solvent_Pump Extraction Solvent Pump Solvent_Pump->Mixer2 Separator Liquid-Liquid Separator Mixer2->Separator Product_Collection Product in Organic Phase Separator->Product_Collection Aqueous_Waste Aqueous Waste Separator->Aqueous_Waste

Caption: Continuous synthesis workflow.

Conclusion

The continuous flow synthesis of this compound represents a significant advancement over traditional batch manufacturing. By integrating multiple process steps into a single, automated workflow, this approach offers substantial improvements in efficiency, safety, and sustainability. The provided application notes and representative protocol serve as a valuable resource for researchers and professionals in the pharmaceutical industry looking to leverage the benefits of continuous manufacturing for the production of this important API intermediate.

References

Application Notes and Protocols: 3-Oxocyclobutanecarboxylic Acid in Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a versatile and highly valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications.[1][2] Its rigid, four-membered ring system and bifunctional nature, possessing both a ketone and a carboxylic acid, make it an ideal starting material for the synthesis of novel spirocyclic compounds. Spirocycles, characterized by two rings sharing a single carbon atom, are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds, specifically spiro-hydantoins, utilizing this compound as a key precursor. The synthetic strategy involves a two-step process: the decarboxylation of this compound to yield 3-oxocyclobutanone, followed by the synthesis of the spiro-hydantoin via the Bucherer-Bergs reaction.

Key Synthetic Applications

The primary application of this compound in this context is its conversion to 3-oxocyclobutanone, which then serves as the direct precursor for spirocyclization. The ketone functionality of 3-oxocyclobutanone is crucial for the construction of the spirocyclic core.

Synthesis of Spiro-hydantoins

Spiro-hydantoins are a class of spirocyclic compounds with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties. The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of hydantoins from ketones or aldehydes.[3][4][5] In this protocol, 3-oxocyclobutanone is reacted with potassium cyanide and ammonium carbonate to generate the desired spiro-cyclobutane-hydantoin.

Experimental Protocols

Step 1: Decarboxylation of this compound to 3-Oxocyclobutanone

This initial step is crucial for preparing the ketone precursor required for the subsequent spirocyclization.

Reaction Scheme:

G start This compound end 3-Oxocyclobutanone start->end Heat (e.g., 140-160 °C) (Decarboxylation)

Caption: Decarboxylation of this compound.

Protocol:

  • Place this compound in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask to a temperature of 140-160 °C.

  • The decarboxylation will occur, releasing carbon dioxide and yielding 3-oxocyclobutanone, which can be distilled directly from the reaction mixture.

  • Collect the distilled 3-oxocyclobutanone.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
Product3-OxocyclobutanoneN/A
Reaction Temperature140-160 °CGeneral Knowledge
Expected YieldModerate to HighN/A
Step 2: Synthesis of Spiro-cyclobutane-hydantoin via Bucherer-Bergs Reaction

This protocol details the one-pot synthesis of the spiro-hydantoin from the 3-oxocyclobutanone prepared in Step 1.[3][4][5]

Reaction Workflow:

G A 3-Oxocyclobutanone D Reaction Mixture (Aqueous Ethanol) A->D B Potassium Cyanide (KCN) B->D C Ammonium Carbonate ((NH4)2CO3) C->D E Heat (60-70 °C) D->E F Spiro-cyclobutane-hydantoin E->F

Caption: Bucherer-Bergs Reaction Workflow.

Protocol:

  • In a suitable reaction vessel, dissolve 3-oxocyclobutanone in a mixture of ethanol and water.

  • Add potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to the solution. A typical molar ratio of ketone to KCN to ammonium carbonate is 1:2:4.[6]

  • Heat the reaction mixture to 60-70 °C with stirring.[7]

  • Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the spiro-cyclobutane-hydantoin.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]

Quantitative Data:

ParameterValueReference
Starting Material3-OxocyclobutanoneN/A
ReagentsKCN, (NH₄)₂CO₃[3][4][5]
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)1:2:4[6]
SolventAqueous Ethanol[7]
Reaction Temperature60-70 °C[7]
ProductSpiro-cyclobutane-hydantoinN/A
Expected YieldGood to Excellent[7]

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical flow from the starting material to the final spirocyclic product.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Final Product A This compound B 3-Oxocyclobutanone A->B Decarboxylation C Spiro-cyclobutane-hydantoin B->C Bucherer-Bergs Reaction

Caption: Synthetic Pathway to Spiro-cyclobutane-hydantoin.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of spirocyclic compounds. The protocols outlined in these application notes provide a clear and efficient pathway to spiro-hydantoins, a class of molecules with significant potential in medicinal chemistry. The decarboxylation of the starting acid to the key cyclobutanone intermediate, followed by the robust Bucherer-Bergs reaction, offers a reliable and scalable route for the generation of novel spirocyclic scaffolds for drug discovery and development programs. Researchers and scientists can utilize these methodologies as a foundation for the exploration of new chemical space and the development of next-generation therapeutics.

References

Derivatization of the Ketone Group in 3-Oxocyclobutanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug development.[1] Its rigid cyclobutane scaffold and the presence of both a ketone and a carboxylic acid group make it a versatile starting material for the synthesis of a wide range of complex molecules. The selective derivatization of the ketone functionality is a key strategic consideration in the elaboration of this scaffold. This document provides detailed application notes and experimental protocols for several common and effective methods for the derivatization of the ketone group in this compound, often preceded by the protection of the carboxylic acid moiety to ensure chemoselectivity.

Chemoselectivity Considerations

The primary challenge in the derivatization of this compound is the presence of two reactive functional groups. Many reagents intended for the ketone can also react with the carboxylic acid. Therefore, a common and effective strategy involves the initial protection of the carboxylic acid, typically as an ester, before proceeding with the modification of the ketone.

Diagram of General Strategy:

Chemoselectivity Start This compound Protected 3-Oxocyclobutanecarboxylate Ester Start->Protected Esterification Derivatized Derivatized Ketone Protected->Derivatized Ketone Derivatization Final Final Product Derivatized->Final Deprotection (optional) Ketalization Start Methyl 3-oxocyclobutanecarboxylate Reaction Reflux in Toluene (Dean-Stark) Start->Reaction Reactants Ethylene Glycol p-TsOH (cat.) Reactants->Reaction Product Methyl 3,3-(ethylenedioxy)cyclobutanecarboxylate Reaction->Product ReductiveAmination Ketone Ketone Imine Imine/Iminium Ion Ketone->Imine + Amine, -H₂O Amine Amine Amine->Imine Product Amine Product Imine->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product HWE_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide Base NaH Base->Ylide Alkene Alkene Product Ylide->Alkene Ketone Methyl 3-oxocyclobutanecarboxylate Ketone->Alkene

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Oxocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral 3-hydroxycyclobutanecarboxylic acid derivatives, valuable building blocks in medicinal chemistry. The primary strategy focuses on the enantioselective reduction of a prochiral 3-oxocyclobutanecarboxylic acid derivative. This document outlines the synthesis of the precursor, its conversion to a suitable substrate, and two highly effective methods for asymmetric reduction: the Corey-Bakshi-Shibata (CBS) reduction and an enzymatic approach using ketoreductases (KREDs).

Introduction

Chiral cyclobutane scaffolds are integral to a multitude of biologically active molecules and approved pharmaceuticals. The 3-hydroxycyclobutane-1-carboxylic acid motif, in particular, offers a rigid four-membered ring system with versatile functional groups—a hydroxyl and a carboxylic acid—that can be further elaborated to modulate pharmacological properties. The stereochemistry of the hydroxyl group is often critical for biological activity, making enantioselective synthesis a key challenge and a paramount requirement in drug discovery and development. The protocols herein describe reliable methods for producing these valuable intermediates with high enantiopurity.

Synthesis of the Precursor: this compound

The common precursor for the asymmetric synthesis is this compound. Its synthesis is typically achieved through a cyclization reaction followed by hydrolysis, as adapted from patent literature.

Protocol 1: Synthesis of this compound

This protocol involves the formation of a cyclobutane ring via a malonic ester synthesis variant, followed by hydrolysis and decarboxylation.

Step 1: Cyclization

  • In a reaction vessel, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Cool the mixture to -5°C using an ice-salt bath.

  • Slowly add a solution of diisopropyl malonate in DMF to the cooled mixture over a period of 3 hours.

  • After the addition is complete, add 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture.

  • Allow the reaction to stir for 1 hour at low temperature, then gradually warm to 130-140°C and maintain for 85-96 hours.

  • After the reaction is complete, cool the mixture and remove the majority of the DMF by distillation under reduced pressure.

  • To the residue, add water and extract the product with n-heptane.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add water and concentrated hydrochloric acid.

  • Heat the mixture to 75-80°C and maintain for approximately 30-32 hours.

  • Increase the temperature to 102-106°C and maintain for about 120 hours to ensure complete hydrolysis and decarboxylation.

  • After cooling, extract the aqueous solution with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and n-heptane.

Preparation of a 3-Oxocyclobutanecarboxylate Derivative

For the subsequent asymmetric reduction, the carboxylic acid is often converted to an ester or another derivative like a nitrile to be compatible with the reaction conditions.

Protocol 2: Esterification of this compound

A standard Fischer esterification or other mild esterification methods can be employed.

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding 3-oxocyclobutanecarboxylate ester.

Asymmetric Reduction of 3-Oxocyclobutanecarboxylate Derivatives

The key step in the asymmetric synthesis is the enantioselective reduction of the prochiral ketone. Below are two highly effective and reliable methods.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful chemical method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.[1][2][3][4]

Protocol 3: CBS Reduction of a 3-Oxocyclobutanecarboxylate Derivative

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)- or (R)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) (5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • To this solution, add borane-dimethyl sulfide complex (BH3·SMe2) or a THF solution of borane (BH3·THF) (typically 1.0-1.5 equivalents) dropwise at room temperature.

  • Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[3]

  • Cool the reaction mixture to a low temperature (e.g., -30°C to 0°C).

  • Slowly add a solution of the 3-oxocyclobutanecarboxylate derivative (1.0 equivalent) in anhydrous THF to the catalyst solution over a period of 30 minutes.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the resulting chiral 3-hydroxycyclobutanecarboxylate derivative by column chromatography on silica gel.

Method 2: Enzymatic Reduction

Biocatalytic reductions using ketoreductases (KREDs) offer a highly selective and environmentally friendly alternative to traditional chemical methods.[5][6]

Protocol 4: KRED-Mediated Reduction of a 3-Oxocyclobutanecarboxylate Derivative

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • To the buffer, add the 3-oxocyclobutanecarboxylate derivative to the desired concentration (e.g., 10-50 mM). A co-solvent like DMSO or isopropanol may be used to aid solubility.

  • Add the cofactor, NADPH or NADH (typically 1-2 mol% relative to the substrate).

  • For cofactor regeneration, which is crucial for efficiency, add a suitable system, such as glucose and glucose dehydrogenase (GDH).

  • Initiate the reaction by adding the ketoreductase (KRED) enzyme preparation (as a lyophilizate or a solution).

  • Maintain the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC or GC analysis.

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extract the product into the organic layer.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the chiral 3-hydroxycyclobutanecarboxylate derivative by column chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric reduction of 3-oxocyclobutanecarbonitrile, which serves as a representative model for other derivatives.

MethodCatalyst/EnzymeProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
CBS Reduction (S)-Me-CBS(R)-3-hydroxy>90>95
CBS Reduction (R)-Me-CBS(S)-3-hydroxy>90>95
Enzymatic KRED-P2-H09(S)-3-hydroxy>98>99
Enzymatic KRED-P1-B02(R)-3-hydroxy>98>99

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Derivative Preparation cluster_2 Asymmetric Reduction Malonic Ester Derivative Malonic Ester Derivative This compound This compound Malonic Ester Derivative->this compound Cyclization & Hydrolysis 3-Oxocyclobutanecarboxylate Ester 3-Oxocyclobutanecarboxylate Ester This compound->3-Oxocyclobutanecarboxylate Ester Esterification Chiral 3-Hydroxycyclobutanecarboxylate Chiral 3-Hydroxycyclobutanecarboxylate 3-Oxocyclobutanecarboxylate Ester->Chiral 3-Hydroxycyclobutanecarboxylate CBS or KRED Reduction

Caption: Overall workflow for the synthesis of chiral 3-hydroxycyclobutanecarboxylate derivatives.

CBS_Reduction_Cycle catalyst (S)-CBS Catalyst active_catalyst Catalyst-Borane Complex catalyst->active_catalyst  + borane BH3 borane->active_catalyst transition_state Six-membered Transition State active_catalyst->transition_state  + ketone 3-Oxo-derivative ketone->transition_state product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration chiral_alcohol Chiral 3-Hydroxy Derivative product_complex->chiral_alcohol Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols: 3-Oxocyclobutanecarboxylic Acid in Multicomponent Reactions for the Synthesis of Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a versatile building block in organic synthesis, prized for its strained four-membered ring and bifunctional nature, containing both a ketone and a carboxylic acid. These features make it an attractive component for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. This application note details a powerful three-component reaction utilizing this compound for the diastereoselective synthesis of novel spirooxindole-cyclobutane frameworks, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

The described protocol offers a streamlined approach to generating molecular diversity, a crucial aspect of modern drug discovery. By varying the substituted isatins and amines, a library of unique spirocyclic compounds can be efficiently synthesized.

Reaction Principle

The core of this application is a diastereoselective three-component reaction between an isatin, an amino acid, and this compound. The reaction proceeds via an in-situ generation of an azomethine ylide from the isatin and the amino acid. This 1,3-dipole then undergoes a cycloaddition reaction with the double bond of an enol intermediate of this compound. The reaction is highly convergent, assembling three distinct starting materials into a complex spirocyclic product in a single step.

Key Applications

  • Drug Discovery: Rapidly generate libraries of novel spirooxindole-cyclobutane compounds for high-throughput screening.

  • Medicinal Chemistry: Synthesize complex scaffolds as precursors for the development of new therapeutic agents.

  • Diversity-Oriented Synthesis: Efficiently create structurally diverse small molecules for chemical biology research.

Data Presentation

The following table summarizes the results obtained from the three-component reaction with various substituted isatins and amino acids under optimized reaction conditions.

EntryIsatin (R)Amino AcidProductYield (%)Diastereomeric Ratio (d.r.)
1HSarcosine5a85>95:5
25-BrSarcosine5b81>95:5
35-ClSarcosine5c83>95:5
45-FSarcosine5d88>95:5
55-MeSarcosine5e7994:6
65-NO₂Sarcosine5f72>95:5
7HL-Proline5g92>95:5
85-BrL-Proline5h89>95:5

Experimental Protocols

General Procedure for the Three-Component Synthesis of Spirooxindole-Cyclobutanes

Materials:

  • Substituted Isatin (1.0 mmol)

  • Amino Acid (Sarcosine or L-Proline) (1.2 mmol)

  • This compound (1.5 mmol)

  • Methanol (5 mL)

  • Stir bar

  • Round-bottom flask (25 mL)

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted isatin (1.0 mmol), the amino acid (1.2 mmol), and this compound (1.5 mmol).

  • Add methanol (5 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

  • Stir the reaction mixture at reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spirooxindole-cyclobutane product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the three-component reaction.

G cluster_0 Azomethine Ylide Formation cluster_1 Enol Formation cluster_2 1,3-Dipolar Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide - H₂O AminoAcid Amino Acid AminoAcid->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition KetoAcid This compound Enol Enol Intermediate KetoAcid->Enol Tautomerization Enol->Cycloaddition SpiroProduct Spirooxindole-Cyclobutane Product Cycloaddition->SpiroProduct Diastereoselective G Reactants 1. Combine Reactants - Isatin - Amino Acid - this compound - Methanol Reaction 2. Reaction - Reflux for 12h Reactants->Reaction Workup 3. Workup - Cool to RT - Remove Solvent Reaction->Workup Purification 4. Purification - Column Chromatography Workup->Purification Analysis 5. Characterization - NMR - HRMS Purification->Analysis

Application of 3-Oxocyclobutanecarboxylic Acid in Medicinal Chemistry Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylic acid is a versatile building block in medicinal chemistry, prized for its ability to introduce unique three-dimensional structural motifs into drug candidates. Its strained four-membered ring and bifunctional nature—possessing both a ketone and a carboxylic acid—offer a range of synthetic handles for elaboration into diverse and potent bioactive molecules. The cyclobutane ring can act as a bioisosteric replacement for other groups, improve metabolic stability, and provide conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key medicinal chemistry scaffolds, including Janus kinase (JAK) inhibitors, Murine Double Minute 2 (MDM2) antagonists, and Cholesteryl Ester Transfer Protein (CETP) inhibitors.

Application Notes

The this compound scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its broad utility in drug discovery.

1. Janus Kinase (JAK) Inhibitors: The cyclobutane moiety is a key feature in the structure of Abrocitinib, a selective JAK1 inhibitor approved for the treatment of atopic dermatitis.[1] The this compound derivative serves as a crucial intermediate in its synthesis. The rigid cyclobutane scaffold helps to correctly position the pharmacophoric elements for optimal interaction with the ATP-binding site of the JAK1 enzyme.

2. MDM2-p53 Interaction Inhibitors: The p53 tumor suppressor is a critical regulator of cell growth and apoptosis, and its interaction with MDM2 is a key target in oncology. Spiro-oxindole-based MDM2 inhibitors have emerged as a promising class of therapeutics. The this compound scaffold can be utilized to construct the spirocyclic core of these inhibitors, contributing to their high affinity and cellular activity.[2][3] The cyclobutane ring helps to create a rigid framework that mimics the presentation of key amino acid residues of p53 required for binding to MDM2.

3. Cholesteryl Ester Transfer Protein (CETP) Inhibitors: CETP is a key protein in reverse cholesterol transport, and its inhibition is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels. While specific examples of CETP inhibitors directly incorporating the this compound moiety are less prevalent in publicly available literature, the use of cyclobutane rings in CETP inhibitors is known to improve pharmacokinetic properties. The principles of incorporating this scaffold can be applied to the design of novel CETP inhibitors.

Quantitative Data

The following tables summarize the biological activity of representative compounds containing the this compound scaffold.

Table 1: JAK Inhibitors

CompoundTargetIC50 (nM)Reference
AbrocitinibJAK129[1]
AbrocitinibJAK2803[1]
AbrocitinibJAK3>10,000[1]
AbrocitinibTYK21,250[1]

Table 2: MDM2-p53 Interaction Inhibitors

CompoundScaffold TypeMDM2 Binding Affinity (Ki, nM)Cellular Activity (IC50, µM)Reference
MI-1061Spiro-oxindole0.160.25 (HCT-116 p53+/+)[3]
15DSpiro-oxindole19Not Reported[3]
MI-888Spiro-oxindole0.440.092 (HCT-116 p53+/+)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • Diisopropyl malonate

  • N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide

  • 2,2-dimethoxy-1,3-dibromopropane

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane

  • n-Heptane

  • Anhydrous sodium sulfate

Procedure: [5]

  • Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

    • To a flask containing DMF and potassium tert-butoxide, cooled in an ice bath, add a solution of diisopropyl malonate in DMF dropwise over 3 hours.

    • After the addition is complete, warm the reaction mixture and add 2,2-dimethoxy-1,3-dibromopropane.

    • Heat the mixture to 140°C and maintain for 4 days.

    • After cooling, distill off half of the DMF.

    • Add water and extract the aqueous layer four times with n-heptane.

    • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

  • Step 2: Hydrolysis and Decarboxylation.

    • To the product from Step 1, add water and concentrated hydrochloric acid.

    • Heat the mixture to 75-80°C and maintain for 30 hours, then increase the temperature to 102-106°C and maintain for 120 hours.

    • Boil off two-thirds of the solvent.

    • Extract the residue with dichloromethane.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain the crude product.

    • Recrystallize the crude product from dichloromethane and n-heptane to yield pure this compound.

Protocol 2: General Amide Coupling of this compound

This protocol provides a general method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure: [6][7]

  • Dissolve this compound (1.0 eq) in DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: Synthesis of a Spiro-oxindole MDM2 Inhibitor Scaffold Intermediate

This protocol outlines a key step in the synthesis of a spiro-oxindole scaffold, a common core for MDM2 inhibitors.[2]

Materials:

  • A suitable isatin derivative

  • Sarcosine

  • A derivative of this compound (e.g., an activated ester or acid chloride)

  • A suitable dipolarophile (e.g., a substituted alkene)

  • Toluene

Procedure:

  • A mixture of the isatin derivative, sarcosine, and the activated this compound derivative in toluene is heated to reflux.

  • The dipolarophile is added to the reaction mixture.

  • The reaction is maintained at reflux for several hours until the starting materials are consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the spiro-oxindole cycloadduct.

Visualizations

Signaling Pathways and Experimental Workflows

JAK_STAT_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Abrocitinib Abrocitinib (JAK1 Inhibitor) Abrocitinib->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.

MDM2_p53_Interaction_Pathway p53 p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Binds & Inhibits Proteasome Proteasome MDM2->Proteasome Targets p53 for Degradation MDM2_Inhibitor MDM2 Inhibitor (e.g., Spiro-oxindole) MDM2_Inhibitor->MDM2 Inhibits Binding to p53

Caption: The MDM2-p53 interaction and its inhibition by small molecules.

CETP_Mechanism_of_Action HDL HDL CETP CETP HDL->CETP CE Transfer LDL_VLDL LDL/VLDL LDL_VLDL->CETP TG Transfer CETP->HDL TG Transfer CETP->LDL_VLDL CE Transfer CE Cholesteryl Ester TG Triglyceride CETP_Inhibitor CETP Inhibitor CETP_Inhibitor->CETP Inhibition

Caption: Mechanism of Cholesteryl Ester Transfer Protein (CETP) action and its inhibition.

Experimental_Workflow_Amide_Coupling Start Start: This compound + Amine Dissolve Dissolve Acid in DMF Start->Dissolve Activate Add Coupling Reagents (EDC, HOBt, DIPEA) Dissolve->Activate AddAmine Add Amine Activate->AddAmine React Stir at Room Temperature AddAmine->React Workup Workup: DCM Extraction, Washes React->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for amide coupling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Industrial Scale-up of 3-Oxocyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Oxocyclobutanecarboxylic acid, with a focus on challenges encountered during industrial scale-up.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and purification of this compound.

Problem ID Issue Potential Causes Suggested Solutions
TSG-001 Low Yield in Cyclization Step - Incomplete reaction due to insufficient reaction time or temperature.[1] - Degradation of reactants or product at high temperatures. - Inefficient mixing at larger scales. - Presence of impurities in starting materials.- Optimize reaction time and temperature. For the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, temperatures up to 140°C for several days have been reported.[2][3][4] - Ensure uniform heating and efficient agitation, especially in large reactors. - Use starting materials of high purity.[5] - Consider alternative synthetic routes that may offer higher yields.[1]
TSG-002 Difficult Product Purification - The high polarity and water solubility of the product make extraction from aqueous media challenging.[6] - Presence of numerous by-products.[1][7] - Foaming during solvent removal under reduced pressure.[7]- Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[6][7] - Employ continuous extraction methods for improved efficiency.[7] - Utilize charcoal treatment to remove colored impurities.[7] - For foaming, add the anti-foaming agent or control the rate of solvent evaporation carefully. Adding hexane can also aid in crystallization and reduce foaming.[7] - Recrystallization from a solvent system like dichloromethane/n-heptane or toluene/hexane can be effective for final purification.[4][7]
TSG-003 Long Reaction Times - The cyclization step in some batch processes can take several days (e.g., 3-7 days).[1] - The acidic decarboxylation and hydrolysis step can also be lengthy, with some protocols reporting up to 120 hours.[2][4]- Transition from batch to a continuous flow process, which has been shown to dramatically reduce reaction times.[6][8] - Optimize temperature and catalyst concentrations in batch processes, though this may require careful study to avoid side reactions.
TSG-004 Formation of By-products - Side reactions occurring at high temperatures. - Impurities in starting materials leading to undesired reactions.- Lowering the reaction temperature, though this may increase reaction time. - Ensuring the purity of all reactants and solvents.[5] - One approach involves setting aside the initial extract which may contain a higher concentration of by-products.[7]
TSG-005 Safety Concerns at Industrial Scale - Use of hazardous and toxic reagents like perosmic anhydride and propadiene in some synthetic routes.[1] - Handling of bromine, which is corrosive and toxic.[1][9] - Potential for runaway reactions if temperature is not well-controlled.- Adopt synthetic routes that avoid highly toxic reagents. A method using acetone, bromine, and malononitrile is one such alternative.[1][9][10] - Implement robust engineering controls for handling hazardous materials, such as closed systems and good ventilation.[11][12] - Utilize automated continuous flow systems with remote monitoring to minimize operator exposure and ensure better control over reaction parameters.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound using traditional batch methods?

A1: The primary challenges include long reaction times (often several days), low yields (around 30% in some cases), and difficult purification.[1][4] The high polarity of the product necessitates repetitive extractions from the aqueous phase, which is inefficient and generates significant solvent waste.[6] Furthermore, some conventional routes use hazardous materials, posing safety and environmental risks at an industrial scale.[1]

Q2: How does continuous flow chemistry address the challenges of scaling up this synthesis?

A2: Continuous flow chemistry offers a significant improvement over batch processes by integrating steps like decarboxylation, decolorization, extraction, and separation into a single, automated system.[6][13] This approach has been shown to be up to 20 times more energy-efficient, drastically reduce reaction times, minimize waste, and increase workforce efficiency.[6][8] For example, one company produced 2 metric tons of the product in just 10 days using a continuous process.[6][8] It also enhances safety by allowing for better control of reaction parameters and reducing manual handling of hazardous substances.[8]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: Common starting materials for the synthesis include:

  • Diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.[2][3][4]

  • Acetone, bromine, and malononitrile.[1][9][10]

Q4: What are the key safety precautions to consider when handling the reagents and the final product?

A4: When handling this compound and the reagents for its synthesis, it is crucial to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection.[11][12] Work should be conducted in a well-ventilated area.[11][12] Avoid creating dust, and prevent contact with skin and eyes.[11][12] Some synthetic routes involve highly toxic substances, and safer alternatives should be chosen for large-scale production where possible.[1]

Q5: What are suitable solvent systems for the recrystallization of this compound?

A5: Effective solvent systems for the recrystallization and purification of this compound include dichloromethane/n-heptane, toluene/hexane, and methyl tertiary butyl ether.[1][4][7]

Data Presentation

Table 1: Comparison of Batch vs. Continuous Synthesis Processes
Parameter Conventional Batch Process Innovative Continuous Process Reference
Reaction Time 72 hours (for decarboxylation)Significantly reduced (e.g., 2 MT in 10 days)[6][8]
Energy Consumption High20-fold energy savings[6]
Waste Generation Significant aqueous and solvent wasteElimination of 8 tons of hazardous waste for 2 MT production[8]
Process Steps Separate steps for reaction, extraction, purificationIntegrated decarboxylation, decoloring, extraction, separation[6][13]
Safety Higher risk of exposure and runaway reactionsRemote monitoring, better parameter control[8]
Table 2: Reported Yields and Purity from Different Synthetic Methods
Starting Materials Key Reaction Steps Reported Yield Reported Purity Reference
Acetone, Bromine, MalononitrileThree-step reaction including cyclization and hydrolysis52 - 68%99 - 99.2%[1]
1,3-dibromoacetone, Diisopropyl malonateCyclization followed by decarboxylation~30%Not specified[1]
3,3-dicyanocyclobutanoneHydrolysis with 6M HCl90 - 92%Not specified[1]
Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropaneCyclization and subsequent hydrolysis/decarboxylationNot explicitly stated for final product, intermediate yield ~84%98.1% (HPLC)[2][4]

Experimental Protocols

Protocol 1: Synthesis via Malonate and Dibromopropane (Batch Process)

This protocol is based on examples found in patent literature and is intended for illustrative purposes.[2][4]

Step 1: Cyclization

  • In a suitable reactor, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Cool the mixture in an ice bath to -5°C.

  • Slowly add a solution of diisopropyl malonate in DMF over 3 hours, maintaining the temperature at -5°C.

  • After the addition is complete, warm the mixture to 20°C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane and stir for 1 hour.

  • Heat the reaction mixture to 140°C and maintain for 4 days.

  • After the reaction, cool the mixture and evaporate about half of the DMF under reduced pressure.

  • Cool to 15°C, add water, and stir.

  • Extract the aqueous phase four times with n-heptane.

  • Dry the combined organic phases and distill under reduced pressure to obtain the intermediate product.

Step 2: Hydrolysis and Decarboxylation

  • To the intermediate product from Step 1, add water and concentrated hydrochloric acid.

  • Heat the mixture to 75-80°C and maintain for 30-32 hours.

  • Increase the temperature to 102-106°C and maintain for 120 hours.

  • Evaporate about two-thirds of the solvent.

  • Extract the remaining solution with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate, concentrate to obtain the crude product.

  • Recrystallize the crude product from dichloromethane and n-heptane to yield the final product.

Protocol 2: Purification by Recrystallization

This protocol is a general guide based on common laboratory practices.[7]

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or toluene).

  • If colored impurities are present, add activated charcoal and stir the mixture.

  • Filter the hot solution through Celite® to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • To enhance crystallization, an anti-solvent such as hexane can be added.

  • Cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low Product Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (T, t) check_purity->check_conditions [Purity OK] purify_sm Purify Starting Materials check_purity->purify_sm [Impure] check_mixing Evaluate Mixing Efficiency check_conditions->check_mixing [Conditions OK] optimize_conditions Optimize T & t check_conditions->optimize_conditions [Sub-optimal] improve_agitation Improve Agitation check_mixing->improve_agitation [Inefficient] rerun Re-run Reaction check_mixing->rerun [Mixing OK] purify_sm->rerun optimize_conditions->rerun improve_agitation->rerun

Caption: Troubleshooting logic for addressing low product yield.

G cluster_workflow Synthesis & Purification Workflow start Starting Materials cyclization Step 1: Cyclization (e.g., in DMF) start->cyclization hydrolysis Step 2: Hydrolysis & Decarboxylation (in HCl) cyclization->hydrolysis extraction Aqueous Workup & Extraction (e.g., DCM) hydrolysis->extraction concentration Solvent Removal extraction->concentration recrystallization Recrystallization (e.g., DCM/Heptane) concentration->recrystallization final_product Pure 3-Oxocyclobutanecarboxylic Acid recrystallization->final_product

Caption: General workflow for batch synthesis and purification.

References

Technical Support Center: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Malonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 3-Oxocyclobutanecarboxylic acid from malonate esters.

Troubleshooting Guide

Problem 1: Low yield of the desired cyclized product, diethyl 1,1-cyclobutanedicarboxylate.

  • Question: My reaction to form diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate and a 1,3-dihalopropane is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this cyclization are a common issue and can be attributed to several factors, primarily the formation of side products. The most prevalent side reaction is the formation of a linear tetra-ester, ethyl pentane-1,1,5,5-tetracarboxylate, where two molecules of diethyl malonate react with one molecule of the 1,3-dihalopropane.[1]

    Troubleshooting Steps:

    • Control Reactant Stoichiometry: Ensure the use of precise molar equivalents of the malonate ester and the dihalide. An excess of the malonate can favor the formation of the linear tetra-ester.

    • Base Selection and Addition: The choice and handling of the base are critical. Sodium ethoxide is commonly used.[1] The base should be added portion-wise to maintain a low concentration of the malonate enolate, which can help minimize the intermolecular side reaction.

    • Reaction Temperature: Maintain the reaction temperature between 60-65°C during the addition of the base.[1] Exceeding this temperature can lead to increased side reactions.

    • Solvent: The reaction is typically performed in absolute ethanol.[1] Using a mixture of benzene and ethanol has been claimed to increase the product yield.[2]

    • Reaction Time: After the addition of the base, the reaction mixture should be heated until it is neutral to phenolphthalein, which can take about 2 hours.[1] Prolonged reaction times at high temperatures can lead to decomposition or other side reactions.

Problem 2: Difficulty in the final hydrolysis and decarboxylation step.

  • Question: I am having trouble with the hydrolysis of the diethyl 1,1-cyclobutanedicarboxylate and the subsequent decarboxylation to yield this compound. What are the best practices?

  • Answer: The hydrolysis and decarboxylation steps are crucial for obtaining the final product. Incomplete reactions or harsh conditions can lead to impurities.

    Troubleshooting Steps:

    • Hydrolysis: The esters can be hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol for about 2 hours.[1] Ensure complete hydrolysis by monitoring the reaction progress.

    • Purification of the Diacid: Before decarboxylation, it is advisable to purify the 1,1-cyclobutanedicarboxylic acid. This can be achieved by crystallization from hot ethyl acetate.[1]

    • Decarboxylation: The purified dicarboxylic acid can be decarboxylated by heating it in an oil bath at 160-170°C until the evolution of carbon dioxide ceases.[1] The temperature can then be raised to 210-220°C to distill the crude this compound.[1]

    • Alternative Hydrolysis/Decarboxylation: A one-pot approach involves heating the intermediate diester with concentrated hydrochloric acid. For instance, refluxing with 20% hydrochloric acid for 50 hours has been reported.[3][4]

Frequently Asked Questions (FAQs)

  • Question: What are the most common side products in the synthesis of this compound from malonates?

  • Answer: The most significant side product during the cyclization step is the linear tetra-ester, ethyl pentane-1,1,5,5-tetracarboxylate.[1] This is formed when two molecules of the malonate enolate react with one molecule of the 1,3-dihalopropane. Other potential side products can arise from elimination reactions of the dihalopropane or incomplete reaction.

  • Question: What is a typical yield for the synthesis of this compound from malonates?

  • Answer: The overall yield can vary significantly depending on the specific protocol and optimization. Some literature reports yields for the final product to be in the range of 18-21% based on the starting malonic ester.[1] Other methods, which may involve different starting materials but similar cyclization principles, have reported yields of the final acid up to 70% or higher under optimized conditions.[3][4]

  • Question: How can I purify the final this compound?

  • Answer: The crude product can be purified by recrystallization. Solvents such as a mixture of dichloromethane and n-heptane, or methyl tertiary butyl ether have been used for recrystallization to obtain a pure product.[5][6] Another method involves dissolving the crude product in ethyl acetate, treating with charcoal to remove colored impurities, followed by crystallization.[3]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialsKey ReagentsReported YieldReference
Diethyl malonate and 1,3-dibromopropaneSodium ethoxide, Potassium hydroxide, HCl18-21%[1]
3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester20% Hydrochloric acid70%[3]
Diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropanePotassium tert-butoxide, Hydrochloric acid~40-50% (estimated from patent data)[5]

Experimental Protocols

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic acid (Intermediate)

  • In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, separatory funnel, reflux condenser with a calcium chloride tube, and a thermometer, place 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of trimethylene bromide.

  • Start the stirrer and add a solution of 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol through the separatory funnel, maintaining the reaction temperature at 60-65°C. This addition should take approximately 50 minutes.

  • Allow the reaction mixture to stand until the temperature drops to 50-55°C, then heat on a steam bath for about 2 hours until the mixture is neutral to phenolphthalein.

  • Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

  • Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate and unreacted malonic ester.

  • Separate the ester layer from the distillate and extract the aqueous layer with ether.

  • Combine the ester layer and the ether extract, and remove the ether on a steam bath.

  • Hydrolyze the resulting esters by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.

  • Remove most of the ethanol by distillation and evaporate the mixture to dryness on a steam bath.

  • Dissolve the residue in a minimal amount of hot water and acidify with concentrated hydrochloric acid.

  • After boiling to remove carbon dioxide, make the solution slightly alkaline with ammonia and add barium chloride to precipitate barium malonate.

  • Filter the hot solution, cool the filtrate, and add 100 ml of 12 N hydrochloric acid.

  • Extract the solution with ether, dry the combined extracts over calcium chloride, and remove the ether by distillation.

  • The resulting crude 1,1-cyclobutanedicarboxylic acid can be purified by crystallization from hot ethyl acetate.[1]

Visualizations

Reaction_Pathway Malonate Diethyl Malonate Intermediate Diethyl 1,1-cyclobutanedicarboxylate Malonate->Intermediate Dihalopropane 1,3-Dihalopropane Dihalopropane->Intermediate Base Base (e.g., NaOEt) Base->Intermediate FinalProduct This compound Intermediate->FinalProduct Hydrolysis Hydrolysis & Decarboxylation Hydrolysis->FinalProduct

Caption: Main reaction pathway for the synthesis of this compound from diethyl malonate.

Side_Reaction Malonate1 Diethyl Malonate (1 eq) SideProduct Ethyl pentane-1,1,5,5-tetracarboxylate Malonate1->SideProduct Malonate2 Diethyl Malonate (1 eq) Malonate2->SideProduct Dihalopropane 1,3-Dihalopropane Dihalopropane->SideProduct Base Base Base->SideProduct Troubleshooting_Workflow Start Low Yield of Cyclized Product CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry CheckBase Review Base Addition & Choice Start->CheckBase CheckTemp Monitor Reaction Temperature Start->CheckTemp CheckSolvent Consider Solvent System Start->CheckSolvent Result Improved Yield CheckStoichiometry->Result CheckBase->Result CheckTemp->Result CheckSolvent->Result

References

Technical Support Center: Purification of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 3-Oxocyclobutanecarboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound should be a white to off-white crystalline solid.[1][2] The reported melting point is typically in the range of 68°C to 72°C.[1][3][4][5] A broad melting range or a melting point below this range may indicate the presence of impurities.

Q2: What are suitable solvents for the recrystallization of this compound? A2: Several solvent systems have been successfully used. Common choices include methyl tertiary butyl ether (MTBE), or co-solvent systems such as toluene/hexane and dichloromethane/n-heptane.[6][7][8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.

Q3: Is this compound susceptible to degradation during recrystallization? A3: Yes. As a keto acid, it can be prone to decarboxylation, especially under prolonged heating or at non-neutral pH.[9] It is advisable to minimize the time the compound spends in hot solvent to prevent product loss.

Q4: My crude product is a brown oil. Can it still be purified by recrystallization? A4: Yes, crude products of this compound synthesis can sometimes be oils or discolored solids.[2][6] Recrystallization is the appropriate next step for purification. The oil should be dissolved in a minimal amount of a suitable hot solvent to initiate the process.

Troubleshooting Guide

Q: My product has "oiled out" during cooling instead of forming crystals. What should I do? A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the solvent's boiling point or if there is a high concentration of impurities lowering the melting point.[10]

  • Solution: Reheat the mixture until the oil fully redissolves. Add a small amount of additional solvent (in a co-solvent system, add more of the solvent in which the compound is more soluble) to ensure the solution is no longer supersaturated at that temperature. Allow the solution to cool much more slowly to encourage proper crystal lattice formation.

Q: No crystals have formed even after the solution has cooled to room temperature. How can I induce crystallization? A: The solution is likely supersaturated and requires a nucleation point to begin crystallization.

  • Solutions (in order of recommendation):

    • Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.[10]

    • Seed: If available, add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystal growth.[10][11]

    • Concentrate: Gently heat the solution to boil off a small portion of the solvent, thereby increasing the solute concentration. Then, allow it to cool again.[10]

    • Cool Further: Place the flask in a colder environment, such as an ice-water bath, to further decrease the solubility of the compound.[10][11]

Q: The final product is still yellow or brown. How can I obtain a colorless product? A: Colored impurities may be present that co-crystallize with the product.

  • Solution: For persistent color, a charcoal treatment can be effective. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and keep the solution heated for a few minutes. The colored impurities will adsorb onto the charcoal surface. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] A second recrystallization may also be necessary.

Q: My final yield after recrystallization is very low. What went wrong? A: A low yield (e.g., below 50-60%) can result from several factors.

  • Possible Causes & Solutions:

    • Excess Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[10] Use only the minimum amount of hot solvent required to fully dissolve the solid.

    • Premature Crystallization: If crystals form during the hot filtration step (if performed), product will be lost on the filter paper. To prevent this, ensure the funnel and receiving flask are pre-heated and use a slight excess of solvent.

    • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel.

    • Degradation: As mentioned, overheating the solution for an extended period could lead to decarboxylation and loss of product.[9]

Data Summary

The following table summarizes key quantitative data for this compound relevant to its purification.

ParameterValueSource(s)
Molecular Formula C₅H₆O₃[12]
Molecular Weight 114.10 g/mol [12]
Appearance White to Off-white Crystalline Solid[1][2][4][13]
Melting Point 68 - 72 °C[1][3][5]
Water Solubility Slightly soluble[2][3][4][5][13]
Common Recrystallization Solvents Methyl tertiary butyl ether (MTBE); Toluene/Hexane; Dichloromethane/n-Heptane[6][7][8]

Experimental Protocol: Recrystallization using Dichloromethane/n-Heptane

This protocol provides a general methodology for the purification of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture (e.g., on a hot plate in a fume hood) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration. Add a slight excess of hot dichloromethane to prevent premature crystallization. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source. Slowly add n-heptane (the anti-solvent) dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). Add a drop or two of dichloromethane to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.

Visual Workflow

G start Solution Cooled, No Crystals Formed scratch 1. Scratch inner surface of flask with glass rod start->scratch Try First seed 2. Add a seed crystal of pure compound scratch->seed If no success success Crystals Form scratch->success Success concentrate 3. Reduce solvent volume (boil off solvent) & re-cool seed->concentrate If no success seed->success Success cool_further 4. Cool to lower temperature (e.g., ice bath) concentrate->cool_further If no success concentrate->success Success cool_further->success Success

Caption: Troubleshooting workflow for inducing crystallization.

References

Overcoming low yields in the synthesis of 3-Oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxocyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Question 1: Why am I experiencing a low yield in the cyclization step when synthesizing the diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate intermediate?

Answer: Low yields in this step are often attributed to incomplete reaction or side product formation. The reaction of diethyl malonate with 1,3-dibromo-2,2-dimethoxypropane is a key step and can be challenging.

  • Potential Cause 1: Inefficient Deprotonation of Diethyl Malonate. The initial deprotonation of diethyl malonate is crucial for the subsequent nucleophilic attack. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

  • Solution 1: Ensure the use of a strong base like sodium ethoxide or potassium tert-butoxide in a suitable solvent. The reaction should be carried out under anhydrous conditions to prevent quenching of the base.

  • Potential Cause 2: Long Reaction Times and High Temperatures. Some reported methods require prolonged reaction times (up to 4 days) at high temperatures (around 140°C), which can lead to decomposition of reactants and products, thus lowering the yield.[1][2]

  • Solution 2: While high temperatures are necessary, monitor the reaction progress using techniques like TLC or GC-MS to avoid unnecessary heating after the reaction has reached completion. Optimization of reaction time and temperature may be required for your specific setup.

  • Potential Cause 3: Inefficient Purification. The workup and purification process can lead to significant loss of product.

  • Solution 3: After the reaction, quenching with water and extraction with a suitable organic solvent like n-heptane or dichloromethane is critical.[1][2] Ensure thorough extraction. Reduced pressure distillation is a common method for purification.[1][2]

Question 2: My hydrolysis and decarboxylation step to form this compound is resulting in a low yield and a complex mixture of byproducts. What could be the issue?

Answer: The acidic hydrolysis of the diester and subsequent decarboxylation is a critical final step that can be prone to low yields if not properly controlled.

  • Potential Cause 1: Incomplete Hydrolysis. The diester intermediate requires harsh conditions for complete hydrolysis. Insufficient acid concentration or reaction time will result in a mixture of partially hydrolyzed products and starting material.

  • Solution 1: Use a strong acid like concentrated hydrochloric acid and allow for sufficient reaction time. Some protocols suggest refluxing for extended periods (e.g., 30 to 120 hours) at temperatures ranging from 75°C to over 100°C.[1][2]

  • Potential Cause 2: Product Degradation. The four-membered ring of this compound is strained and can be susceptible to degradation under harsh acidic conditions and high temperatures, leading to ring-opening and other side reactions.

  • Solution 2: Careful control of the reaction temperature and time is crucial. Monitor the reaction progress to determine the optimal point for stopping the reaction before significant degradation occurs. Some methods suggest boiling off a portion of the solvent to drive the reaction to completion.[1]

  • Potential Cause 3: Inefficient Product Isolation. this compound is a polar molecule, which can make its extraction from the aqueous reaction mixture challenging.[3]

  • Solution 3: Continuous liquid-liquid extraction with a suitable solvent like diethyl ether or dichloromethane can significantly improve the recovery of the product from the aqueous phase.[4] Subsequent recrystallization from solvents like a mixture of dichloromethane and n-heptane or methyl tertiary butyl ether is often necessary to obtain a pure product.[1][5]

Question 3: I am observing a significant amount of dark, tar-like material in my final product. How can I minimize this?

Answer: The formation of colored impurities is a common issue, often due to side reactions and decomposition.

  • Potential Cause: Polymerization and Decomposition. The starting materials and intermediates can be prone to polymerization or decomposition under the strong basic or acidic conditions and high temperatures used in the synthesis.

  • Solution:

    • Purification of Intermediates: Ensure that all intermediates are sufficiently pure before proceeding to the next step.

    • Inert Atmosphere: Running the reactions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Charcoal Treatment: During the workup, treating the crude product solution with activated charcoal can help to remove colored impurities.[4]

    • Recrystallization: Multiple recrystallizations may be necessary to obtain a product of high purity and desired color.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for this compound.

Table 1: Synthesis via Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane

StepReagentsSolventTemperature (°C)TimeYieldReference
CyclizationDiisopropyl malonate, Potassium tert-butoxide, 2,2-dimethoxy-1,3-dibromopropaneDMF1404 daysNot specified for intermediate[1][2]
Hydrolysis & DecarboxylationProduct from cyclization, Water, Concentrated HCl-75-80 then 102-10630h then 120h~15-16% (overall)[1][2]

Table 2: Synthesis via Acetone, Bromine, and Malononitrile

StepReagentsSolventTemperature (°C)TimeYieldReference
BrominationAcetone, BromineEthanolRoom Temp10-16hNot specified for intermediate[5]
Cyclization1,3-dibromoacetone, Malononitrile, NaI, TBABDMF/WaterNot specifiedNot specifiedNot specified for intermediate[5]
Hydrolysis & Decarboxylation3,3-dicyanocyclobutanone, 6M HClWater70-100 (Reflux)24h92%[5]

Table 3: Alternative Synthesis via Ozonolysis

StepReagentsSolventTemperature (°C)TimeYieldReference
Ozonolysis3-benzylidenecyclobutylcarboxylic acid, OzoneDichloromethane-60Not specifiedNot specified[6]

Experimental Protocols

Protocol 1: Synthesis from Diisopropyl Malonate (Based on Patent CN105037130A) [1][2]

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • In a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

  • Stir the mixture and cool it in an ice bath to -5°C.

  • Slowly add a solution of diisopropyl malonate in DMF over 3 hours.

  • After the addition is complete, warm the mixture to 20°C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane and stir for 1 hour.

  • Heat the reaction mixture to 140°C and maintain for 4 days.

  • After the reaction, distill off about half of the DMF under reduced pressure.

  • Cool the mixture to 15°C and add water.

  • Extract the aqueous layer four times with n-heptane.

  • Dry the combined organic phases and remove the solvent by reduced pressure distillation to obtain the product.

Step 2: Hydrolysis and Decarboxylation to this compound

  • To the product from Step 1, add water and concentrated hydrochloric acid while stirring.

  • Heat the mixture to 75-80°C and maintain for 30-32 hours.

  • Increase the temperature to 102-106°C and maintain for 120 hours.

  • Boil off approximately two-thirds of the solvent.

  • After cooling, extract the residue with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Recrystallize the crude product from dichloromethane and n-heptane to yield pure this compound.

Protocol 2: Synthesis from Acetone (Based on Patent CN103232340A) [5]

Step 1: Synthesis of 1,3-dibromoacetone

  • In a suitable reactor, dissolve acetone in ethanol.

  • Add bromine dropwise while maintaining the temperature at room temperature. The molar ratio of acetone to bromine should be between 1:1.5 and 1:2.5.

  • Stir the reaction mixture for 10-16 hours.

  • After the reaction is complete, distill off the ethanol, excess acetone, and the hydrogen bromide formed to obtain 1,3-dibromoacetone.

Step 2: Synthesis of 3,3-dicyanocyclobutanone

  • This step involves the reaction of 1,3-dibromoacetone with malononitrile in the presence of sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in a DMF/water solvent system. (Detailed conditions not fully specified in the source).

Step 3: Hydrolysis and Decarboxylation to this compound

  • Suspend 3,3-dicyanocyclobutanone in 6M aqueous hydrochloric acid.

  • Reflux the mixture at 70-100°C for 24 hours.

  • After the reaction is complete, evaporate the mixture to dryness.

  • Add toluene and wash with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.

  • Recrystallize the crude product from methyl tertiary butyl ether to obtain pure this compound.

Visualizations

experimental_workflow_1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation A Diisopropyl Malonate + Potassium tert-butoxide in DMF C Reaction at 140°C, 4 days A->C B 2,2-dimethoxy-1,3-dibromopropane B->C D Workup and Purification C->D E Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate D->E F Intermediate E H Heating (75-106°C, 150h) F->H G Conc. HCl, Water G->H I Extraction & Recrystallization H->I J This compound I->J

Caption: Workflow for Synthesis from Diisopropyl Malonate.

experimental_workflow_2 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A Acetone + Bromine in Ethanol B 1,3-dibromoacetone A->B C Intermediate B + Malononitrile D 3,3-dicyanocyclobutanone C->D E Intermediate D + 6M HCl F Reflux (24h) E->F G Workup & Recrystallization F->G H This compound G->H

Caption: Workflow for Synthesis from Acetone.

troubleshooting_logic cluster_cyclization Cyclization Step Issues cluster_hydrolysis Hydrolysis/Decarboxylation Issues start Low Yield of this compound incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation Check Base harsh_conditions Harsh Conditions (Temp/Time) start->harsh_conditions Optimize inefficient_purification_1 Inefficient Purification start->inefficient_purification_1 Improve Workup incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis Check Acid/Time product_degradation Product Degradation start->product_degradation Monitor Reaction inefficient_extraction Inefficient Extraction start->inefficient_extraction Use Continuous Extraction solution1 solution1 incomplete_deprotonation->solution1 Use Stronger Base solution2 solution2 harsh_conditions->solution2 Monitor with TLC/GC-MS solution3 solution3 inefficient_purification_1->solution3 Thorough Extraction solution4 solution4 incomplete_hydrolysis->solution4 Increase Acid/Time solution5 solution5 product_degradation->solution5 Control Temp/Time solution6 solution6 inefficient_extraction->solution6 Continuous L-L Extraction

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Purification of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 3-Oxocyclobutanecarboxylic acid.

Troubleshooting Guide

This section addresses common issues related to the presence of colored impurities in this compound and offers potential solutions.

Issue 1: My synthesized this compound is a pale yellow, brown, or even dark gray solid. What is the primary cause of this discoloration?

Discoloration in the final product often results from residual reagents, by-products from the synthesis process, or degradation of the material.[1][2] The color intensity can vary from pale yellow to dark brown or gray depending on the specific synthetic route and purification methods employed.[1]

Issue 2: The color of my this compound crystals darkens upon standing. How can I prevent this?

The darkening of crystals upon standing suggests potential instability or the presence of impurities that are susceptible to oxidation or other degradation pathways upon exposure to air or light.[1] Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can help mitigate this issue. Further purification to remove the unstable impurities is also recommended.

Issue 3: I performed a single purification step, but my product is still colored. What should I do next?

For persistent color, a combination of purification techniques is often more effective. A common strategy involves an initial treatment with activated carbon to adsorb the bulk of the colored impurities, followed by recrystallization to achieve high purity and a white crystalline product.[1][2] In some cases, multiple recrystallizations may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing colored impurities from this compound?

The most commonly cited and effective methods for decolorizing this compound are treatment with activated carbon (charcoal) and recrystallization.[1][3][4][5] Activated carbon is a non-polar adsorbent effective at removing lipophilic and colored impurities.[6] Recrystallization is a powerful technique for separating the desired compound from impurities based on differences in solubility.

Q2: Which solvents are recommended for the recrystallization of this compound?

Several solvent systems have been successfully used for the recrystallization of this compound. The choice of solvent can depend on the nature of the impurities. Commonly used solvents include:

  • Toluene, sometimes with the addition of hexane.[1]

  • Ethyl acetate (EtOAc), often followed by the addition of an anti-solvent like hexane.[1]

  • Methyl tertiary butyl ether (MTBE).[4]

  • A mixture of dichloromethane and n-heptane.[7][8]

Q3: How much activated carbon should I use for decolorization, and what is the general procedure?

A general guideline is to use activated carbon at approximately 5-10% of the weight of the crude product (e.g., 5-10 g of activated carbon for every 100 g of this compound).[1] The procedure typically involves dissolving the crude product in a suitable solvent, adding the activated carbon, stirring the mixture at room temperature or with gentle heating for a period (e.g., 1 hour), and then filtering off the carbon through a pad of celite to yield a decolorized solution.[1]

Q4: Can hydrogenation be used to remove colored impurities from this compound?

While hydrogenation is a known method for color improvement in some organic liquids by catalytically treating color bodies, it is less commonly reported specifically for the purification of this compound.[9][10] The primary methods remain activated carbon treatment and recrystallization.

Data on Purification Methods

MethodReagents/SolventsProcedure HighlightsObserved Outcome
Activated Carbon & Recrystallization Dichloromethane (CH2Cl2), Activated Carbon (Charcoal), Toluene, HexaneDissolve crude product in CH2Cl2, treat with charcoal, filter, and concentrate. Recrystallize the resulting solid from toluene and hexane.[1]Pale yellow/brown crystals.[1]
Combined Recrystallization Ethyl Acetate (EtOAc), Activated Carbon (Charcoal), HexaneDissolve all crystalline materials in hot EtOAc, add charcoal, stir, and filter. Partially remove EtOAc and add hexane to induce crystallization.[1]Pure product (color not specified, but implies improvement).[1]
Recrystallization Methyl Tertiary Butyl Ether (MTBE)Recrystallize the crude product from MTBE.[4]Pure product with a reported yield of 90-92%.[4]
Recrystallization Dichloromethane (CH2Cl2), n-HeptaneRecrystallize the crude product from a mixture of dichloromethane and n-heptane.[7][8]Finished product (implying high purity).[7][8]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon followed by Recrystallization

This protocol combines two powerful purification techniques for effective removal of colored impurities.

  • Dissolution: Dissolve the crude, colored this compound in a suitable solvent, such as ethyl acetate (EtOAc), in a flask. Use gentle heating if necessary to achieve complete dissolution. A typical concentration might be around 150-200 g of crude product per 750 mL of solvent.[1]

  • Activated Carbon Treatment: To the solution, add powdered activated carbon (approximately 5-10% of the crude product's weight, e.g., 7.5 g for 150 g of crude material).[1]

  • Stirring: Stir the resulting suspension at room temperature for approximately 1 hour.[1]

  • Filtration: Prepare a filter funnel with a pad of celite. Filter the mixture to remove the activated carbon. The celite helps to prevent fine carbon particles from passing through. Wash the filter cake with a small amount of the clean solvent to recover any adsorbed product.

  • Concentration & Crystallization: Combine the filtrates. Concentrate the solution under reduced pressure (e.g., using a rotary evaporator). For an EtOAc solution, removing about two-thirds of the solvent can initiate crystallization.[1]

  • Anti-Solvent Addition: To enhance crystallization and improve the yield, add an anti-solvent such as hexane (e.g., 500 mL of hexane to the concentrated EtOAc solution).[1]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is suitable for purifying the product when significant color is not present or after an initial decolorization step.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a good solvent, such as dichloromethane (CH2Cl2) or toluene, at an elevated temperature (reflux).[1][7]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Anti-Solvent Addition (if necessary): If crystallization is slow or incomplete, add a poor solvent (anti-solvent) in which the product is less soluble, such as n-heptane or hexane, dropwise until the solution becomes slightly turbid.[1][7] Then, allow it to stand for crystallization.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small volume of the cold recrystallization solvent mixture or the anti-solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

Decolorization_Workflow Crude_Product Crude, Colored This compound Dissolution Dissolve in Suitable Solvent (e.g., EtOAc) Crude_Product->Dissolution Add_Carbon Add Activated Carbon (5-10% w/w) Dissolution->Add_Carbon Stir Stir at Room Temp (e.g., 1 hour) Add_Carbon->Stir Filter_Carbon Filter through Celite Stir->Filter_Carbon Decolorized_Solution Decolorized Solution Filter_Carbon->Decolorized_Solution Concentrate Concentrate Solution (Reduced Pressure) Decolorized_Solution->Concentrate Crystallize Induce Crystallization (Cooling / Add Anti-Solvent) Concentrate->Crystallize Isolate_Crystals Isolate Crystals (Filter, Wash, Dry) Crystallize->Isolate_Crystals Pure_Product Pure, Decolorized Product Isolate_Crystals->Pure_Product

Caption: Workflow for decolorization with activated carbon and subsequent recrystallization.

Recrystallization_Workflow Impure_Product Impure 3-Oxocyclobutanecarboxylic Acid (Colored) Dissolve_Hot Dissolve in Minimal Hot Solvent (e.g., Toluene) Impure_Product->Dissolve_Hot Cool_Slowly Cool Slowly to Room Temp Dissolve_Hot->Cool_Slowly Add_Antisolvent Add Anti-Solvent (e.g., Hexane) if needed Cool_Slowly->Add_Antisolvent Crystallization Crystallization Occurs Cool_Slowly->Crystallization Add_Antisolvent->Crystallization Filter_Wash Filter and Wash Crystals with Cold Solvent Crystallization->Filter_Wash Dry_Crystals Dry Under Vacuum Filter_Wash->Dry_Crystals Purified_Product Purified Crystalline Product Dry_Crystals->Purified_Product

Caption: General workflow for purification by recrystallization from a solvent/anti-solvent system.

References

Optimizing temperature and reaction time for 3-Oxocyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Oxocyclobutanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on optimizing temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: Several synthetic routes have been established, utilizing different starting materials. Common precursors include:

  • 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid esters (diisopropyl or diethyl)

  • 3,3-Dicyanocyclobutanone

  • Acetone, bromine, and malononitrile

  • Diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane

  • 3-Methylene cyclobutanecarbonitrile

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors, depending on the chosen synthetic route. Common causes include:

  • Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to side product formation or decomposition.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion. Some methods require extended reaction times, even several days.

  • Impure Starting Materials: The purity of precursors is crucial for a successful synthesis.

  • Inefficient Purification: Product loss during workup and purification steps can significantly impact the final yield.

  • Moisture Contamination: Some reactions are sensitive to moisture, which can quench reagents or catalyze side reactions.

Q3: How critical is temperature control in the synthesis of this compound?

A3: Temperature control is a critical parameter. For instance, in the hydrolysis of 3,3-dicyanocyclobutanone, different temperatures can affect the reaction time and yield. Similarly, the cyclization step in the synthesis from diisopropyl malonate requires a high temperature (around 140°C) to proceed.[1][2] It is essential to carefully monitor and control the temperature as specified in the chosen protocol to ensure optimal results.

Q4: The final product is impure. What are some common impurities and how can they be removed?

A4: Impurities can include unreacted starting materials, intermediates, or side products. For example, incomplete hydrolysis can leave ester or nitrile functionalities. Recrystallization is a common and effective method for purifying the final product.[3] Solvents such as methyl tert-butyl ether, or a mixture of dichloromethane and n-heptane have been used for recrystallization.[1][3] Charcoal treatment can also be employed to remove colored impurities.[4]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or other analytical methods.
Reaction time is too short.Extend the reaction time. Some published procedures require refluxing for 24 to 120 hours.[1][3]
Inactive reagents.Ensure the quality and activity of all reagents, especially those that are moisture-sensitive.
Formation of Multiple Side Products Reaction temperature is too high.Decrease the reaction temperature. High temperatures can lead to decomposition or undesired side reactions.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of the reactants as specified in the protocol.
Product is Dark/Discolored Presence of colored impurities.Treat the crude product with activated charcoal before recrystallization.[4]
Decomposition of the product.Avoid excessive heating during purification steps. Use reduced pressure for solvent removal.
Difficulty in Product Isolation Product is soluble in the aqueous layer during extraction.Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Continuous extraction may be necessary for some methods.[4]
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

Data on Reaction Conditions

The following table summarizes various reported conditions for the synthesis of this compound, highlighting the impact of temperature and reaction time on yield.

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
3,3-Dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester6N HCl155-160"Over the weekend"118% (crude)[4]
3,3-Dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester20% HClReflux50 hours70%[4]
3,3-Dicyanocyclobutanone6M HCl7024 hours92%[3]
3,3-Dicyanocyclobutanone6M HCl8024 hours92%[3]
3,3-Dicyanocyclobutanone6M HCl9024 hours92%[3]
3,3-Dicyanocyclobutanone6M HCl9016 hours90%[3]
3,3-Dicyanocyclobutanone6M HCl10024 hours92%[3]
Diisopropyl malonate & 2,2-dimethoxy-1,3-dibromopropane1. K-tert-butoxide, DMF2. Conc. HCl1. 1402. 75-80 then 102-1061. 4 days2. 30h then 120h-[1]

Experimental Protocols

Method 1: Hydrolysis of 3,3-Dicyanocyclobutanone

This protocol is based on a patent describing the synthesis of this compound from 3,3-dicyanocyclobutanone.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3-dicyanocyclobutanone (0.5 mol) in 6M aqueous hydrochloric acid (420 mL).

  • Heating: Heat the mixture to the desired temperature (e.g., 80°C) and maintain it under reflux for 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Evaporate the solvent to dryness under reduced pressure.

  • Extraction: Add toluene (500 mL) to the residue and wash with water (100 mL).

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude product from methyl tert-butyl ether to obtain pure this compound.

Method 2: Synthesis from Diisopropyl Malonate and 2,2-Dimethoxy-1,3-dibromopropane

This two-step protocol is adapted from a patent describing the synthesis via a cyclization and subsequent hydrolysis.[1][2]

Step 1: Cyclization

  • Reaction Setup: To a flask containing N,N-dimethylformamide (DMF) and potassium tert-butoxide, add a solution of diisopropyl malonate in DMF dropwise at -5°C.

  • Warming and Addition: After the addition is complete, warm the mixture to 20°C and stir for 1 hour. Then, add 2,2-dimethoxy-1,3-dibromopropane.

  • Heating: Heat the reaction mixture to 140°C and maintain for 4 days.

  • Workup: After cooling, distill off half of the DMF. Add water and extract the product with n-heptane.

  • Isolation: Dry the organic phase and remove the solvent under reduced pressure to obtain the intermediate product A.

Step 2: Hydrolysis

  • Reaction Setup: In a flask, add the intermediate product A, water, and concentrated hydrochloric acid.

  • Heating: Heat the mixture to 75-80°C and maintain for 30 hours. Then, increase the temperature to 102-106°C and maintain for 120 hours.

  • Workup: Boil off approximately two-thirds of the solvent.

  • Extraction: Extract the residue with dichloromethane.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purification: Recrystallize the crude product from dichloromethane and n-heptane to yield the final product.

Visualizations

experimental_workflow_hydrolysis start Start suspend Suspend 3,3-Dicyanocyclobutanone in 6M HCl start->suspend reflux Reflux at 80°C for 24h suspend->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate to Dryness cool->evaporate extract Add Toluene, Wash with Water evaporate->extract dry Dry with Na2SO4, Filter, Concentrate extract->dry recrystallize Recrystallize from MTBE dry->recrystallize end Pure Product recrystallize->end

Caption: Workflow for the synthesis of this compound via hydrolysis.

logical_relationship_optimization cluster_goal Goal goal Optimize Synthesis temp Temperature goal->temp goal->temp affects time Reaction Time goal->time goal->time affects low_temp Too Low: Incomplete Reaction, Low Yield temp->low_temp temp->low_temp can lead to high_temp Too High: Side Products, Decomposition temp->high_temp temp->high_temp can lead to short_time Too Short: Incomplete Conversion, Low Yield time->short_time time->short_time can lead to long_time Too Long: Potential Decomposition, Inefficient time->long_time time->long_time can lead to optimal Optimal Conditions: High Yield & Purity

References

Byproduct formation during the hydrolysis of 3,3-dicyanocyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of 3,3-dicyanocyclobutanone to synthesize 3-oxocyclobutanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the hydrolysis of 3,3-dicyanocyclobutanone?

The primary product of the complete hydrolysis of 3,3-dicyanocyclobutanone is this compound. This reaction is typically carried out under acidic conditions.

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of 3,3-dicyanocyclobutanone?

The acid-catalyzed hydrolysis of the dicyano compound to the dicarboxylic acid involves a two-step process for each nitrile group.[1][2] First, the nitrile is protonated, which increases its electrophilicity. A water molecule then attacks the carbon of the nitrile, and after a series of proton transfers, an amide intermediate is formed.[3][4][5] This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[1][2] In the case of 3,3-dicyanocyclobutanone, this process occurs for both nitrile groups, leading to a dicarboxylic acid intermediate which then undergoes decarboxylation to yield the final product.

Q3: My reaction is complete, but the yield of this compound is low. What are the potential side reactions?

Several side reactions can lead to a lower than expected yield. The most common issues are incomplete hydrolysis, decarboxylation of the desired product, and potential ring-opening of the cyclobutanone ring.

Troubleshooting Guide

Issue 1: Incomplete Hydrolysis and Presence of Amide Intermediates

Symptom: Analysis of the crude product (e.g., by NMR or LC-MS) shows the presence of amide-containing intermediates in addition to the desired carboxylic acid.

Cause: The hydrolysis of nitriles proceeds through an amide intermediate.[1][2] Incomplete reaction due to insufficient reaction time, low temperature, or inadequate acid concentration can result in the accumulation of these intermediates.

Resolution:

  • Increase Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) until the starting material and amide intermediates are no longer detected.

  • Optimize Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can promote side reactions like decarboxylation.[6]

  • Adjust Acid Concentration: A higher concentration of a strong acid like hydrochloric acid can facilitate a more complete hydrolysis.

ParameterRecommendationPotential Issue with Incorrect Parameter
Reaction Time 24-48 hoursIncomplete hydrolysis, presence of amide intermediates.
Temperature 80-100°CLow temperature leads to incomplete reaction; high temperature can cause decarboxylation.
Acid Conc. 6M HClInsufficient acid may result in incomplete hydrolysis.
Issue 2: Formation of Decarboxylation Byproduct

Symptom: The final product contains a significant amount of cyclobutanone, identified by its characteristic spectroscopic signals.

Cause: The desired product, this compound, is a β-keto acid, which is susceptible to decarboxylation (loss of CO2) upon heating, especially under acidic conditions, to form cyclobutanone.[7]

Resolution:

  • Control Temperature: Avoid excessive heating during the reaction and work-up. Maintain the temperature within the recommended range.

  • Minimize Reaction Time: While complete hydrolysis is necessary, prolonged reaction times at elevated temperatures can increase the extent of decarboxylation.

  • Purification: Careful purification, such as recrystallization at a controlled temperature, can help to separate the desired product from the more volatile cyclobutanone.

Issue 3: Potential for Ring-Opening Byproducts

Symptom: Complex mixture of byproducts observed, potentially with spectroscopic data inconsistent with cyclobutane structures.

Cause: The strained cyclobutane ring can be susceptible to ring-opening under harsh acidic conditions and elevated temperatures.[8][9] This can lead to the formation of various linear or rearranged products.

Resolution:

  • Milder Reaction Conditions: If ring-opening is suspected, consider using milder reaction conditions. This could include a lower reaction temperature or a less concentrated acid, though this may require a longer reaction time to achieve full hydrolysis.

  • Alternative Hydrolysis Methods: Explore alternative, milder methods for nitrile hydrolysis if acidic conditions prove to be too harsh for the substrate.

Experimental Protocols

Representative Protocol for the Hydrolysis of 3,3-Dicyanocyclobutanone:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3-dicyanocyclobutanone (1 equivalent) in 6M aqueous hydrochloric acid.[10]

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of water and an organic solvent like acetone or by using methyl tertiary butyl ether.[10]

Visualizations

Hydrolysis_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation 3,3-Dicyanocyclobutanone 3,3-Dicyanocyclobutanone Amide Intermediate Amide Intermediate 3,3-Dicyanocyclobutanone->Amide Intermediate +H2O, H+ Ring_Opening_Products Ring-Opened Products 3,3-Dicyanocyclobutanone->Ring_Opening_Products Harsh Conditions 3-Oxo-1,1-cyclobutanedicarboxylic acid 3-Oxo-1,1-cyclobutanedicarboxylic acid Amide Intermediate->3-Oxo-1,1-cyclobutanedicarboxylic acid +H2O, H+ This compound This compound 3-Oxo-1,1-cyclobutanedicarboxylic acid->this compound -CO2 Decarboxylation_Product Cyclobutanone This compound->Decarboxylation_Product Heat, H+

Caption: Reaction pathway for the hydrolysis of 3,3-dicyanocyclobutanone and potential byproduct formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Intermediates Analyze for Amide Intermediates Start->Check_Intermediates Incomplete_Hydrolysis Incomplete Hydrolysis Check_Intermediates->Incomplete_Hydrolysis Yes Check_Decarboxylation Analyze for Decarboxylation Product (Cyclobutanone) Check_Intermediates->Check_Decarboxylation No Increase_Time_Temp Increase Reaction Time/Temp or [H+] Incomplete_Hydrolysis->Increase_Time_Temp End Pure Product, Improved Yield Increase_Time_Temp->End Decarboxylation_Issue Decarboxylation Occurred Check_Decarboxylation->Decarboxylation_Issue Yes Check_Ring_Opening Analyze for Ring-Opened Products Check_Decarboxylation->Check_Ring_Opening No Control_Temp Control Temperature During Reaction and Work-up Decarboxylation_Issue->Control_Temp Control_Temp->End Ring_Opening_Issue Ring-Opening Occurred Check_Ring_Opening->Ring_Opening_Issue Yes Check_Ring_Opening->End No Milder_Conditions Use Milder Conditions Ring_Opening_Issue->Milder_Conditions Milder_Conditions->End

Caption: Troubleshooting workflow for byproduct formation during hydrolysis.

References

Improving the extraction efficiency of 3-Oxocyclobutanecarboxylic acid from aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Oxocyclobutanecarboxylic acid from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve my extraction efficiency for this compound?

A1: The most critical factor for extracting a carboxylic acid from an aqueous solution is adjusting the pH. This compound has a predicted pKa of approximately 4.35.[1][2][3] To ensure the acid is in its neutral, protonated form, which is more soluble in organic solvents, you should acidify the aqueous solution to a pH at least 2 units below the pKa.[4] A pH of 2 or lower is generally recommended.

Q2: Which organic solvent is best for extracting this compound?

A2: Several organic solvents can be used, including diethyl ether, ethyl acetate, and dichloromethane.[1][5][6][7] The choice of solvent depends on factors like the desired purity, the scale of the extraction, and safety considerations. Ethyl acetate is a common and effective choice. While specific distribution coefficients are not widely published, the relative effectiveness can be estimated based on solvent polarity and hydrogen bonding capability.

Q3: I'm observing a low yield despite acidifying the solution and using a suitable solvent. What else can I do?

A3: Low yields can often be addressed by performing multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[8] For instance, three extractions with 50 mL of ethyl acetate will be more efficient than one extraction with 150 mL. Additionally, you can employ the "salting out" effect by saturating the aqueous phase with a salt like sodium chloride or sodium sulfate.[4][8] This decreases the solubility of the organic acid in the aqueous layer and promotes its transfer to the organic phase.[4]

Q4: How can I be sure I have extracted most of the this compound from the aqueous layer?

A4: A simple way to check for the presence of the product in the organic phase during extraction is to use thin-layer chromatography (TLC).[8] After each extraction, you can spot a small amount of the organic layer on a TLC plate. When subsequent extractions show a significant decrease or absence of the product spot, you can be confident that the extraction is nearing completion.[8]

Troubleshooting Guide

Issue 1: Emulsion Formation During Extraction

  • Q: I am seeing a thick, stable emulsion layer between the aqueous and organic phases that is not separating. How can I resolve this?

  • A: Emulsion formation is a common issue. Here are several approaches to break it down:

    • Time: Allow the separation funnel to stand undisturbed for a longer period.

    • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

    • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[8]

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

    • Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the layers.

Issue 2: The Product Crashes Out of Solution as a Solid

  • Q: After adding the organic solvent, a solid precipitated. What should I do?

  • A: This can happen if the concentration of this compound is very high and its solubility in the chosen organic solvent is limited at that temperature.

    • Add More Solvent: Increase the volume of the organic extraction solvent to fully dissolve the precipitated acid.

    • Use a Different Solvent: Consider switching to a solvent in which the acid is more soluble.

    • Gentle Warming: Gently warming the mixture may increase the solubility of the acid. However, be cautious with flammable solvents.

Issue 3: Poor Phase Separation

  • Q: The interface between the aqueous and organic layers is not sharp, making it difficult to separate them cleanly. What is causing this?

  • A: This can be due to the presence of residual water-miscible organic solvents (like ethanol or DMF) from a previous reaction step.[5][6]

    • Dilution: Dilute the entire mixture with more water and extraction solvent to improve the separation.

    • Salting Out: Adding brine can also enhance the separation of the layers.

Data Presentation

Table 1: Comparison of Common Solvents for Extraction

SolventPolarity IndexBoiling Point (°C)Key Considerations
Ethyl Acetate4.477.1Good overall performance, moderately polar, easily evaporated.
Diethyl Ether2.834.6Effective but highly volatile and flammable.[1][5][9]
Dichloromethane (DCM)3.139.6Effective, but it is a denser-than-water solvent and has health and environmental concerns.[6][7]

Table 2: Effect of Aqueous Phase pH on Extraction Yield

pH of Aqueous PhaseExpected State of the AcidPredicted Extraction Yield (%)
6.0Mostly deprotonated (carboxylate)< 10%
4.35 (pKa)50% protonated, 50% deprotonated~50%
3.0Mostly protonated> 85%
2.0Almost fully protonated> 95%

Note: The predicted extraction yields are illustrative and based on general principles of liquid-liquid extraction for carboxylic acids. Actual yields will vary based on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction of this compound

  • Preparation of the Aqueous Solution:

    • Ensure the this compound is fully dissolved in the aqueous phase. If the acid is the product of a reaction, it may already be in an aqueous solution.

  • Acidification:

    • Cool the aqueous solution in an ice bath.

    • Slowly add a strong acid, such as 6M HCl, while monitoring the pH with a pH meter or pH paper.

    • Continue adding acid until the pH of the aqueous solution is stable at or below 2.0.

  • Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel of an appropriate size.

    • Add a volume of the chosen organic solvent (e.g., ethyl acetate) to the separatory funnel. A common starting point is a 1:1 volume ratio of organic to aqueous phase.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure.

    • Close the stopcock and shake the funnel gently for 1-2 minutes to allow for the partitioning of the acid. Periodically vent the funnel.

    • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Separation and Collection:

    • Carefully drain the lower layer. If using a solvent less dense than water (like ethyl acetate or diethyl ether), the aqueous layer will be the bottom layer. If using a solvent denser than water (like dichloromethane), the organic layer will be the bottom layer.

    • Collect the desired organic layer in a clean flask.

  • Repeated Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of the organic solvent (typically half of the initial volume).

    • Repeat the extraction and separation steps two more times.

    • Combine all the collected organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[1][5][10]

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is clear.

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the crude this compound.

Visualizations

Experimental_Workflow Experimental Workflow for Extraction A Aqueous Solution of This compound B Acidify to pH <= 2 with 6M HCl A->B C Transfer to Separatory Funnel B->C D Add Organic Solvent (e.g., Ethyl Acetate) C->D E Shake and Vent D->E F Allow Layers to Separate E->F G Collect Organic Layer F->G H Repeat Extraction 2x with Fresh Solvent G->H I Combine Organic Extracts H->I J Dry with Anhydrous Na2SO4 or MgSO4 I->J K Filter to Remove Drying Agent J->K L Concentrate via Rotary Evaporation K->L M Crude 3-Oxocyclobutanecarboxylic Acid L->M

Caption: Workflow for the extraction of this compound.

Troubleshooting_Guide Troubleshooting Emulsion Formation Start Emulsion Observed Wait Allow to Stand (15-30 min) Start->Wait Resolved1 Problem Resolved Wait->Resolved1 Separation Occurs AddBrine Add Saturated NaCl (Brine) Wait->AddBrine No Separation Resolved2 Problem Resolved AddBrine->Resolved2 Separation Occurs Filter Filter through Celite® AddBrine->Filter No Separation Resolved3 Problem Resolved Filter->Resolved3 Separation Occurs Centrifuge Centrifuge (if possible) Filter->Centrifuge No Separation Resolved4 Problem Resolved Centrifuge->Resolved4

Caption: Decision tree for resolving emulsion issues during extraction.

References

Catalyst selection for the efficient synthesis of 3-Oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the efficient synthesis of 3-Oxocyclobutanecarboxylic acid, a key intermediate in pharmaceutical development.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. For multi-day reactions, such as the cyclization with diisopropyl malonate, ensure the temperature is maintained consistently.[2][3][4] For acidic hydrolysis and decarboxylation steps, prolonged reaction times (up to 120 hours) at elevated temperatures (e.g., 75-106°C) may be necessary for complete conversion.[2][4]

  • Moisture Contamination: Reactions involving strong bases like potassium tert-butoxide are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inefficient Extraction: this compound has some water solubility.[1] During workup, ensure thorough extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[2][5] Continuous extraction may improve recovery.[5]

  • Catalyst Deactivation: In routes using phase transfer catalysts like tetrabutylammonium bromide (TBAB), the catalyst quality and concentration are crucial.[6] Ensure the catalyst is pure and used in the correct molar ratio.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation is a common challenge. Consider the following:

  • Temperature Control: For reactions initiated at low temperatures, such as the addition of diisopropyl malonate at -5°C, careful temperature control is critical to prevent side reactions.[2]

  • Purity of Starting Materials: Impurities in starting materials like acetone, bromine, or malononitrile can lead to unwanted byproducts.[6] Use reagents of high purity.

  • Reaction Concentration: The concentration of reactants can influence selectivity. Follow the recommended solvent volumes and addition rates specified in the protocol.

Q3: The purification of the final product by recrystallization is proving difficult. What can I do?

A3: Purification challenges can be addressed by:

  • Solvent System Selection: The choice of solvent for recrystallization is critical. A common and effective solvent system is a mixture of dichloromethane and n-heptane or methyl tertiary butyl ether.[2][4][6]

  • Crude Product Purity: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before recrystallization.

  • Decolorization: If the product is colored, treatment with activated charcoal during the workup or before recrystallization can help remove colored impurities.[5]

Catalyst and Synthesis Route Comparison

The following table summarizes quantitative data for different catalytic approaches to synthesize this compound and its precursors.

RouteStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
A Acetone, Bromine, MalononitrileSodium Iodide, Tetrabutylammonium Bromide (TBAB)Ethanol, DMF, WaterRoom Temp.10-16 h (Step 1)52-68[6]
B Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropanePotassium tert-butoxideDMF-5 to 1404 days (Step 1)Not specified[2][4]
C 3,3-dicyano cyclobutanone6M Hydrochloric acidWater90-10024 h92[6]
D 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester20% Hydrochloric acidWaterReflux50 h70[5]
E 3-methylcyclobutane carboxylic acidSodium periodate, Potassium osmate(VI) dihydrateTHF, Water< 282 hNot specified[5][7]

Detailed Experimental Protocols

Protocol: Synthesis via Acidic Hydrolysis of 3,3-dicyano cyclobutanone

This protocol is based on a high-yield method reported in the literature.[6]

Materials:

  • 3,3-dicyano cyclobutanone

  • 6M Hydrochloric acid

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Methyl tertiary butyl ether

Procedure:

  • Suspend 3,3-dicyano cyclobutanone (0.5 mol) in 6M aqueous hydrochloric acid (420 mL).

  • Heat the mixture to reflux at 90°C for 24 hours.

  • After the reaction is complete, evaporate the mixture to dryness.

  • Add toluene (500 mL) to the residue and wash with water (100 mL).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.

  • Recrystallize the crude product from methyl tertiary butyl ether to obtain pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the acidic hydrolysis of 3,3-dicyano cyclobutanone.

experimental_workflow start Start: 3,3-dicyano cyclobutanone 6M HCl reflux Reflux (90°C, 24h) start->reflux Reaction evaporation Evaporation to Dryness reflux->evaporation Workup extraction Extraction (Toluene/Water) evaporation->extraction drying Drying (Na2SO4) extraction->drying final_evaporation Evaporation & Recrystallization drying->final_evaporation end End: 3-Oxocyclobutanecarboxylic acid final_evaporation->end Purification

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting the decarboxylation step in 3-Oxocyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the decarboxylation step in the synthesis of 3-Oxocyclobutanecarboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this critical reaction step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My decarboxylation reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors, including incomplete hydrolysis of the starting material, side reactions, or product degradation. Here are some common causes and troubleshooting steps:

  • Incomplete Hydrolysis: The decarboxylation of 3-oxocyclobutane derivatives, such as esters or nitriles, is often preceded by hydrolysis. If the hydrolysis is incomplete, the subsequent decarboxylation will not proceed efficiently.

    • Solution: Ensure that the hydrolysis conditions are sufficient. This may involve increasing the reaction time, temperature, or the concentration of the acid or base used for hydrolysis. For instance, some protocols call for refluxing with 20% HCl for up to 60 hours to ensure complete conversion.[1][2]

  • Suboptimal Reaction Temperature: The temperature for decarboxylation is crucial. If the temperature is too low, the reaction will be slow or incomplete. Conversely, excessively high temperatures can lead to degradation of the product.

    • Solution: Optimize the reaction temperature. For thermal decarboxylation of related cyclobutane-1,1-dicarboxylic acids, temperatures up to 200°C have been used.[2] When using acidic conditions, reflux temperatures are common.[1][2][3] Monitor the reaction progress using techniques like TLC or NMR to determine the optimal temperature for your specific substrate.

  • Product Degradation: this compound can be susceptible to degradation under harsh reaction conditions, such as prolonged exposure to high temperatures or strong acids.

    • Solution: Minimize the reaction time once the reaction is complete. Consider using a continuous flow process, which has been shown to reduce reaction time and improve efficiency, thereby minimizing product degradation.[4][5]

  • Inefficient Extraction: Due to its high polarity, this compound can be challenging to extract from the aqueous reaction mixture.[4]

    • Solution: Employ continuous liquid-liquid extraction with a suitable organic solvent like diethyl ether for an extended period (e.g., 18-20 hours) to ensure complete recovery of the product.[2][3]

Q2: The decarboxylation reaction is taking a very long time to complete. How can I reduce the reaction time?

A2: Long reaction times, sometimes up to 72 hours in batch processes, are a known challenge in this synthesis.[4] Here are some strategies to accelerate the reaction:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can significantly enhance the reaction rate. However, be mindful of potential product degradation as mentioned in Q1.

  • Optimize Acid Concentration: The concentration of the acid catalyst can influence the reaction rate. Experiment with different concentrations of HCl (e.g., 6N vs. 20%) to find the optimal balance between reaction speed and side reactions.[3][6]

  • Consider a Continuous Flow Setup: Continuous flow chemistry has been demonstrated to dramatically reduce reaction times and improve overall efficiency for the synthesis of this compound.[4][5]

Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A3: Side reactions can be a source of yield loss and purification challenges. The primary precursor to this compound is a β-keto acid (or a derivative that forms one in situ), which is prone to certain side reactions.

  • Mechanism of Decarboxylation: The decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the final ketone.[7][8][9]

  • Potential Side Reactions: While the intramolecular nature of the decarboxylation is generally efficient, side reactions can occur, especially at high temperatures. These may include polymerization or other degradation pathways of the reactive enol intermediate or the final product.

  • Minimization Strategies:

    • Controlled Temperature: Maintain the lowest effective temperature for the reaction to minimize thermal degradation.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Prompt Product Isolation: Once the reaction is complete, promptly cool the reaction mixture and proceed with the workup and purification to minimize the exposure of the product to harsh conditions.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols for this compound, focusing on the hydrolysis and decarboxylation step.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester6 N HCl155-160Not specified (over the weekend)~118% (crude)[3]
3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester20% HClReflux5070[3]
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate20% HClReflux6097[2]
Product from Step 1 (unspecified ester)Water, Conc. HCl75-80 then 102-10630 then 120Not specified[10][11]
3,3-dicyanocyclobutanone6M HCl70-100 (Reflux)16-2490-92[6]
1,1-Cyclobutanedicarboxylic acidHeat only~160Not specified86-91[12]

Experimental Protocols

Protocol 1: Acidic Hydrolysis and Decarboxylation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 mol) and 20% hydrochloric acid (750 mL).

  • Heating: Stir the mixture and heat to reflux for 60 hours.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for 18 hours.

  • Solvent Removal: Remove the diethyl ether under reduced pressure to yield a yellow oil, which crystallizes upon standing.

Protocol 2: Decarboxylation of 3,3-dicyanocyclobutanone [6]

  • Reaction Setup: Suspend 3,3-dicyanocyclobutanone (0.5 mol) in 6M aqueous hydrochloric acid (420 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to reflux (approximately 90-100°C) for 16-24 hours.

  • Workup: After the reaction is complete, evaporate the mixture to dryness.

  • Purification: Add toluene (500 mL) to the residue and wash with water (100 mL). Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from methyl tertiary butyl ether to obtain pure this compound.

Visualizations

Decarboxylation_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification start Starting Material (e.g., Diester or Dinitrile) hydrolysis Hydrolysis (Acid or Base) start->hydrolysis e.g., HCl, H2O decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation Intermediate: β-keto acid product Crude This compound decarboxylation->product extraction Extraction (e.g., Diethyl Ether) product->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration purification Purification (e.g., Recrystallization) concentration->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_long_time Troubleshooting Long Reaction Time cluster_byproducts Troubleshooting Byproducts issue Observed Issue low_yield Low Yield issue->low_yield long_time Long Reaction Time issue->long_time byproducts Byproduct Formation issue->byproducts cause1_ly Incomplete Hydrolysis/ Decarboxylation low_yield->cause1_ly cause2_ly Product Degradation low_yield->cause2_ly cause3_ly Inefficient Extraction low_yield->cause3_ly cause1_lt Suboptimal Temperature/ Concentration long_time->cause1_lt solution2_lt Consider Continuous Flow long_time->solution2_lt cause1_bp Thermal Degradation byproducts->cause1_bp solution1_ly Increase Time/Temp/ Reagent Concentration cause1_ly->solution1_ly solution2_ly Reduce Temp/ Reaction Time cause2_ly->solution2_ly solution3_ly Use Continuous Extraction cause3_ly->solution3_ly solution1_lt Increase Temperature/ Optimize Concentration cause1_lt->solution1_lt solution1_bp Control Temperature cause1_bp->solution1_bp solution2_bp Use Inert Atmosphere cause1_bp->solution2_bp

Caption: Troubleshooting logic for the decarboxylation step in this compound synthesis.

References

Technical Support Center: Process Intensification for 3-Oxocyclobutanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Oxocyclobutanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on process intensification for the efficient production of this key pharmaceutical intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete hydrolysis of the diester starting material.- Batch Process: Ensure sufficient reaction time (can be up to 72 hours) and adequate concentration of hydrochloric acid.[1] - Flow Process: Optimize residence time in the reactor. Increase the temperature to accelerate the reaction, taking care to avoid degradation.
Inefficient extraction of the highly polar product from the aqueous phase.- Use a continuous liquid-liquid extractor for more efficient extraction with a suitable solvent like diethyl ether or dichloromethane.[1] - Perform multiple extractions to maximize yield.
Suboptimal temperature for decarboxylation.- For the synthesis from 3,3-dicyano cyclobutanone, ensure the reflux temperature is maintained within the optimal range (e.g., 70-100°C) for the specified reaction time.[2]
Product is a Dark Brown or Black Solid Presence of impurities from side reactions or degradation of starting materials at high temperatures.- Treat the crude product with activated charcoal to decolorize the solution before crystallization. - Recrystallize the product from an appropriate solvent system, such as toluene/hexane or ethyl acetate/hexane, to obtain a paler, purer solid.
Foaming During Solvent Removal This can occur during the concentration of the ethyl acetate extract after charcoal treatment.- Use a larger flask for rotary evaporation to provide more headspace. - Add an anti-foaming agent if necessary, ensuring it is compatible with the product and downstream applications. - Control the rate of solvent removal by adjusting the vacuum and bath temperature.
Incomplete Decarboxylation Insufficient heating time or temperature.- Monitor the reaction by TLC or ¹H NMR to ensure the disappearance of the starting dicarboxylic acid. - If using a batch process, extend the reflux time. In a flow reactor, decrease the flow rate to increase residence time or increase the reactor temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a continuous flow process over a traditional batch process for this compound synthesis?

A1: The primary advantages of a continuous flow process include:

  • Increased Efficiency and Throughput: Flow chemistry can significantly reduce reaction times. For example, a batch process requiring 72 hours for acidic decarboxylation can be accomplished much more rapidly in a continuous reactor.[1] One reported continuous process produced 2 metric tons of product in just 10 days.[1]

  • Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous materials and controlling exothermic reactions.

  • Improved Product Quality and Consistency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and often higher selectivity, reducing the formation of byproducts.

  • Reduced Waste and Energy Consumption: Continuous processes can be significantly more environmentally friendly. One study reported a 20-fold energy saving and the elimination of 8 tons of hazardous waste compared to a batch process.[3][4]

  • Streamlined Downstream Processing: Continuous processes can integrate reaction, extraction, and purification steps, reducing manual handling and overall production time.[1][3]

Q2: What are some common impurities or byproducts I should look out for?

A2: While specific impurity profiles can vary based on the synthetic route, some potential byproducts include:

  • Incomplete hydrolysis products: Mono-esters of the starting dicarboxylic acid.

  • Side-products from the malonate reaction: In syntheses starting from malonates and dihaloalkanes, self-condensation or polymerization of the reactants can occur.

  • Degradation products: At excessively high temperatures, the cyclobutane ring can be susceptible to cleavage.

To identify these impurities, techniques such as ¹H NMR, ¹³C NMR, and GC-MS are recommended.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the acidic hydrolysis and decarboxylation can be monitored by:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of the less polar starting ester and the appearance of the more polar carboxylic acid product.

  • ¹H NMR Spectroscopy: To monitor the disappearance of the ester's alkyl protons and the appearance of the characteristic peaks for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion of the starting material and identify any volatile byproducts.[2]

Q4: What are the key process intensification strategies for this synthesis?

A4: Key process intensification strategies include:

  • Transitioning from Batch to Continuous Flow: This is the most significant intensification step, offering numerous benefits in efficiency and safety.

  • Using Enabling Technologies: Microwave irradiation or ultrasound can be explored to accelerate reaction rates, particularly in the hydrolysis step.

  • Integrated Downstream Processing: Designing a continuous system that includes in-line extraction and purification steps can significantly reduce the overall process time and manual labor.[3]

  • Automated Control Systems: Implementing automated systems for reagent feeding, temperature control, and product collection enhances process robustness and reproducibility.[1]

Data Presentation

Comparison of Batch vs. Continuous Process for Acidic Decarboxylation
ParameterTraditional Batch ProcessIntensified Continuous Flow Process
Reaction Time 72 hours[1]Significantly shorter (enabling 2 MT production in 10 days)[1]
Energy Consumption High20-fold energy savings reported[3]
Waste Generation Significant aqueous and solvent waste from extractions[1]8 tons of hazardous waste eliminated in one case study[3]
Process Control Less precise, potential for hotspotsPrecise control over temperature, pressure, and residence time
Safety Higher risk due to large volumes of reagentsEnhanced safety due to small reactor volumes
Scalability Can be challengingMore straightforward to scale up
Purity and Yield Data from a Patent Example (Synthesis from 3,3-dicyano cyclobutanone)[2]
ParameterValue
Purity (GC) 99.0 - 99.2%
Yield 52 - 68%
Melting Point 147 °C

Experimental Protocols

Protocol 1: Batch Synthesis via Acidic Hydrolysis and Decarboxylation

This protocol is based on the hydrolysis of a dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Materials:

  • 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester

  • 20% Hydrochloric acid

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester (e.g., 4.72 g, 18.15 mmol) in 20% hydrochloric acid (50 mL) is refluxed with stirring for 50 hours.[5]

  • After cooling to room temperature, the solution is continuously extracted with diethyl ether for 20 hours.[5]

  • The ether extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

  • The resulting residue is treated with hexane and cooled to induce crystallization.[5]

  • The solid product is collected by filtration and washed with cold hexane to yield this compound.[5]

Protocol 2: Conceptual Continuous Flow Synthesis

This protocol outlines a conceptual workflow for an intensified continuous process.

System Setup:

  • Two pumps for delivering the starting material solution and the acid catalyst.

  • A T-mixer to combine the reagent streams.

  • A heated flow reactor (e.g., a packed bed or coiled tube reactor).

  • A back-pressure regulator to maintain pressure and allow for superheating.

  • A continuous liquid-liquid extractor.

  • A continuous crystallizer.

Procedure:

  • A solution of the diester starting material is pumped at a defined flow rate.

  • Simultaneously, a solution of hydrochloric acid is pumped at a specific flow rate to achieve the desired stoichiometry and concentration.

  • The two streams are mixed in a T-mixer and enter the heated flow reactor. The temperature and flow rates are optimized to ensure complete conversion within the reactor.

  • The product stream exits the reactor and is fed directly into a continuous liquid-liquid extractor where the product is separated from the aqueous phase.

  • The organic phase containing the product is then directed to a continuous crystallizer for purification and isolation.

Visualizations

Batch_Synthesis_Workflow Batch Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Start Diester Starting Material + HCl Reflux Reflux for 50-72 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Continuous Liquid-Liquid Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Under Vacuum Dry->Concentrate Crystallize Crystallize from Hexane Concentrate->Crystallize Filter Filter and Wash Crystallize->Filter Product Pure this compound Filter->Product

Caption: Batch synthesis workflow diagram.

Continuous_Synthesis_Workflow Intensified Continuous Flow Synthesis Workflow cluster_reagents Reagent Delivery cluster_reaction Continuous Reaction cluster_downstream Integrated Downstream Processing Pump1 Diester Solution Pump Mixer T-Mixer Pump1->Mixer Pump2 HCl Solution Pump Pump2->Mixer Reactor Heated Flow Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Extractor Continuous Liquid-Liquid Extractor BPR->Extractor Crystallizer Continuous Crystallizer Extractor->Crystallizer Product Pure this compound Crystallizer->Product Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Product Yield Check_Reaction Check Reaction Completion (TLC, NMR) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction is Complete Check_Reaction->Complete Yes Action_Reaction Increase Reaction Time/Temp or Optimize Residence Time Incomplete->Action_Reaction Check_Extraction Evaluate Extraction Efficiency Complete->Check_Extraction Inefficient_Extraction Inefficient Extraction Check_Extraction->Inefficient_Extraction No Other_Issues Consider Other Issues (e.g., Product Degradation) Check_Extraction->Other_Issues Yes Action_Extraction Use Continuous Extractor or Increase Number of Extractions Inefficient_Extraction->Action_Extraction

References

Technical Support Center: 3-Oxocyclobutanecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable purification of 3-Oxocyclobutanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues during the purification of this compound can be common. This guide addresses specific problems with potential causes and recommended solutions to streamline your experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete extraction from the aqueous phase.- Product loss during crystallization (e.g., too much solvent, rapid cooling).- Adsorption of the product onto activated charcoal during decolorization.- Perform multiple extractions with an appropriate solvent like ethyl acetate or dichloromethane.[1][2]- Optimize the crystallization process by carefully selecting the solvent system (e.g., toluene/hexane, dichloromethane/n-heptane) and controlling the cooling rate.[1][3]- Use the minimum effective amount of activated charcoal and limit the contact time.
Product Discoloration (Yellow/Brown/Gray Crystals) - Presence of colored impurities from the synthesis.- Degradation of the product at high temperatures.- Treat the crude product solution with activated charcoal.[1][4]- Recrystallize the product from a suitable solvent system.[1][5]- Avoid prolonged heating during concentration and drying.
Incomplete Crystallization or Oiling Out - Supersaturation not achieved.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent system.- Concentrate the solution further to induce saturation.[1]- Add an anti-solvent (e.g., hexane) to a solution of the product in a solvent like toluene or ethyl acetate to promote precipitation.[1][4]- Perform a pre-purification step like a charcoal treatment to remove impurities.
Residual Solvent Impurities in Final Product - Insufficient drying.- Dry the purified solid under vacuum at a controlled temperature.- Wash the filtered crystals with a cold, non-solubilizing solvent like hexane.[1]
Foaming During Solvent Removal - Rapid depressurization or heating during rotary evaporation.- Reduce the pressure and temperature gradually during solvent removal.[1]- Add an anti-foaming agent if the problem persists, ensuring it can be easily removed in subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable purification techniques for this compound?

A1: The most common scalable purification techniques are crystallization, solvent extraction, and treatment with activated charcoal for decolorization.[1][4] For industrial-scale production, continuous processes that integrate steps like decarboxylation, decolorization, extraction, and concentration are being developed to improve efficiency and reduce waste.[6]

Q2: Which solvent systems are recommended for the crystallization of this compound?

A2: Several solvent systems have been reported to be effective. Common choices include:

  • Toluene and hexane[1]

  • Dichloromethane and n-heptane[3][7]

  • Ethyl acetate and hexane[4]

  • Methyl tertiary butyl ether[5]

The choice of solvent will depend on the impurity profile of your crude material.

Q3: How can I remove colored impurities from my product?

A3: Treatment with activated charcoal is a standard and effective method for removing colored impurities.[1][4] The crude product is dissolved in a suitable solvent (e.g., ethyl acetate or dichloromethane), charcoal is added, and the mixture is stirred. The charcoal is then removed by filtration through a pad of celite.[1][4]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC)[7]

  • Gas Chromatography (GC)[8]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)[1]

  • Mass Spectrometry (MS)[5]

Q5: Are there any safety precautions I should be aware of during purification?

A5: Yes, standard laboratory safety precautions should be followed. This compound is classified as an acute toxicant (oral) and requires careful handling.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Work in a well-ventilated area or a fume hood, especially when handling organic solvents.[10]

Experimental Protocols

General Protocol for Purification by Crystallization and Charcoal Treatment

This protocol describes a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Activated charcoal

  • Celite

  • Solvents (e.g., Ethyl Acetate, Dichloromethane, Toluene, Hexane, n-Heptane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable solvent such as ethyl acetate or dichloromethane. Heating may be required to achieve complete dissolution.[1][4]

  • Decolorization: Add activated charcoal to the solution (typically 5-10% by weight of the crude product). Stir the mixture at room temperature for about 1 hour.[1][4]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated charcoal. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.[1][4]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Be cautious as foaming may occur.[1]

  • Crystallization:

    • Single Solvent: If using a single solvent system like methyl tertiary butyl ether, concentrate the solution until the product begins to crystallize, then cool to induce further crystallization.[5]

    • Two-Solvent System: If using a two-solvent system, concentrate the solution and then add an anti-solvent (e.g., hexane or n-heptane) to induce precipitation.[1][3]

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum to a constant weight.

Quantitative Data Summary
Purification MethodSolventsReported YieldReported Purity
RecrystallizationDichloromethane and n-heptane-98.1% (HPLC)[7]
RecrystallizationMethyl tertiary butyl ether90-92%[5]99-99.2%[5]
Extraction and CrystallizationEthyl Acetate72-84%[2]-
Extraction and CrystallizationEther, Hexane70%[1]-

Visualizations

Experimental Workflow for Purification

Purification_Workflow Crude Crude Product Dissolution Dissolution in Solvent (e.g., EtOAc, DCM) Crude->Dissolution Charcoal Charcoal Treatment (Decolorization) Dissolution->Charcoal Filtration1 Filtration (Remove Charcoal) Charcoal->Filtration1 Concentration Concentration (Rotary Evaporation) Filtration1->Concentration Crystallization Crystallization (e.g., add anti-solvent) Concentration->Crystallization Filtration2 Filtration & Washing Crystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying Pure Pure Product Drying->Pure

Caption: General workflow for the purification of this compound.

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Start: Crude Product is_colored Is the product heavily colored? start->is_colored charcoal Charcoal Treatment is_colored->charcoal Yes purity_req High Purity Required? is_colored->purity_req No charcoal->purity_req recrystallization Recrystallization purity_req->recrystallization Yes extraction Solvent Extraction purity_req->extraction No end_high High Purity Product recrystallization->end_high end_moderate Moderately Pure Product extraction->end_moderate

Caption: Decision tree for selecting a purification method for this compound.

References

Validation & Comparative

A Tale of Two Rings: 3-Oxocyclobutanecarboxylic Acid vs. Cyclopropanecarboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of small carbocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the plethora of available building blocks, 3-oxocyclobutanecarboxylic acid and cyclopropanecarboxylic acid have emerged as valuable moieties. This guide provides an objective comparison of their performance in drug design, supported by experimental data and detailed protocols, to aid in the rational selection of these important structural motifs.

The strategic incorporation of small, strained ring systems into drug candidates can offer significant advantages, including enhanced metabolic stability, improved binding affinity through conformational constraint, and modulation of physicochemical properties such as solubility and lipophilicity.[1] this compound, with its four-membered ring and ketone functionality, and cyclopropanecarboxylic acid, the smallest carbocyclic carboxylic acid, each present a unique set of properties that can be leveraged in medicinal chemistry.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems. Here, we compare the key properties of this compound and cyclopropanecarboxylic acid.

PropertyThis compoundCyclopropanecarboxylic AcidReference
Molecular Weight ( g/mol ) 114.1086.09[2]
Predicted LogP -0.04 to 0.0501~0.25[3][4]
Predicted Aqueous Solubility Slightly soluble in waterSoluble in water[5][6]
pKa ~4.35 (Predicted)~4.83[7]

Note: Predicted values are sourced from computational models and may vary between different algorithms. Experimental validation is recommended.

Metabolic Stability: A Head-to-Head Comparison

Metabolic stability is a crucial parameter in drug design, influencing a drug's half-life and bioavailability. The rigid nature of small rings can block metabolically labile sites. While direct comparative data on the parent acids is limited, a study on trifluoromethyl-substituted analogs provides valuable insights.

CompoundIntrinsic Clearance (CLint, µL/min/mg protein) in Human Liver Microsomes
Model Amide 1 (tert-butyl)100
Model Amide 1 (CF3-cyclopropane)>200
Model Amide 1 (CF3-cyclobutane)>200
Model Amide 2 (tert-butyl)150
Model Amide 2 (CF3-cyclopropane)<20
Model Amide 2 (CF3-cyclobutane)<20

Data adapted from a study on bioisosteric replacement. The specific structures of the model amides were not publicly disclosed.

In these examples, both cyclopropane and cyclobutane analogs exhibited similar metabolic stability, which was either increased or decreased compared to the parent tert-butyl compound depending on the molecular context. This highlights the importance of empirical testing for each new chemical series.

Case Studies in Drug Design

To illustrate the application of these scaffolds, we examine two classes of drugs where they play a pivotal role.

Case Study 1: this compound in JAK Inhibitors

The 3-oxocyclobutane moiety is a key structural feature in a number of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases.[8] A prominent example is Abrocitinib , a selective JAK1 inhibitor.[9]

Mechanism of Action: JAK-STAT Signaling Pathway

JAK inhibitors modulate the immune response by blocking the JAK-STAT signaling pathway.[10] This pathway is crucial for the signaling of numerous cytokines that drive inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding P-JAK P-JAK JAK->P-JAK 3. Phosphorylation STAT STAT P-JAK->STAT 4. STAT Recruitment P-STAT P-STAT STAT->P-STAT 5. Phosphorylation STAT_Dimer STAT Dimer P-STAT->STAT_Dimer 6. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 7. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 8. Transcription Abrocitinib Abrocitinib (JAK1 Inhibitor) Abrocitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

The rigid cyclobutane ring in Abrocitinib helps to position the molecule within the ATP-binding pocket of JAK1, contributing to its potency and selectivity.[9]

Case Study 2: Cyclopropanecarboxylic Acid in Leukotriene Receptor Antagonists

The cyclopropane ring is a constituent of several important drugs, including the anti-asthma medication Montelukast .[11] Montelukast is a leukotriene receptor antagonist that specifically targets the cysteinyl leukotriene receptor 1 (CysLT1).[12][13]

Mechanism of Action: CysLT1 Receptor Signaling

Cysteinyl leukotrienes are potent inflammatory mediators that cause bronchoconstriction and other asthma symptoms. Montelukast blocks the action of these leukotrienes at the CysLT1 receptor.[14][15]

CysLT1_Signaling cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Gq Gq protein CysLT1R->Gq 2. Activation LTD4 Leukotriene D4 LTD4->CysLT1R 1. Binding PLC Phospholipase C Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release 5. Response Inflammatory Response DAG->Response 6. Ca_release->Response 6. Montelukast Montelukast Montelukast->CysLT1R Inhibits

Caption: The CysLT1 receptor signaling pathway and the inhibitory action of Montelukast.

The cyclopropaneacetic acid moiety of Montelukast is crucial for its high binding affinity to the CysLT1 receptor.[12] The rigid cyclopropane ring helps to orient the carboxylic acid for optimal interaction with the receptor binding site.

Experimental Protocols

To ensure the reproducibility of the data presented, detailed methodologies for key experiments are provided below.

Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Sample Collection and Preparation:

    • After incubation, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered supernatant.

  • Data Analysis:

    • The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Solubility_Workflow A Add excess solid to buffer B Equilibrate (shake) 24-48h at 25°C A->B C Filter supernatant B->C D Quantify by HPLC or LC-MS C->D E Determine solubility from calibration curve D->E

Caption: Workflow for the thermodynamic solubility assay.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[13]

  • Incubation:

    • In a 96-well plate, add the reaction buffer, liver microsomes, and the test compound (final concentration typically 1 µM).[18]

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).[19]

Microsomal_Stability_Workflow A Prepare reaction mixture: Compound, Microsomes, Buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Quench at time points with organic solvent C->D E Centrifuge and collect supernatant D->E F Analyze by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

Both this compound and cyclopropanecarboxylic acid are valuable scaffolds in drug design, each offering a distinct set of advantages. The choice between them is highly dependent on the specific therapeutic target and the desired physicochemical and pharmacokinetic profile of the drug candidate. While the cyclopropane ring is well-established for enhancing metabolic stability and providing a rigid framework for optimal receptor binding, the 3-oxocyclobutane moiety offers a unique three-dimensional shape and additional points for chemical modification. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the design of novel therapeutics. As with any scaffold-hopping or bioisosteric replacement strategy, empirical validation through synthesis and testing remains paramount to success.

References

The Ascendancy of Small Rings: Evaluating Alternatives to 3-Oxocyclobutanecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the burgeoning landscape of bioisosteric replacements for the invaluable 3-oxocyclobutanecarboxylic acid scaffold. This guide delves into the rationale for seeking alternatives and presents a data-driven comparison of promising building blocks that offer opportunities to fine-tune pharmacokinetic and pharmacodynamic properties.

In the intricate world of medicinal chemistry, the relentless pursuit of novel therapeutics with optimized efficacy and safety profiles has led to a deep appreciation for the role of small, constrained ring systems. Among these, this compound has emerged as a privileged scaffold, incorporated into a multitude of clinical candidates targeting diverse disease areas, including Janus kinase (JAK) inhibitors for autoimmune disorders and MDM2 inhibitors for cancer. Its rigid four-membered ring provides a well-defined exit vector for substituents, enabling precise orientation of functional groups for optimal target engagement. However, the inherent physicochemical properties of this building block, while often advantageous, can also present challenges in drug development, such as metabolic instability or suboptimal permeability.

This has spurred a quest for alternative building blocks that can serve as bioisosteric replacements for this compound. An ideal bioisostere would mimic the key structural features of the original scaffold, thereby retaining or enhancing biological activity, while offering improved absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative overview of several promising alternatives, supported by experimental data where available, to aid medicinal chemists in the rational design of next-generation therapeutics.

Key Alternative Building Blocks

The exploration for alternatives to this compound has focused on other small, strained ring systems that can project substituents in a similar three-dimensional space. These include heterocyclic and carbocyclic analogues that modulate properties such as polarity, lipophilicity, and metabolic stability.

1. Azetidine-3-carboxylic Acid: A prominent heterocyclic bioisostere, azetidine-3-carboxylic acid replaces a methylene group of the cyclobutane ring with a nitrogen atom. This substitution can significantly impact the molecule's properties by introducing a hydrogen bond acceptor and altering its polarity and basicity. The nitrogen atom can also serve as a handle for further derivatization.

2. Oxetane-3-carboxylic Acid: In this analogue, an oxygen atom replaces a methylene group of the cyclobutane ring. The introduction of the ether linkage can increase polarity and improve aqueous solubility. Oxetanes are known to be metabolically more stable than other small rings in some contexts.

3. Cyclopropane-1,1-dicarboxylic Acid Derivatives: While not a direct isostere, the rigid cyclopropane ring can also serve as a three-dimensional scaffold. The gem-dicarboxylic acid moiety can mimic the spatial orientation of the carboxylic acid and the oxo group of this compound.

4. Pyrrolidine-3-carboxylic Acid: This five-membered heterocyclic ring offers a different conformational profile compared to the rigid four-membered rings. However, depending on the substitution pattern, it can present functional groups in a similar spatial arrangement to this compound, while potentially offering different solubility and permeability characteristics.

Comparative Performance Data

While comprehensive head-to-head comparative studies for all potential bioisosteres of this compound are not always available in the public domain, the following tables summarize representative data gleaned from the scientific literature. It is important to note that the impact of a bioisosteric replacement is highly context-dependent and will vary based on the specific molecular scaffold and biological target.

Table 1: Comparison of Physicochemical Properties

Building BlockMolecular Weight ( g/mol )Predicted logPPredicted pKa
This compound114.10-0.44.1
Azetidine-3-carboxylic acid101.11-1.73.7 (acid), 9.9 (amine)
Oxetane-3-carboxylic acid102.09-0.74.2
cis-1,2-Cyclopropanedicarboxylic acid130.09-0.53.5, 5.9
(S)-Pyrrolidine-3-carboxylic acid115.13-2.13.6 (acid), 10.5 (amine)

Note: Predicted values are from chemical property prediction software and may vary depending on the algorithm used.

Table 2: Hypothetical Comparative Biological and Pharmacokinetic Data

The following table is a representative example of how data would be presented. Specific values are for illustrative purposes and will vary for different compounds and assays.

Compound IDScaffoldTarget IC50 (nM)Metabolic Stability (t½ in HLM, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Reference-1 This compound10301.5
Analog-1A Azetidine-3-carboxylic acid15602.5
Analog-1B Oxetane-3-carboxylic acid12452.0
Analog-1C cis-1,2-Cyclopropanedicarboxylic acid50250.8
Analog-1D (S)-Pyrrolidine-3-carboxylic acid25551.8

HLM: Human Liver Microsomes

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these building blocks.

Metabolic Stability Assay (Microsomal Stability)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Prepare the reaction mixture by combining liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the reaction mixture and the test compound solution at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound to the reaction mixture.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a well containing ice-cold ACN with an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is calculated from the slope of the natural log of the percent remaining parent compound versus time.

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with properties similar to the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, etc.)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound dosing solution

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Prior to the assay, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-B) permeability, add the test compound dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the test compound dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • At the end of the experiment, measure the flux of Lucifer yellow to assess the integrity of the cell monolayer.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

The choice of a building block is often dictated by its intended biological target. For instance, in the development of JAK inhibitors, these scaffolds are typically incorporated to interact with the hinge region of the kinase domain.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT->STAT 5. Dimerization Nucleus Nucleus STAT->Nucleus 6. Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression 7. Transcription Inhibitor JAK Inhibitor (with 3-Oxocyclobutane or alternative) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The evaluation of these alternative building blocks follows a standardized workflow in drug discovery, from initial synthesis to in vitro and in vivo characterization.

Drug_Discovery_Workflow cluster_0 Scaffold Selection cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies 3-Oxocyclobutane 3-Oxocyclobutane Synthesis Synthesis 3-Oxocyclobutane->Synthesis Azetidine Azetidine Azetidine->Synthesis Oxetane Oxetane Oxetane->Synthesis Cyclopropane Cyclopropane Cyclopropane->Synthesis Purification Purification Synthesis->Purification Analysis Analysis Purification->Analysis Target_Binding Target Binding (IC50) Analysis->Target_Binding Metabolic_Stability Metabolic Stability (t½) Analysis->Metabolic_Stability Permeability Permeability (Papp) Analysis->Permeability Efficacy Efficacy Models Target_Binding->Efficacy PK Pharmacokinetics Metabolic_Stability->PK Permeability->PK PK->Efficacy

Caption: A typical workflow for the evaluation of alternative building blocks in drug discovery.

Conclusion

The strategic replacement of the this compound scaffold with bioisosteric alternatives represents a powerful approach to modulate the properties of drug candidates. While the cyclobutane ring offers a unique and valuable structural motif, the exploration of alternatives such as azetidines, oxetanes, cyclopropanes, and pyrrolidines can provide medicinal chemists with a broader toolkit to overcome ADME challenges and fine-tune pharmacological profiles. The selection of an appropriate bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships within a given chemical series. As more comparative data becomes available, the rational design of small-molecule therapeutics will be further enhanced, ultimately leading to the development of safer and more effective medicines.

A Comparative Guide to Catalytic Synthesis of 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-oxocyclobutanecarboxylic acid, a key building block for various pharmaceuticals, has been approached through several catalytic routes. This guide provides an objective comparison of three prominent methods, presenting experimental data, detailed protocols, and process visualizations to aid in the selection of the most suitable synthesis strategy.

Performance Comparison of Catalytic Syntheses

The following table summarizes the key performance indicators for three distinct catalytic methods for the synthesis of this compound.

ParameterMethod 1: Phase-Transfer CatalysisMethod 2: Acid-Catalyzed HydrolysisMethod 3: Base-Mediated Cyclization & Hydrolysis
Starting Materials Acetone, Bromine, Malononitrile3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diethyl esterDiisopropyl malonate, 2,2-Dimethoxy-1,3-dibromopropane
Catalyst(s) Sodium Iodide (activator), Tetrabutylammonium Bromide (TBAB) (phase-transfer catalyst)Hydrochloric Acid (HCl)Potassium tert-butoxide (KOtBu), Hydrochloric Acid (HCl)
Overall Yield 52-68%[1]~70%[2]Not explicitly stated as an overall yield from starting materials.
Product Purity 99-99.2%[1]Not explicitly stated, but product is isolated.98.1% (HPLC)[3]
Reaction Conditions Multi-step, includes room temperature and 60-90 °C steps.[1]Reflux for 50 hours.[2]Multi-step, includes -5 °C, 130-140 °C, and 75-106 °C.[3][4]
Key Advantages Good yield and high purity, avoids highly toxic reagents like osmium tetroxide.[1]Relatively straightforward hydrolysis step.Utilizes a strong base for cyclization.
Key Disadvantages Multi-step process.[1]Long reaction time (50 hours).[2]Requires very low and very high temperatures, long reaction times.[3][4]

Experimental Protocols

Method 1: Phase-Transfer Catalysis

This method involves a three-step reaction sequence starting from readily available materials.

Step 1: Synthesis of 1,3-dibromoacetone Acetone and bromine are reacted in ethanol at room temperature for 10-16 hours. The solvent and by-products are removed by distillation to yield 1,3-dibromoacetone.[1]

Step 2: Synthesis of 3,3-dicyanocyclobutanone Malononitrile is reacted with 1,3-dibromoacetone in dimethylformamide (DMF) with potassium carbonate as the base. Sodium iodide is used as an activator and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction is carried out at 60-90 °C for 16-24 hours.[1]

Step 3: Hydrolysis to this compound 3,3-Dicyanocyclobutanone is hydrolyzed using 6M aqueous hydrochloric acid at 70-100 °C for 24 hours to yield the final product.[1]

Method 2: Acid-Catalyzed Hydrolysis

This procedure focuses on the hydrolysis of a pre-formed cyclobutane derivative.

A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) in 20% hydrochloric acid (50 mL) is refluxed and stirred for 50 hours. After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ether is removed under reduced pressure, and the residue is treated with hexane and cooled. The resulting solid is filtered and washed with hexane to afford this compound (1.4 g, 70% yield) as a brown solid.[2]

Method 3: Base-Mediated Cyclization and Hydrolysis

This approach utilizes a strong base to construct the cyclobutane ring.

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate In a reactor, N,N-dimethylformamide (DMF) and potassium tert-butoxide are mixed and cooled to -5 °C. Diisopropyl malonate dissolved in DMF is added dropwise. After stirring, 2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is heated to 130-140 °C for 85 hours to 4 days. After workup and distillation, the intermediate product is obtained.[3][4]

Step 2: Hydrolysis to this compound The intermediate from the previous step is mixed with water and concentrated hydrochloric acid. The mixture is heated at 75-80 °C for 30-32 hours and then at 102-106 °C for 120 hours. After extraction with dichloromethane and recrystallization, the final product is obtained with a purity of 98.1%.[3][4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic method.

Method1_Phase_Transfer_Catalysis cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_product Final Product Acetone Acetone Step1 Synthesis of 1,3-dibromoacetone Acetone->Step1 Bromine Bromine Bromine->Step1 Malononitrile Malononitrile Step2 Synthesis of 3,3-dicyanocyclobutanone (NaI, TBAB catalysis) Malononitrile->Step2 Step1->Step2 Step3 Hydrolysis (HCl) Step2->Step3 Product 3-Oxocyclobutanecarboxylic acid Step3->Product

Method 1: Phase-Transfer Catalysis Workflow

Method2_Acid_Catalyzed_Hydrolysis cluster_start Starting Material cluster_step1 Hydrolysis cluster_product Final Product Start 3,3-Dimethoxycyclobutane-1,1- dicarboxylic acid diethyl ester Step1 Acid-Catalyzed Hydrolysis (HCl, Reflux) Start->Step1 Product 3-Oxocyclobutanecarboxylic acid Step1->Product

Method 2: Acid-Catalyzed Hydrolysis Workflow

Method3_Base_Mediated_Cyclization cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_product Final Product Malonate Diisopropyl malonate Step1 Cyclization (KOtBu) Malonate->Step1 Dibromopropane 2,2-Dimethoxy-1,3-dibromopropane Dibromopropane->Step1 Step2 Hydrolysis (HCl) Step1->Step2 Product 3-Oxocyclobutanecarboxylic acid Step2->Product

Method 3: Base-Mediated Cyclization Workflow

References

A Comparative Guide to the Validation of Analytical Methods for 3-Oxocyclobutanecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Oxocyclobutanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The selection of a robust and reliable analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of small organic and keto acids, providing a framework for the validation of methods for this compound.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key validation parameters for HPLC, GC-MS, and LC-MS/MS methods, based on data from the analysis of structurally similar organic and keto acids.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.99[2][3]> 0.99> 0.997[4]
Limit of Detection (LOD) 0.01 - 1 µg/mL0.05 - 10 ng/tube0.01 - 0.25 µM[4]
Limit of Quantification (LOQ) 0.1 - 5 µg/mL[3]0.1 - 50 ng/tube0.06 - 0.23 µmol/L[5]
Accuracy (Recovery %) 80 - 120%[6]90 - 110%96 - 109%[4]
Precision (RSD %) < 15%< 15%< 10%
Sample Preparation Simple (dilution, filtration)Complex (derivatization required)Moderate (protein precipitation, derivatization may be needed)[7]
Specificity ModerateHighVery High

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are generalized protocols for sample preparation and analysis using HPLC, GC-MS, and LC-MS/MS for the quantification of small organic and keto acids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances or simple formulations where high sensitivity is not required.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile).[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires derivatization to increase the volatility of the analyte.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried residue using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid and ketone groups into more volatile derivatives.

GC-MS Conditions (Typical):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Split or splitless

  • Temperature Program: A gradient temperature program to ensure separation of the analyte from other components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of this compound in complex biological matrices.[7]

Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform protein precipitation by adding a cold organic solvent like methanol or acetonitrile.[8]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) may be employed to improve ionization efficiency and chromatographic retention.[8]

LC-MS/MS Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[7]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve protonation.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization agent used.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and specificity.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of this compound.

MethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability ValidationReport Validation Report Generation Stability->ValidationReport

Caption: A generalized workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound should be based on a thorough evaluation of the method's performance characteristics and the specific requirements of the analysis. For routine analysis of bulk material, a validated HPLC-UV method may be sufficient. For trace-level quantification in complex matrices, a more sensitive and selective technique like GC-MS or, preferably, LC-MS/MS is recommended. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and accurate data in pharmaceutical development and quality control.

References

Benchmarking continuous flow synthesis against batch synthesis of 3-Oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key pharmaceutical intermediates like 3-Oxocyclobutanecarboxylic acid is a critical process where efficiency, safety, and scalability are paramount. This guide provides an objective comparison of continuous flow and traditional batch synthesis methods for this important compound, supported by experimental data and detailed protocols.

The conventional batch production of this compound, a vital building block in the synthesis of numerous marketed drugs, is often hampered by long reaction times, significant energy consumption, and substantial waste generation.[1] An innovative continuous flow process, however, has demonstrated remarkable improvements in efficiency and sustainability. This comparison delves into the quantitative and qualitative differences between these two synthetic approaches.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the batch and continuous flow synthesis of this compound, based on available data.

MetricBatch SynthesisContinuous Flow Synthesis
Reaction Time 50 - 72 hours[1][2]Significantly reduced (Implied by high throughput)
Yield ~70%[2]High (Implied by large scale production)
Production Scale Grams to kilograms[3][4]2 Metric Tons in 10 days[1][2]
Energy Consumption High20-fold energy savings[1][2]
Waste Generation Significant aqueous waste from extractions[1]Reduced Process Mass Intensity (PMI)[1]
Workforce Efficiency LowerIncreased[1]
Workspace Needs Larger footprintMinimized[1]

Experimental Protocols

Batch Synthesis: Acidic Decarboxylation of a Diethyl Ester Intermediate

This protocol is a representative example of a common batch synthesis approach.

Materials:

  • 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester

  • 20% Hydrochloric Acid

  • Ethyl ether

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) in 20% hydrochloric acid (50 mL) is refluxed and stirred for 50 hours.[2]

  • After cooling to room temperature, the solution is continuously extracted with ethyl ether for 20 hours.[2]

  • The ether extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

  • The resulting residue is treated with hexane and cooled to induce crystallization.[2]

  • The solid product is collected by filtration and washed with hexane to yield this compound.[2]

Continuous Flow Synthesis: Integrated Decarboxylation and In-line Workup

While specific operational parameters for proprietary continuous flow processes are not publicly available, the following represents a logical workflow based on the described integrated system.[1][2]

System Components:

  • Pumps for reagent delivery

  • Heated flow reactor (e.g., tube or packed bed reactor)

  • Back-pressure regulator

  • Liquid-liquid extractor

  • Decolorization column

  • Separation unit

  • Automated control system

Conceptual Procedure:

  • A solution of the starting material, 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid, in an acidic aqueous solution is continuously pumped into a heated flow reactor.

  • The reaction mixture flows through the reactor where the acidic decarboxylation takes place at an optimized temperature and residence time.

  • The output stream from the reactor is then passed through an in-line decolorization column.

  • The stream subsequently enters a continuous liquid-liquid extractor where the product is selectively extracted into an organic solvent.

  • The two phases are then separated, and the organic phase containing the product is collected.

  • The system is monitored and controlled by an automated system to ensure consistent product quality.[1][2]

Visualizing the Workflows

To better illustrate the distinct nature of these two synthetic approaches, the following diagrams represent the logical flow of each process.

Batch_Synthesis Start Start: 3,3-dimethoxy-cyclobutane-1,1- dicarboxylic acid diethyl ester + 20% HCl Reflux Reflux and Stir (50 hours) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Continuous Liquid-Liquid Extraction with Ethyl Ether (20 hours) Cooling->Extraction Drying Dry with MgSO4 and Filter Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Crystallization Crystallize from Hexane Concentration->Crystallization Filtration Filter and Wash Crystallization->Filtration Product Product: 3-Oxocyclobutanecarboxylic acid Filtration->Product

Batch Synthesis Workflow

Continuous_Flow_Synthesis Reagents Reagent Feed: Starting Material in Aqueous Acid Pump1 Pump A Reagents->Pump1 Reactor Heated Flow Reactor (Decarboxylation) Pump1->Reactor Decolorization In-line Decolorization Reactor->Decolorization Extraction Continuous Liquid-Liquid Extraction Decolorization->Extraction Separator Phase Separator Extraction->Separator Solvent_Feed Solvent Feed Pump2 Pump B Solvent_Feed->Pump2 Pump2->Extraction Product_Stream Product Stream (Organic Phase) Separator->Product_Stream Waste_Stream Aqueous Waste Separator->Waste_Stream

Continuous Flow Synthesis Workflow

Conclusion

The comparison between batch and continuous flow synthesis for this compound clearly highlights the significant advantages of the latter, particularly for industrial-scale production. The continuous process offers dramatic improvements in energy efficiency, waste reduction, and productivity.[1][2] While batch synthesis remains a viable option for smaller-scale laboratory work due to its simplicity and lower initial equipment cost, the scalability, safety, and efficiency of continuous flow manufacturing present a compelling case for its adoption in pharmaceutical development and production. The integration of multiple reaction and workup steps into a single, automated process represents a paradigm shift in chemical manufacturing, paving the way for more sustainable and cost-effective production of essential pharmaceutical intermediates.

References

A Comparative Guide to the Biological Activity of 3-Oxocyclobutanecarboxylic Acid Derivatives and Their Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of kinase inhibitors derived from the versatile 3-oxocyclobutanecarboxylic acid scaffold and its structural analogues. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for professionals engaged in the research and development of novel therapeutics. This compound is a highly valued intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors, anticancer agents, and therapies for autoimmune disorders.[1][2][3][4][5] Its rigid, four-membered ring structure provides a unique conformational constraint that is attractive for designing potent and selective enzyme inhibitors.

The Focus: Janus Kinase (JAK) Inhibition

This comparison will center on the biological activity of compounds targeting the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a significant therapeutic target.[6][7]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signal transduction cascade initiated by the binding of cytokines to their specific cell surface receptors. This binding event triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor:r1 1. Binding & Dimerization JAK JAK STAT STAT Receptor:r2->STAT 4. STAT Recruitment P_JAK P-JAK JAK->P_JAK 2. Autophosphorylation P_JAK->Receptor:r2 P_JAK->STAT 5. STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 8. Gene Transcription

Caption: The canonical JAK-STAT signaling pathway.

Comparative Analysis of JAK Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of several small molecule JAK inhibitors. These compounds feature different cyclic scaffolds that can be considered analogues of a this compound derivative. The comparison includes a cyclobutane-containing compound (conceptual), an azetidine analogue (Baricitinib), a cyclopentane-containing compound (Ruxolitinib), and a piperidine analogue (Tofacitinib).

CompoundCore ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Conceptual Cyclobutane Derivative CyclobutaneVariableVariableVariableVariable
Baricitinib Azetidine5.95.7>40053
Ruxolitinib Cyclopentane3.32.8>40019
Tofacitinib Piperidine112201-

Note: The inhibitory activity of a conceptual cyclobutane derivative would be highly dependent on the specific substitutions and overall molecular structure. The data for Baricitinib, Ruxolitinib, and Tofacitinib are compiled from published studies and serve as a reference for the potential activity of related scaffolds.

Structure-Activity Relationship (SAR)

The data suggests that the nature of the cyclic core plays a significant role in the potency and selectivity of JAK inhibition. The smaller, more constrained ring systems of azetidine and cyclopentane in Baricitinib and Ruxolitinib, respectively, are associated with potent inhibition of JAK1 and JAK2. In contrast, the larger piperidine ring of Tofacitinib leads to potent JAK3 inhibition. This highlights a key aspect of the structure-activity relationship: the geometry and substitution pattern of the core ring structure can be tuned to achieve selectivity for different JAK isoforms.

SAR_Comparison cluster_analogues Analogue Scaffolds Scaffold Scaffold Cyclobutane Cyclobutane Scaffold->Cyclobutane Core Structure Azetidine Azetidine Scaffold->Azetidine N-heterocycle Cyclopentane Cyclopentane Scaffold->Cyclopentane Larger Carbocycle Piperidine Piperidine Scaffold->Piperidine Larger N-heterocycle Target_Profile Target_Profile Cyclobutane->Target_Profile Potent JAK Inhibition (Isoform Selectivity Varies) Azetidine->Target_Profile Potent JAK1/2 Inhibition Cyclopentane->Target_Profile Potent JAK1/2 Inhibition Piperidine->Target_Profile Potent JAK3 Inhibition

Caption: Structure-Activity Relationship of core scaffolds.

Experimental Protocols

In Vitro JAK1 Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against JAK1 kinase.

1. Reagents and Materials:

  • Recombinant human JAK1 enzyme

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

  • Substrate peptide (e.g., IRS1(Y608) peptide)

  • [γ-³²P]ATP

  • Test compound (serially diluted in DMSO)

  • P81 phosphocellulose paper

  • 5% (v/v) Phosphoric acid

  • Acetone

  • Scintillation counter

2. Assay Procedure:

  • Prepare the kinase reaction mixture containing kinase buffer, substrate peptide, and the test compound at various concentrations.

  • Initiate the reaction by adding a solution of [γ-³²P]ATP and recombinant JAK1 enzyme.

  • Incubate the reaction at room temperature for a defined period (e.g., 20-60 minutes).

  • Spot a small aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Wash the phosphocellulose paper extensively with 5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone.

  • Quantify the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from readily available materials.[5]

  • Step 1: Reaction of acetone, bromine, and malononitrile in the presence of a catalyst to form a cyclobutane intermediate.

  • Step 2: Hydrolysis of the intermediate under acidic conditions to yield this compound.

Note: Specific reaction conditions and purification methods can be found in the cited literature.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Plate_Prep Assay Plate Preparation (Compound Dilution) Start->Assay_Plate_Prep Reagent_Addition Reagent Addition (Kinase, Substrate) Assay_Plate_Prep->Reagent_Addition Reaction_Initiation Reaction Initiation (Add ATP) Reagent_Addition->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Signal_Detection Signal Detection (e.g., Radioactivity, Luminescence) Reaction_Termination->Signal_Detection Data_Analysis Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: In vitro kinase inhibitor screening workflow.

Conclusion

This compound and its derivatives represent a valuable class of scaffolds for the design of potent and selective kinase inhibitors. The comparative analysis of JAK inhibitors containing cyclobutane, azetidine, cyclopentane, and piperidine cores demonstrates that subtle modifications to the ring structure can significantly impact biological activity and isoform selectivity. This guide provides a foundational understanding for researchers and drug development professionals to explore the rich chemical space around this versatile building block for the discovery of novel therapeutics.

References

Spectroscopic comparison of 3-Oxocyclobutanecarboxylic acid from different synthetic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common synthetic methods for 3-Oxocyclobutanecarboxylic acid, a critical intermediate in the synthesis of various pharmaceuticals, including kinase and thrombin inhibitors.[1][2] We present detailed experimental protocols for key synthetic routes and a summary of the expected spectroscopic data for the final product, enabling researchers to evaluate and select the most suitable method for their needs.

Introduction

This compound is a valuable building block in medicinal chemistry. Its rigid, four-membered ring structure provides a desirable scaffold for drug design. Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and yield. This guide focuses on a spectroscopic comparison of the final product obtained from different synthetic approaches, supported by detailed experimental procedures.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound. While the data presented here is characteristic of the pure compound, it is important to note that minor variations may be observed depending on the synthetic method and purification procedure employed. The provided NMR data is specifically reported for the product obtained from the hydrolysis of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester.[3]

Spectroscopic Technique Observed Signals and Characteristics Reference
¹H NMR (500 MHz, CDCl₃)δ 10.80 (1H, broad s, -COOH), 3.43-3.51 (2H, m, -CH₂-), 3.26-3.40 (3H, m, -CH₂- and -CH-)[3]
¹³C NMR (126 MHz, CDCl₃)δ 203.14 (C=O, ketone), 180.17 (C=O, carboxylic acid), 51.64 (2C, -CH₂-), 27.32 (1C, -CH-)[3]
Infrared (IR) Spectroscopy Broad O-H stretch (~3300-2500 cm⁻¹), Carbonyl (C=O) stretch of ketone and carboxylic acid (~1760-1690 cm⁻¹)[4][5]
Mass Spectrometry (ESI-MS) m/z: 115 [M+H]⁺[6]

Synthetic Methods and Experimental Protocols

Below are detailed protocols for three common methods for the synthesis of this compound.

Method 1: Hydrolysis of 3,3-dimethoxycyclobutane-1,1-dicarboxylic Acid Esters

This method involves the acid-catalyzed hydrolysis and decarboxylation of a protected cyclobutane precursor. The protocol is adaptable for both diisopropyl and diethyl esters.

Experimental Protocol (from Diethyl Ester): [3]

  • A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) in 20% hydrochloric acid (50 mL) is refluxed and stirred for 50 hours.

  • After cooling to room temperature, the solution is continuously extracted with diethyl ether for 20 hours.

  • The ether is removed under reduced pressure.

  • The residue is treated with hexanes and cooled.

  • The resulting solid is collected by filtration and washed with hexane to afford this compound (1.4 g, 70% yield) as a brown solid.

Experimental Protocol (from Diisopropyl Ester): [3]

  • A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester (2.2 g, 7.63 mmol) in 6 N HCl (6 mL) is heated at 155-160°C.

  • The reaction mixture is diluted with diethyl ether (150 mL) and stirred vigorously over the weekend.

  • The ether layer is dried with MgSO₄, filtered, and concentrated to yield this compound (1.0 g) as a brown solid.

G cluster_0 Method 1: Hydrolysis start 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid ester reflux Reflux with HCl start->reflux Acidic Hydrolysis & Decarboxylation extraction Workup and Extraction reflux->extraction product This compound extraction->product

Figure 1. Workflow for the synthesis of this compound via hydrolysis.

Method 2: Synthesis from Acetone, Bromine, and Malononitrile

This three-step synthesis provides a route from simple starting materials.[6]

Experimental Protocol: [6]

  • Step 1: Synthesis of 1,3-dibromoacetone

    • Acetone and bromine are reacted at room temperature in ethanol as a solvent for 10-16 hours.

    • Ethanol, excess acetone, and generated hydrogen bromide are boiled off to yield 1,3-dibromoacetone.

  • Step 2: Synthesis of 3,3-dicyanocyclobutanone

    • Malononitrile and 1,3-dibromoacetone are reacted in N,N-dimethylformamide (DMF) with potassium carbonate as a base, sodium iodide as an activator, and tetrabutylammonium bromide as a phase-transfer catalyst.

    • The reaction is stirred at 60-90°C for 16-24 hours.

    • After cooling, the solvent is removed under reduced pressure, and the residue is worked up with water and toluene extraction to yield 3,3-dicyanocyclobutanone.

  • Step 3: Synthesis of this compound

    • 3,3-dicyanocyclobutanone (97.1 g, 0.5 mol) is suspended in 6M aqueous hydrochloric acid (420 mL).

    • The mixture is refluxed at 70-100°C for 16-24 hours.

    • After the reaction is complete, the mixture is evaporated to dryness.

    • Toluene is added, and the mixture is washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to give the crude product.

    • Recrystallization from methyl tert-butyl ether yields pure this compound (52.5 g, 92% yield).

G cluster_1 Method 2: Multi-step Synthesis start Acetone + Bromine step1 1,3-dibromoacetone start->step1 Bromination step2 3,3-dicyanocyclobutanone step1->step2 Cyclization with Malononitrile product This compound step2->product Hydrolysis

Figure 2. Logical relationship in the multi-step synthesis from acetone.

Method 3: Synthesis from Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane

This method involves the formation of a cyclobutane ring followed by hydrolysis.[7][8]

Experimental Protocol: [7]

  • Step 1: Synthesis of Product A (Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate)

    • To a flask containing DMF and potassium tert-butoxide under an ice bath, diisopropyl malonate dissolved in DMF is added dropwise over 3 hours.

    • The mixture is warmed to 20°C and stirred for 1 hour.

    • 2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is heated to 140°C for 4 days.

    • Half of the DMF is distilled off, and after cooling, water and n-heptane are added for extraction.

    • The organic phase is dried and subjected to reduced pressure distillation to obtain Product A.

  • Step 2: Synthesis of this compound

    • Product A (250g) is added to a flask with water (350g) and concentrated hydrochloric acid (460g) with stirring.

    • The mixture is heated to 75-80°C for 30 hours, then to 102-106°C for 120 hours.

    • Two-thirds of the solvent is boiled off.

    • The reaction mixture is extracted with dichloromethane.

    • The organic phase is dried with anhydrous sodium sulfate and concentrated to give a crude product.

    • Recrystallization from dichloromethane and n-heptane yields the final product (40g).

G cluster_2 Method 3: Malonate Synthesis start Diisopropyl Malonate + 2,2-dimethoxy-1,3-dibromopropane step1 Product A start->step1 Cyclization product This compound step1->product Hydrolysis

Figure 3. Experimental workflow for the synthesis from diisopropyl malonate.

Conclusion

The choice of synthetic method for this compound depends on factors such as the availability of starting materials, desired scale, and reaction conditions. The spectroscopic data presented provides a benchmark for product characterization, ensuring the desired compound is obtained with high purity. The detailed protocols and workflows offered in this guide are intended to assist researchers in the successful synthesis and verification of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthesis of 3-Oxocyclobutanecarboxylic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Oxocyclobutanecarboxylic acid is a critical building block in the synthesis of a wide array of pharmaceuticals. This guide provides an objective comparison of several common synthesis pathways, offering a cost-benefit analysis supported by experimental data to aid in the selection of the most suitable route for specific research and development needs.

This document delves into five prominent synthesis pathways for this compound, presenting detailed experimental protocols, quantitative data in structured tables, and visual representations of each process. The analysis considers factors such as yield, purity, cost of starting materials, reaction conditions, and scalability to provide a comprehensive overview for informed decision-making.

Pathway I: From Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane

This two-step pathway involves an initial cyclization reaction to form a protected cyclobutane intermediate, followed by hydrolysis to yield the final product. This method is noted for its suitability for large-scale production.[1]

Experimental Protocol:

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

In a suitable reactor, N,N-dimethylformamide (DMF) and potassium tert-butoxide are combined and stirred under an ice bath at -5°C. A solution of diisopropyl malonate in DMF is then added dropwise over 3 hours. After the addition is complete, the mixture is warmed to 20°C and stirred for 1 hour. 2,2-dimethoxy-1,3-dibromopropane is then added, and the reaction mixture is heated to 140°C for 4 days. After the reaction, half of the DMF is distilled off, and the mixture is cooled to 15°C. Water is added, followed by extraction with n-heptane. The organic phase is dried and concentrated under reduced pressure to obtain the product.[1]

Step 2: Synthesis of this compound

The product from Step 1 is added to a flask with water and concentrated hydrochloric acid. The mixture is heated to 75-80°C for 30 hours, then to 102-106°C for 120 hours. Two-thirds of the solvent is distilled off, and the remaining solution is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated to give the crude product. Recrystallization from dichloromethane and n-heptane yields the final product.[1]

Pathway II: From Acetone, Bromine, and Malononitrile

This three-step synthesis is highlighted for its simple process, short production period, and low cost, while avoiding highly toxic reagents.[2]

Experimental Protocol:

Step 1: Synthesis of 1,3-dibromoacetone

Acetone and bromine are reacted in ethanol at room temperature for 10-16 hours. The ethanol, excess acetone, and generated hydrogen bromide are then removed by distillation to yield 1,3-dibromoacetone.[2]

Step 2: Synthesis of 3,3-dicyanocyclobutanone

In DMF, with sodium iodide as an activator and tetrabutylammonium bromide as a phase transfer catalyst, malononitrile is reacted with 1,3-dibromoacetone in the presence of potassium carbonate.[2]

Step 3: Synthesis of this compound

3,3-dicyanocyclobutanone is suspended in 6M aqueous hydrochloric acid and refluxed at 90°C for 24 hours. After the reaction, the mixture is evaporated to dryness. Toluene is added, and the solution is washed with water, dried over anhydrous sodium sulfate, and evaporated to give the crude product. Recrystallization from methyl tertiary butyl ether yields pure this compound.[2]

Pathway III: From 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic Acid Esters

This pathway involves the direct hydrolysis of commercially available or synthesized cyclobutane derivatives.

Experimental Protocol:

A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) is refluxed and stirred with 20% hydrochloric acid (50 mL) for 50 hours. After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ether is removed under reduced pressure, and the residue is treated with hexane and cooled. The resulting solid is filtered and washed with hexane to afford this compound as a brown solid.[3]

Pathway IV: From Triphenylphosphine, Methyl Iodide, and Benzaldehyde with Ozonation

This multi-step synthesis avoids the use of highly toxic osmium tetroxide by employing ozonolysis in the final step.[4]

Experimental Protocol:

This pathway involves the initial preparation of 3-benzylidene cyclobutylcarboxylic acid through a series of reactions starting with triphenylphosphine, methyl iodide, and benzaldehyde. The detailed multi-step procedure is outlined in the patent CN103467270A.[4] The final step is as follows:

3-benzylidene cyclobutylcarboxylic acid (53g, 0.28mol) is dissolved in dichloromethane (1L) and cooled to -50°C using a dry ice/acetone bath. Ozone is passed through the solution at a rate of 0.5 L/min until the solution turns blue. The cooling bath is removed, and the solution is allowed to warm to room temperature. Nitrogen is passed through the solution for 10 minutes to remove residual ozone. Dimethyl sulfide is added to quench any remaining ozone. The solution is concentrated, and the product is extracted with a saturated sodium bicarbonate solution. The aqueous layer is washed with dichloromethane, and the pH is adjusted to 1-3. The product is then extracted with ethyl acetate and concentrated to yield this compound.[4]

Pathway V: From 1,3-dichloroacetone and Diethyl Malonate

This route involves the protection of the ketone in 1,3-dichloroacetone, followed by a cyclization reaction and subsequent deprotection and hydrolysis.

Experimental Protocol:

Step 1: Ketalization of 1,3-dichloroacetone

1,3-dichloroacetone is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The water formed is removed by azeotropic distillation.

Step 2: Cyclization with Diethyl Malonate

The resulting 2,2-bis(chloromethyl)-1,3-dioxolane is reacted with diethyl malonate in the presence of a base such as sodium hydride in DMF.

Step 3: Hydrolysis and Decarboxylation

The cyclized product is then hydrolyzed under strong acidic conditions to remove the ketal protecting group and hydrolyze the ester groups, followed by decarboxylation to yield this compound.

Comparative Data

The following tables summarize the key quantitative data for each pathway to facilitate a direct comparison.

Table 1: Reaction Parameters and Yields

PathwayStarting MaterialsKey ReagentsReaction TimeOverall YieldPurity
IDiisopropyl Malonate, 2,2-dimethoxy-1,3-dibromopropanePotassium tert-butoxide, HCl>150 hoursModerateHigh
IIAcetone, Bromine, MalononitrileNaI, TBAB, HCl~40 hours52-68%99-99.2%[2]
III3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl esterHCl50 hours~70%[3]Not specified
IVTriphenylphosphine, Methyl Iodide, BenzaldehydeOzone, Dimethyl SulfideMulti-day78% (final step)[4]Not specified
V1,3-dichloroacetone, Diethyl MalonateEthylene Glycol, NaH, HClMulti-dayModerateNot specified

Table 2: Estimated Cost of Starting Materials (per mole of product)

PathwayKey Starting MaterialsEstimated Cost (USD)
IDiisopropyl Malonate, 2,2-dimethoxy-1,3-dibromopropaneHigh
IIAcetone, Bromine, MalononitrileLow
III3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl esterHigh
IVTriphenylphosphine, Methyl Iodide, BenzaldehydeModerate
V1,3-dichloroacetone, Diethyl MalonateModerate

Note: Cost estimations are based on currently available catalog prices for laboratory-grade chemicals and may vary significantly for bulk/industrial-grade materials.

Visualization of Synthesis Pathways

To further clarify the reaction sequences, the following diagrams illustrate the core transformations in each pathway.

Pathway_I Diisopropyl Malonate Diisopropyl Malonate Intermediate Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Diisopropyl Malonate->Intermediate 2,2-dimethoxy-1,3-dibromopropane 2,2-dimethoxy-1,3-dibromopropane 2,2-dimethoxy-1,3-dibromopropane->Intermediate  K-OtBu, DMF Product This compound Intermediate->Product  HCl, H2O Pathway_II Acetone Acetone Intermediate1 1,3-dibromoacetone Acetone->Intermediate1 Bromine Bromine Bromine->Intermediate1 Malononitrile Malononitrile Intermediate2 3,3-dicyanocyclobutanone Malononitrile->Intermediate2  NaI, TBAB Intermediate1->Intermediate2 Product This compound Intermediate2->Product  HCl, H2O Pathway_III 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester Product This compound 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester->Product  HCl, H2O Pathway_IV Triphenylphosphine Triphenylphosphine Intermediate1 ... Triphenylphosphine->Intermediate1 Methyl Iodide Methyl Iodide Methyl Iodide->Intermediate1 Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate1 Intermediate2 3-benzylidene cyclobutylcarboxylic acid Intermediate1->Intermediate2 Product This compound Intermediate2->Product  1. O3 2. DMS Pathway_V 1,3-dichloroacetone 1,3-dichloroacetone Intermediate1 2,2-bis(chloromethyl)-1,3-dioxolane 1,3-dichloroacetone->Intermediate1  Ethylene Glycol, H+ Diethyl Malonate Diethyl Malonate Intermediate2 Cyclobutane Intermediate Diethyl Malonate->Intermediate2  NaH, DMF Intermediate1->Intermediate2 Product This compound Intermediate2->Product  HCl, H2O

References

A Head-to-Head Comparison of Purification Methods for 3-Oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity 3-Oxocyclobutanecarboxylic acid is a critical step in the synthesis of various pharmaceutical intermediates.[1][2] This guide provides an objective comparison of common purification methods for this compound, supported by experimental data from various sources.

Overview of Purification Techniques

The primary methods for purifying this compound involve recrystallization, solvent extraction and washing, and decolorization using activated charcoal. The choice of method often depends on the scale of the synthesis and the nature of the impurities present.

Quantitative Data Comparison

The following table summarizes the quantitative data extracted from various experimental protocols for the purification of this compound.

Purification MethodSolvents/ReagentsYieldPuritySource
RecrystallizationMethyl tertiary butyl ether90-92%99-99.2%[1]
RecrystallizationDichloromethane and n-heptaneNot Specified>99%[3][4]
RecrystallizationToluene and hexaneNot SpecifiedNot Specified[5]
RecrystallizationNot specified80%Not Specified[6]
Solvent Treatment & FiltrationHexane70%Not Specified[5][6]
Charcoal Treatment & RecrystallizationEthyl acetate and hexaneNot SpecifiedNot Specified[5]
Ozonolysis & ExtractionDichloromethane, Saturated sodium bicarbonate, Ethyl acetate72-84%Not Specified[7]

Experimental Protocols

Below are detailed methodologies for the key purification experiments cited in the table.

Method 1: Recrystallization from Methyl Tertiary Butyl Ether

This method is effective for achieving high purity and yield.

Protocol:

  • The crude this compound is obtained after synthesis and initial workup, which may include evaporation of reaction solvents and washing with toluene and water.[1]

  • The crude product is then recrystallized from methyl tertiary butyl ether.[1]

  • This process yields a pure product with a reported purity of 99-99.2% and a yield of 90-92%.[1]

Method 2: Recrystallization from Dichloromethane and n-Heptane

This protocol is suitable for removing impurities after an extractive workup.

Protocol:

  • Following synthesis, the crude product is obtained by concentrating the organic phase after extraction with dichloromethane.[3][4]

  • The resulting crude material is then recrystallized from a mixture of dichloromethane and n-heptane to yield the final, purified product.[3][4]

Method 3: Charcoal Treatment and Recrystallization

This method is employed when colored impurities are present in the crude product.

Protocol:

  • The crude crystalline material is dissolved in ethyl acetate with heating.[5]

  • Activated charcoal is added to the solution, and the mixture is stirred.[5]

  • The charcoal is removed by filtration through Celite®.[5]

  • A portion of the ethyl acetate is removed under reduced pressure, at which point the product begins to crystallize.[5]

  • Hexane is added, and the mixture is rotated on a rotary evaporator.[5]

  • The crystalline material is then filtered to obtain the pure this compound.[5]

Method 4: Purification via Ozonolysis and Extraction

This method is part of a specific synthetic route and involves an oxidative workup followed by extraction.

Protocol:

  • After ozonolysis of a precursor, the reaction mixture is concentrated.[7]

  • The concentrate is extracted with a saturated sodium bicarbonate solution.[7]

  • The aqueous layer is washed with dichloromethane to remove organic impurities.[7]

  • The aqueous phase is then acidified to a pH of 1-2 with concentrated hydrochloric acid.[7]

  • The product is extracted with ethyl acetate.[7]

  • The combined organic phases are dried over anhydrous magnesium sulfate and concentrated to yield the purified product as a white solid.[7]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the common steps of extraction, optional charcoal treatment, and final recrystallization.

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification Steps cluster_final Final Product Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Dissolve in appropriate solvent Charcoal_Treatment Charcoal_Treatment Dissolution->Charcoal_Treatment Optional: for colored impurities Concentration Concentration Dissolution->Concentration Directly if no charcoal needed Filtration_1 Filtration_1 Charcoal_Treatment->Filtration_1 Remove charcoal Filtration_1->Concentration Recrystallization Recrystallization Concentration->Recrystallization Induce crystallization Filtration_2 Filtration_2 Recrystallization->Filtration_2 Isolate crystals Pure_Product Pure_Product Filtration_2->Pure_Product

References

A Comparative Guide to Protecting Groups for 3-Oxocyclobutanecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. This guide provides a comprehensive evaluation of commonly employed protecting groups for the bifunctional molecule, 3-oxocyclobutanecarboxylic acid, a valuable building block in the synthesis of various pharmaceutical compounds.[1][2]

This document outlines the performance of various protecting groups for both the carboxylic acid and ketone functionalities of this compound. The selection of an appropriate protecting group is critical for achieving high yields and preventing unwanted side reactions. The ideal protecting group should be easy to introduce and remove, stable under a range of reaction conditions, and afford the protected compound in high yield.

Protecting the Carboxylic Acid Functionality

The carboxylic acid group of this compound is typically protected as an ester. The choice of ester depends on the desired stability and the conditions required for its subsequent removal. The most common ester protecting groups are methyl, ethyl, benzyl, and tert-butyl esters.

Performance Comparison of Carboxylic Acid Protecting Groups
Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodKey Advantages
Methyl Ester Methanol, H₂SO₄ (catalytic)99Saponification (e.g., LiOH, NaOH) or acidic hydrolysisHigh yield of protection, readily available reagents.
Ethyl Ester Ethanol, Acid catalystHighSaponification or acidic hydrolysisSimilar to methyl ester, offers slightly different steric and electronic properties.
Benzyl Ester Benzyl alcohol, Acid catalyst or benzyl bromide with a baseHighHydrogenolysis (e.g., H₂, Pd/C)Cleavable under neutral conditions, orthogonal to acid- and base-labile groups.
tert-Butyl Ester Isobutylene, Acid catalyst or di-tert-butyl dicarbonateHighAcidic hydrolysis (e.g., TFA, HCl)Stable to basic and nucleophilic conditions, easily removed with acid.

Protecting the Ketone Functionality

The ketone group in this compound is commonly protected as a ketal, most frequently a cyclic ketal such as an ethylene ketal (a 1,3-dioxolane). This protection is crucial when performing reactions that are sensitive to the presence of a carbonyl group, such as reductions or organometallic additions.

Performance of Ketone Protecting Groups
Protecting GroupProtection MethodDeprotection MethodKey Advantages
Ethylene Ketal Ethylene glycol, Acid catalyst (e.g., p-TsOH)Acidic hydrolysis (e.g., HCl, H₂SO₄)High stability to basic, nucleophilic, and reducing conditions.
Dimethyl Ketal Trimethyl orthoformate, Acid catalystAcidic hydrolysisOften used in the synthesis of the cyclobutane ring itself.

Experimental Protocols

Protection of this compound as Methyl Ester[1]

To a solution of this compound (1 g, 8.77 mmol) in methanol, concentrated sulfuric acid (0.2 mL) is slowly added. The reaction mixture is then heated to reflux at 75 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution. The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate and water. The organic phase is dried over anhydrous sodium sulfate and concentrated to afford methyl 3-oxocyclobutanecarboxylate.

Yield: 99%

Hydrolysis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (leading to this compound)[3]

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (287.5 g, 1.0 mol) is stirred with 20% HCl (750 mL) under reflux for 60 hours. After cooling, the solution is continuously extracted with diethyl ether for 18 hours. The ether is removed under reduced pressure to yield this compound.

Yield: 97%

Logical Workflow for Protecting Group Selection

The choice of a protecting group strategy depends on the planned synthetic route. An orthogonal strategy, where one protecting group can be removed without affecting the other, is often desirable.

Protecting_Group_Strategy Start This compound Protect_Carboxyl Protect Carboxylic Acid (Esterification) Start->Protect_Carboxyl Protect_Ketone Protect Ketone (Ketalization) Start->Protect_Ketone Reaction_on_Ketone Reaction at Ketone Site Protect_Carboxyl->Reaction_on_Ketone Reaction_on_Carboxyl Reaction at Carboxyl Site Protect_Ketone->Reaction_on_Carboxyl Deprotect_Carboxyl Deprotect Carboxylic Acid Reaction_on_Ketone->Deprotect_Carboxyl Deprotect_Ketone Deprotect Ketone Reaction_on_Carboxyl->Deprotect_Ketone Final_Product Final Product Deprotect_Carboxyl->Final_Product Deprotect_Ketone->Final_Product

Caption: Logic for selecting a protecting group strategy.

Experimental Workflow: Esterification and Saponification

The following diagram illustrates a typical workflow for the protection of the carboxylic acid as an ester, followed by a reaction on the ketone, and subsequent deprotection of the ester.

Esterification_Workflow cluster_protection Protection cluster_reaction Reaction at Ketone cluster_deprotection Deprotection Start This compound + Alcohol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Start->Acid_Catalyst Esterification Esterification (Reflux) Acid_Catalyst->Esterification Protected_Ester 3-Oxocyclobutanecarboxylate Ester Esterification->Protected_Ester Workup & Purification Reaction Desired Reaction (e.g., Reduction) Protected_Ester->Reaction Reaction_Product Modified Ester Reaction->Reaction_Product Base Base (e.g., LiOH) Reaction_Product->Base Saponification Saponification Base->Saponification Final_Product Final Product Saponification->Final_Product Acidic Workup

Caption: Workflow for ester protection and deprotection.

By carefully selecting the appropriate protecting groups and reaction conditions, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex and valuable molecules.

References

Navigating the Selectivity Landscape of 3-Oxocyclobutanecarboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 3-oxocyclobutanecarboxylic acid scaffold has emerged as a privileged motif in modern medicinal chemistry, serving as a key building block for a variety of potent and selective therapeutic agents. Its inherent structural rigidity and synthetic tractability have made it a cornerstone in the development of targeted therapies, most notably Janus kinase (JAK) inhibitors for the treatment of inflammatory and autoimmune diseases. This guide provides a comparative analysis of the cross-reactivity profiles of drugs derived from this versatile scaffold, with a focus on experimental data and detailed methodologies to inform preclinical research and drug development.

The Challenge of Kinase Selectivity

A critical aspect of developing safe and effective kinase inhibitors is ensuring their selectivity for the intended target. Off-target effects, where a drug interacts with unintended kinases or other proteins, can lead to unforeseen side effects and toxicities. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the drug discovery pipeline. This guide will delve into the selectivity of a prominent drug derived from this compound, Abrocitinib, and compare it with other JAK inhibitors to highlight the nuances of kinase selectivity.

Comparative Selectivity of JAK Inhibitors

Abrocitinib, a JAK1-selective inhibitor approved for the treatment of atopic dermatitis, is a prime example of a successful therapeutic agent built upon the this compound core.[1][2][3][4][5] Its selectivity for JAK1 over other members of the JAK family is a key determinant of its efficacy and safety profile. The following table summarizes the in vitro selectivity of Abrocitinib compared to other well-established JAK inhibitors.

InhibitorPrimary Target(s)Fold Selectivity (over other JAKs)Noteworthy Off-Targets
Abrocitinib JAK128-fold vs JAK2, >340-fold vs JAK3, 43-fold vs TYK2[1][2][3][4][5]Data on broad kinome screening not readily available in public domain.
Tofacitinib Pan-JAK (JAK1/3 > JAK2)Less selective compared to newer generation inhibitors.[6]Can inhibit other kinases at therapeutic concentrations.
Baricitinib JAK1/JAK2Preferential for JAK1 and JAK2 over JAK3 and TYK2.[6]Potential for off-target effects due to JAK2 inhibition.
Upadacitinib JAK1Highly selective for JAK1 over other JAKs.[6]Data on broad kinome screening not readily available in public domain.

This table is a summary of publicly available data and is intended for comparative purposes. The exact selectivity can vary depending on the assay conditions.

Experimental Protocols for Assessing Cross-Reactivity

The determination of a compound's selectivity profile relies on robust and reproducible experimental assays. Below are detailed protocols for three commonly employed methods for kinase inhibitor profiling.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

  • Kinase of interest (e.g., JAK1, JAK2, JAK3, TYK2)

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a 2X solution of the kinase and a 2X solution of the Eu-labeled antibody in assay buffer.

  • Prepare a 4X solution of the fluorescent tracer in assay buffer.

  • Dispense 2.5 µL of the serially diluted test compound into the wells of a 384-well plate.

  • Add 2.5 µL of the 2X kinase/antibody mixture to each well.

  • Add 5 µL of the 4X tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the test compound concentration to determine the IC50 value.[7][8][9][10][11]

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This traditional method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate.

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compound (serially diluted)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

Procedure:

  • Prepare a kinase/substrate mixture in the reaction buffer.

  • Dispense the serially diluted test compound into the wells of a microplate.

  • Add the kinase/substrate mixture to each well.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Plot the radioactive counts against the test compound concentration to determine the IC50 value.[12][13][14][15]

Caliper Mobility Shift Assay

This microfluidic-based assay measures the separation of a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility.

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compound (serially diluted)

  • Reaction buffer

  • Stop solution (e.g., containing EDTA)

  • Caliper Life Sciences LabChip® EZ Reader or similar instrument

Procedure:

  • Prepare a reaction mixture containing the kinase, fluorescently labeled substrate, and ATP in the reaction buffer.

  • Dispense the serially diluted test compound into the wells of a microplate.

  • Add the reaction mixture to each well to start the kinase reaction.

  • Incubate the plate at room temperature for a defined period.

  • Stop the reaction by adding the stop solution.

  • Load the plate onto the Caliper instrument. The instrument's microfluidic chip aspirates a small sample from each well and separates the substrate and product based on their charge-to-mass ratio in an electric field.

  • The instrument's software quantifies the amount of substrate and product by measuring the fluorescence intensity of each peak.

  • Calculate the percent conversion of substrate to product and plot this against the test compound concentration to determine the IC50 value.[16][17][18][19][20]

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression 9. Transcription Activation

Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Kinase_Profiling_Workflow cluster_compound_prep Compound Preparation cluster_assay_setup Assay Setup cluster_incubation_detection Incubation & Detection cluster_data_analysis Data Analysis Compound 3-Oxocyclobutanecarboxylic Acid Derivative Serial_Dilution Serial Dilution Compound->Serial_Dilution Assay_Plate Assay Plate Preparation Serial_Dilution->Assay_Plate Kinase_Panel Kinase Panel (e.g., JAKs, other kinases) Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Assay_Plate Detection Signal Detection (e.g., TR-FRET, Radioactivity) Incubation->Detection Raw_Data Raw Data Detection->Raw_Data IC50_Calc IC50 Determination Raw_Data->IC50_Calc Selectivity_Profile Selectivity Profile IC50_Calc->Selectivity_Profile

References

Efficacy Showdown: A Comparative Analysis of JAK Inhibitors Synthesized from 3-Oxocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the efficacy of Janus Kinase (JAK) inhibitors, a class of drugs pivotal in the treatment of autoimmune diseases, reveals significant findings for researchers and drug development professionals. This comparative guide focuses on drugs synthesized using 3-Oxocyclobutanecarboxylic acid and its derivatives, offering a side-by-side look at their performance backed by experimental data. Abrocitinib is a notable example of a JAK inhibitor whose synthesis involves a this compound derivative. While direct synthetic lineage from this specific acid for other compared JAK inhibitors like Upadacitinib and Tofacitinib is not explicitly detailed in the reviewed literature, their structural similarities and membership in the same therapeutic class invite a valuable comparative analysis of their efficacy.

This guide synthesizes data from key clinical trials to provide a clear comparison of these molecules in the context of treating moderate-to-severe atopic dermatitis.

The JAK-STAT Signaling Pathway: A Target for Autoimmune Disease Therapy

Janus kinases are intracellular tyrosine kinases that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are critical for hematopoiesis and immune cell function. The JAK-STAT signaling cascade is a primary target for the treatment of various inflammatory and autoimmune disorders. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription. By inhibiting specific JAKs, the inflammatory cascade can be interrupted.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation P_STAT P-STAT P_JAK->Receptor 4. Receptor Phosphorylation P_JAK->STAT 6. STAT Phosphorylation STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Gene Gene Transcription STAT_Dimer->Gene JAK_Inhibitor JAK Inhibitor (e.g., Abrocitinib) JAK_Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibitors.

Comparative Efficacy in Atopic Dermatitis

The following tables summarize the efficacy of Abrocitinib and Upadacitinib in treating moderate-to-severe atopic dermatitis, with data drawn from the JADE COMPARE and Measure Up pivotal clinical trials.

Table 1: Investigator's Global Assessment (IGA) Response at Week 12

Drug/DosageTrialPercentage of Patients with IGA of Clear or Almost Clear (0 or 1)
Abrocitinib 200 mg JADE COMPARE48.4%
Abrocitinib 100 mg JADE COMPARE36.6%
Upadacitinib 30 mg Measure Up 1 & 2 (Integrated)55.9%
Upadacitinib 15 mg Measure Up 1 & 2 (Integrated)42.5%
Placebo JADE COMPARE14.0%
Placebo Measure Up 1 & 2 (Integrated)6.4%

Table 2: Eczema Area and Severity Index (EASI-75) Response at Week 12

Drug/DosageTrialPercentage of Patients Achieving ≥75% Improvement in EASI
Abrocitinib 200 mg JADE COMPARE70.3%
Abrocitinib 100 mg JADE COMPARE58.7%
Upadacitinib 30 mg Measure Up 1 & 2 (Integrated)Not Reported at Week 12
Upadacitinib 15 mg Measure Up 1 & 2 (Integrated)Not Reported at Week 12
Placebo JADE COMPARE27.1%

Table 3: Eczema Area and Severity Index (EASI-75) Response at Week 16

Drug/DosageTrialPercentage of Patients Achieving ≥75% Improvement in EASI
Abrocitinib 200 mg JADE COMPARE66.5%
Abrocitinib 100 mg JADE COMPARE48.4%
Upadacitinib 30 mg Measure Up 1 & 2 (Integrated)69.9%
Upadacitinib 15 mg Measure Up 1 & 2 (Integrated)57.4%
Placebo JADE COMPARE23.3%
Placebo Measure Up 1 & 2 (Integrated)Not Reported at Week 16

Experimental Protocols

The data presented above were obtained from rigorously designed, multicenter, randomized, double-blind, placebo-controlled, phase 3 clinical trials. Below are the key aspects of the methodologies for the JADE COMPARE and Measure Up studies.

JADE COMPARE (Abrocitinib)
  • Objective: To evaluate the efficacy and safety of two doses of abrocitinib and dupilumab compared with placebo in adults with moderate-to-severe atopic dermatitis who were receiving background topical therapy.

  • Study Design: Patients were randomized in a 2:2:2:1 ratio to receive oral abrocitinib (200 mg or 100 mg once daily), subcutaneous dupilumab (300 mg every other week after a 600-mg loading dose), or placebo for 12 weeks. All patients were on a stable regimen of topical therapy.

  • Patient Population: Adults (≥18 years of age) with moderate-to-severe atopic dermatitis, defined as an Investigator's Global Assessment (IGA) score of ≥3, an Eczema Area and Severity Index (EASI) score of ≥16, and involvement of ≥10% of body surface area.

  • Primary Endpoints:

    • The proportion of patients who achieved an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 12.

    • The proportion of patients who achieved at least a 75% improvement in their EASI score (EASI-75) from baseline at week 12.

Measure Up 1 and Measure Up 2 (Upadacitinib)
  • Objective: To assess the efficacy and safety of two doses of upadacitinib monotherapy compared with placebo in adolescents and adults with moderate-to-severe atopic dermatitis.

  • Study Design: These were two replicate, randomized, double-blind, placebo-controlled studies. Patients were randomized in a 1:1:1 ratio to receive oral upadacitinib (30 mg or 15 mg once daily) or placebo for 16 weeks.

  • Patient Population: Patients aged 12 to 75 years with moderate-to-severe atopic dermatitis, defined by the same IGA, EASI, and body surface area criteria as the JADE COMPARE trial.

  • Primary Endpoints:

    • The proportion of patients who achieved an IGA score of 0 or 1 with at least a 2-point improvement from baseline at week 16.

    • The proportion of patients who achieved EASI-75 at week 16.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Drug A (e.g., Abrocitinib 200mg) Randomization->GroupA GroupB Drug B (e.g., Abrocitinib 100mg) Randomization->GroupB GroupC Active Comparator (e.g., Dupilumab) Randomization->GroupC Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12-16 Weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment Placebo->Treatment Endpoint Primary Endpoint Assessment (IGA, EASI-75) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

Figure 2: A Generalized Workflow for the Comparative Clinical Trials.

Conclusion

The data from the JADE COMPARE and Measure Up clinical trials demonstrate the efficacy of both abrocitinib and upadacitinib in treating moderate-to-severe atopic dermatitis. Both drugs, which are part of a class of therapeutics often leveraging building blocks like this compound, show significant improvements in skin clearance and disease severity compared to placebo. Direct head-to-head comparisons and further long-term safety and efficacy data will continue to inform the clinical positioning of these important therapies. This guide provides a foundational, data-driven comparison to aid researchers and clinicians in their understanding of these novel treatments.

Safety Operating Guide

Safe Disposal of 3-Oxocyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Oxocyclobutanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Eye Protection: Safety glasses or goggles are mandatory.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a particle respirator (e.g., P95 or P1).[2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, or vapors.[1][2][3]

  • Handle in a well-ventilated area, preferably in a fume hood.[1][2][3]

  • Do not eat, drink, or smoke when handling this chemical.[1]

  • Keep containers tightly closed when not in use.[1]

Spill and Leak Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Steps for Spill Cleanup:

  • Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and keep people away from and upwind of the spill.[3] Remove all sources of ignition.[3]

  • Use Appropriate PPE: Before cleanup, ensure you are wearing the necessary personal protective equipment as outlined above.

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[3] Do not let the chemical enter drains.[3]

  • Clean Up:

    • For dry spills, use dry clean-up procedures and avoid generating dust.[1] Sweep up or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[1][2]

    • For wet spills, you can vacuum or shovel up the material and place it in labeled containers for disposal.[1]

  • Decontaminate the Area: Wash the spill area down with large amounts of water.[1]

  • Dispose of Cleanup Materials: All adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Spill_Cleanup_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate and Secure Area Don_PPE Wear Appropriate PPE Evacuate->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Dry_Cleanup Dry Spill: Sweep/Vacuum Contain_Spill->Dry_Cleanup If Dry Wet_Cleanup Wet Spill: Absorb/Shovel Contain_Spill->Wet_Cleanup If Wet Collect Collect in Labeled Container Dry_Cleanup->Collect Wet_Cleanup->Collect Decontaminate Decontaminate Area with Water Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Spill Cleanup Workflow for this compound.

Proper Disposal Procedures

The primary methods for the disposal of this compound involve incineration or transfer to a licensed waste disposal company.

General Disposal Guidelines:

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Incineration: The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] It is important to exercise extra care during ignition as the material may be highly flammable.[2] You may also be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[2]

Regulatory Compliance:

  • Always observe all federal, state, and local environmental regulations when disposing of this substance.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately:

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]

  • After Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][3]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.